Glycetein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3 |
InChI Key |
CUKIELLZJKDKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Glycetein Biosynthesis Pathway in Soy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein is an O-methylated isoflavone (B191592) found in soy, constituting approximately 5-10% of the total isoflavone content.[1] As a phytoestrogen, it demonstrates weak estrogenic activity and has attracted considerable interest for its potential health-promoting properties, including a role in mitigating hormone-related health conditions.[1] This technical guide provides a comprehensive overview of the glycitein (B1671905) biosynthesis pathway in soybean (Glycine max), detailing the enzymatic reactions, regulatory networks, and key experimental methodologies for its study.
The this compound Biosynthesis Pathway: A Dual-Route System
The biosynthesis of glycitein is a branch of the larger phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.[1] The pathway to glycitein begins with the amino acid phenylalanine and proceeds through the general flavonoid pathway before branching into isoflavone synthesis.[1] Recent research has illuminated two potential routes for glycitein formation, with one being predominant.
Core Enzymatic Steps
The synthesis of isoflavones, including glycitein, involves a series of enzymatic reactions catalyzed by distinct enzyme classes. The initial steps leading to the formation of the flavanone (B1672756) precursors are shared among different isoflavonoids.
-
Chalcone (B49325) Synthase (CHS) and Chalcone Reductase (CHR): These enzymes work in concert to produce isoliquiritigenin (B1662430) from 4-coumaroyl-CoA and malonyl-CoA.[2] CHS is a key enzyme that catalyzes the condensation reaction, while CHR is crucial for directing the pathway towards the production of daidzein (B1669772) and glycitein precursors.[3]
-
Chalcone Isomerase (CHI): This enzyme facilitates the conversion of the chalcone isoliquiritigenin into its flavanone isomer, liquiritigenin (B1674857).[3]
From liquiritigenin, the pathway to glycitein was traditionally thought to proceed via hydroxylation followed by subsequent enzymatic modifications. However, a more recent and predominantly supported pathway involves the hydroxylation of the isoflavone daidzein.
Route 1: The Traditional (Liquiritigenin Hydroxylation) Pathway
This historically proposed pathway involves the following steps:
-
Flavonoid 6-hydroxylase (F6H): A cytochrome P450 enzyme that hydroxylates liquiritigenin at the 6-position to form 6-hydroxyliquiritigenin.[1][2]
-
Isoflavone Synthase (IFS): This critical cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from position 2 to 3 of the C-ring in 6-hydroxyliquiritigenin, yielding 2,6,4'-trihydroxyisoflavanone.[1] In soybean, two main isoforms, IFS1 and IFS2, have been identified.[3]
-
2-hydroxyisoflavanone (B8725905) dehydratase (HID): This enzyme removes a water molecule from the 2-hydroxyisoflavanone intermediate to form 6-hydroxydaidzein.[1]
-
Isoflavone O-methyltransferase (IOMT): In the final step, an IOMT enzyme catalyzes the methylation of the hydroxyl group at the 6-position of 6-hydroxydaidzein to produce glycitein.[2]
Route 2: The Predominant (Daidzein Hydroxylation) Pathway
More recent evidence strongly suggests an alternative and more prominent pathway for glycitein biosynthesis:
-
Isoflavone Synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID): In this route, liquiritigenin is first converted to the isoflavone daidzein by the sequential action of IFS and HID.
-
Isoflavone 6-hydroxylase (GmIF6H1): A key discovery identified a specific cytochrome P450, GmIF6H1 (Glyma.11g108300), that directly hydroxylates daidzein at the 6-position to form 6-hydroxydaidzein.[4][5] This step is now considered the major route for the synthesis of the glycitein precursor.[4]
-
Isoflavone O-methyltransferase (IOMT): As in the traditional pathway, an IOMT, such as the recently identified IOMT3 (Glyma.01G004200), then methylates 6-hydroxydaidzein to form glycitein.[6]
Post-Synthesis Modifications
Following its synthesis, the glycitein aglycone can be further modified through glycosylation and malonylation to form glycitin (B1671906) and malonylglycitin, respectively. These modifications are catalyzed by UDP-glycosyltransferases and malonyl-CoA:isoflavone glucoside malonyltransferases.
Data Presentation: Quantitative Insights
Quantitative data provides a deeper understanding of the dynamics of the glycitein biosynthesis pathway. The following tables summarize available data on enzyme kinetics and isoflavone concentrations in various soybean cultivars.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | Reference |
| Isoflavone O-methyltransferase (GmIOMT1) | - | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | 0.011 | [7] |
| Flavonoid 6-hydroxylase (CYP71D9) | CYP71D9 | Naringenin | 1.6 (Kd) | - | - | [2] |
| Flavonoid 6-hydroxylase (CYP71D9) | CYP71D9 | Liquiritigenin | 5.1 (Kd) | - | - | [2] |
Note: Kinetic data for all enzymes in the pathway, particularly for IFS and GmIF6H1 with their native substrates, is not yet fully available in the literature.
Table 2: Concentration of Glycitein and Related Isoflavones in Different Soybean Cultivars (µg/g)
| Cultivar/Germplasm | Glycitein | Glycitin | Daidzein | Total Isoflavones | Reference |
| Wild Soybean ZYD7068 | 35.03 | 453.87 | 855.81 | 7149.5 | [8] |
| Wild Soybean ZYD7194 | 2.64 | 79.79 | 89.69 | 646.4 | [8] |
| Average of 300 Germplasms | 126.0 | - | 338.4 | 888.8 | [9] |
| Range in 300 Germplasms | 17.7 - 443.7 | - | 56.4 - 2081.4 | 207.0 - 3561.8 | [9] |
Experimental Protocols
Metabolite Extraction for Isoflavone Analysis
This protocol outlines a general method for extracting isoflavones from soybean samples for subsequent HPLC analysis.
Materials:
-
Soybean seed powder
-
80% Methanol (B129727) (HPLC grade)
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of finely ground soybean powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 2 hours in a heating block or water bath, with intermittent vortexing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial.
-
Store the extracted sample at 4°C until HPLC analysis.
Quantitative Analysis of Isoflavones by HPLC
This protocol provides a standard method for the separation and quantification of isoflavones.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.
-
Gradient: A linear gradient from 15% to 35% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of standard solutions of daidzein, glycitein, genistein, and their respective glycosides at known concentrations.
-
Inject the standards to generate calibration curves.
-
Inject the extracted soybean samples.
-
Identify the isoflavone peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of each isoflavone by integrating the peak area and using the corresponding calibration curve.
Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of gene expression levels for enzymes in the glycitein biosynthesis pathway.
Materials:
-
Soybean tissue (e.g., developing seeds, leaves)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., GmIF6H1, IOMT3) and a reference gene (e.g., Actin).
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the soybean tissue using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
CRISPR/Cas9-mediated Gene Editing in Soybean
This protocol provides a general workflow for targeted gene knockout in soybean using CRISPR/Cas9 technology.
Procedure:
-
Guide RNA (gRNA) Design and Vector Construction: Design gRNAs targeting the gene of interest (e.g., GmIF6H1 or IOMT3). Clone the gRNA expression cassette into a binary vector containing the Cas9 nuclease gene.
-
Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens.
-
Soybean Transformation: Use the transformed Agrobacterium to infect soybean explants (e.g., cotyledonary nodes).
-
Regeneration and Selection: Culture the explants on selection media to regenerate putative transgenic plants.
-
Molecular Analysis: Screen the regenerated plants for the presence of the transgene and for targeted mutations in the gene of interest using PCR and Sanger sequencing.
-
Phenotypic Analysis: Analyze the mutant plants for changes in their isoflavone profile using HPLC to confirm the function of the targeted gene.
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Predominant biosynthetic pathway of glycitein in soybean.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for CRISPR/Cas9-mediated gene function analysis.
Regulatory Network of this compound Biosynthesis
Caption: Conceptual regulatory network of glycitein biosynthesis.
Conclusion
The biosynthesis of glycitein in soybean is a complex and highly regulated process. The recent elucidation of the predominant daidzein hydroxylation pathway provides new avenues for research and metabolic engineering. This technical guide offers a foundational understanding of the glycitein biosynthesis pathway, equipping researchers, scientists, and drug development professionals with the necessary knowledge and experimental protocols to further explore and manipulate this important isoflavone for applications in agriculture, nutrition, and medicine. Future research should focus on obtaining a complete set of kinetic parameters for all enzymes in the pathway and further dissecting the intricate signaling networks that govern its regulation.
References
- 1. Unravelling the Biosynthesis of Isoflavones in Soybeans From a Metabolic Perspective | Huang | Journal of Energy Bioscience [bioscipublisher.com]
- 2. Flavonoid 6-hydroxylase from soybean (Glycine max L.), a novel plant P-450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Glycetein as a phytoestrogen
An In-Depth Technical Guide on the Biological Activity of Glycetein as a Phytoestrogen
Introduction
This compound is an O-methylated isoflavone (B191592) that accounts for 5-10% of the total isoflavones in soy-based food products, though some soy germ supplements can contain up to 40%.[1][2] Structurally similar to the human estrogen 17β-estradiol, this compound is classified as a phytoestrogen, a plant-derived compound capable of exerting estrogen-like or anti-estrogenic effects by interacting with estrogen receptors (ERs).[3][4][5][6] Its biological activities, including estrogenic, antioxidant, anti-inflammatory, and neuroprotective effects, have made it a subject of significant interest for its potential therapeutic applications in managing postmenopausal symptoms, hormone-dependent cancers, and osteoporosis.[3][7][8]
The biological activity of this compound is intrinsically linked to its bioavailability and metabolism.[9] In soy products, it primarily exists as the glycoside conjugate, glycitin (B1671906).[10] Upon ingestion, intestinal enzymes hydrolyze glycitin to its biologically active aglycone form, this compound, which is then absorbed.[9][10] this compound is considered one of the best-absorbed isoflavones, with bioavailability comparable to daidzein.[10][11]
Molecular Mechanism of Action
This compound's phytoestrogenic effects are mediated primarily through its interaction with the two main subtypes of estrogen receptors: ERα and ERβ.[4][9] Like other isoflavones, it has a lower binding affinity for these receptors compared to the endogenous 17β-estradiol.[2] The nature of its activity—whether estrogenic (estrogen-mimicking) or anti-estrogenic (estrogen-blocking)—is context-dependent and varies with the concentration of endogenous estrogens, the specific tissue type, and the relative expression levels of ERα and ERβ.[4]
-
Estrogenic Effect: In low-estrogen environments, such as during menopause, this compound can bind to and activate ERs, initiating the transcription of estrogen-responsive genes. This may help alleviate symptoms associated with estrogen deficiency.[4][7]
-
Anti-estrogenic Effect: In the presence of high concentrations of more potent endogenous estrogens, this compound can act as a competitive inhibitor.[4] By occupying the ligand-binding domain of the ERs, it can block the binding of estradiol (B170435), thereby reducing the overall estrogenic signal.[4]
Upon binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[4] There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[4][12]
Modulation of Other Key Signaling Pathways
Beyond the classical ER pathway, this compound influences other critical cellular signaling cascades involved in inflammation, cell proliferation, and cancer progression.[1] It has been shown to inhibit NF-κB activity and reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK1/2 in certain cancer cells.[1] In contrast, it can also enhance MAPK activity in non-tumorigenic prostate epithelial cells.[1] In gastric cancer cells, this compound induces apoptosis and cell cycle arrest by activating MAPKs while inhibiting the STAT3 and NF-κB pathways.[13][14]
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for easy comparison.
Table 1: Estrogen Receptor Binding Affinity of this compound and Related Compounds This table shows the concentration of each compound required to displace 50% of radiolabeled estradiol ([³H]E₂) from the estrogen receptor (IC₅₀), indicating binding affinity.[2][15] A lower IC₅₀ value signifies a higher affinity.
| Compound | Receptor Source | IC₅₀ | Relative Binding Affinity (%) | Reference |
| 17β-estradiol | B6D2F1 mouse uterine cytosol | 1.09 nM | 100 | [2][12][15][16] |
| Diethylstilbestrol (DES) | B6D2F1 mouse uterine cytosol | 1.15 nM | 94.8 | [2][12][15] |
| Genistein (B1671435) | B6D2F1 mouse uterine cytosol | 0.22 µM | 0.50 | [2][12][15] |
| Glycitein (B1671905) | B6D2F1 mouse uterine cytosol | 3.94 µM | 0.028 | [2][12][15][17] |
| Daidzein | B6D2F1 mouse uterine cytosol | 4.00 µM | 0.027 | [2][12][15] |
| Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of Compound) x 100. |
Table 2: In Vivo Estrogenic Activity of this compound (Uterotrophic Assay) This table presents the results of a 4-day uterotrophic assay in weaning female B6D2F1 mice, measuring the increase in uterine weight compared to a control group.[2][15]
| Compound | Daily Dosage | Uterine Weight Increase (%) | p-value | Reference |
| Glycitein | 3 mg/day | 150% | < 0.001 | [2][15] |
| Genistein | 3 mg/day | 50% | < 0.001 | [2][15] |
| Diethylstilbestrol (DES) | 0.03 µ g/day | 60% | < 0.001 | [2][15] |
Interestingly, while this compound shows a lower in vitro binding affinity to the ER compared to genistein, it elicits a significantly stronger estrogenic response in vivo, which may be attributed to its higher bioavailability.[2]
Table 3: Biphasic Effects of this compound on Breast Cancer Cell Proliferation and DNA Synthesis (SKBR-3 cells) Glycitein exhibits a biphasic, dose-dependent effect on human breast carcinoma SKBR-3 cells, stimulating growth at low concentrations and inhibiting it at higher concentrations.[3][13][18]
| Concentration (mg/mL) | Effect on Cell Proliferation (% of Control) | Effect on DNA Synthesis (% of Control) | Reference |
| 0.1 | ~119% (Stimulation) | - | [18] |
| 1 | ~125% (Stimulation) | - | [18] |
| 5 | - | ~278% (Stimulation) | [3][13][18] |
| >30 | Significant Inhibition | Significant Inhibition | [3][13][18] |
| 40 | ~50% (Inhibition) | ~4% (Inhibition) | [3][13] |
Detailed Experimental Protocols
The data presented above are derived from established experimental protocols designed to assess the bioactivity of phytoestrogens.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][17]
-
Principle: A constant concentration of radiolabeled ligand (e.g., [³H]-17β-estradiol) and a fixed amount of receptor (e.g., from mouse uterine cytosol) are incubated with varying concentrations of the unlabeled test compound (this compound).[12][17] The amount of radiolabeled ligand that remains bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC₅₀ value.[17]
-
Protocol Outline:
-
Receptor Preparation: Estrogen receptors are prepared from a suitable source, such as the uterine cytosol of B6D2F1 mice.[2][12]
-
Incubation: The receptor preparation is incubated with a fixed concentration of [³H]-17β-estradiol and a range of concentrations of unlabeled this compound.
-
Separation: The receptor-bound ligand is separated from the unbound ligand, typically using a method like hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A dose-response curve is plotted, and the IC₅₀ value is determined.[12] The binding affinity (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]
-
Uterotrophic Bioassay
This in vivo assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in rodents.[19][20]
-
Principle: Immature or ovariectomized female rodents are treated with the test compound for several consecutive days. Estrogenic compounds will cause a significant increase in uterine weight (uterotrophic response) compared to a vehicle-treated control group.[19]
-
Protocol Outline:
-
Animal Model: Immature or ovariectomized adult female rats or mice are used.[19] Animals are acclimatized for at least 5 days.
-
Dosing: Animals are divided into groups and dosed daily (e.g., via oral gavage) for 3-4 consecutive days with the vehicle control, a positive control (e.g., estradiol), or the test compound (this compound).[2][15]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).[20]
-
Data Analysis: The mean uterine weight of each treatment group is compared to the control group using statistical analysis (e.g., ANOVA). A significant increase in uterine weight indicates estrogenic activity.[20]
-
Reporter Gene Assay
This in vitro assay measures the ability of a compound to activate a receptor and induce the transcription of a specific reporter gene.[17]
-
Principle: Cells are engineered to express an estrogen receptor (ERα or ERβ) and a reporter plasmid. This plasmid contains an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase). When an active compound like this compound binds to the ER, the complex binds to the ERE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the transcriptional activity.[17]
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 or HeLa) is co-transfected with a plasmid expressing either ERα or ERβ and the ERE-driven reporter plasmid.[17]
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound).
-
Lysis and Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.[17]
-
Conclusion
This compound is a biologically active phytoestrogen with a complex, context-dependent mechanism of action. While it exhibits a weaker binding affinity for estrogen receptors in vitro compared to genistein or 17β-estradiol, its potent in vivo estrogenic activity, likely due to superior bioavailability, is significant.[2] Its ability to modulate key signaling pathways, such as MAPK and NF-κB, underscores its potential role in chemoprevention and therapy.[1][13] The biphasic effect of this compound on breast cancer cells—stimulating proliferation at low concentrations while inhibiting it at higher doses—highlights the critical importance of dosage in determining its physiological outcome.[3] For researchers and drug development professionals, understanding these nuances is essential for harnessing the therapeutic potential of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The In Vitro Mechanism of Action of Glycetein: A Technical Guide for Researchers
Executive Summary: Glycetein is an O-methylated isoflavone (B191592) found in soy products, accounting for 5-10% of the total isoflavones.[1][2] As a phytoestrogen, it exhibits a wide range of biological activities that have been characterized through numerous in vitro studies.[3] Its mechanisms of action are multifaceted, involving interactions with nuclear receptors, modulation of critical signaling pathways, and direct effects on cellular processes. This technical guide provides a comprehensive overview of the in vitro mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling cascades it influences. The primary activities discussed include its weak estrogenic effects, its dose-dependent anti-cancer properties, and its anti-inflammatory and antioxidant capabilities, making it a compound of significant interest for drug development professionals and researchers.
Estrogenic Activity
This compound is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to and activate estrogen receptors (ERs).[1][4] It interacts with both ERα and ERβ, acting as a selective estrogen receptor modulator (SERM).[4][5] However, its binding affinity is significantly weaker than that of endogenous estradiol (B170435).[5][6] This interaction can initiate the transcription of estrogen-responsive genes or, in some contexts, compete with more potent estrogens, potentially leading to anti-estrogenic effects.[4]
Data Presentation: Estrogen Receptor Binding Affinity
This table summarizes the quantitative data from a competitive binding assay, comparing the affinity of this compound and 17β-estradiol for the estrogen receptor. The IC50 value represents the concentration required to displace 50% of radiolabeled estradiol from the receptor.
| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | Mouse Uterine Cytosol | 1.09 nM | 100 |
| This compound | Mouse Uterine Cytosol | 3.94 µM | 0.028 |
| Data sourced from references[6][7]. RBA = (IC50 of Estradiol / IC50 of this compound) x 100. |
Signaling Pathway: Estrogen Receptor Activation
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol measures a compound's ability to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.[7]
-
Preparation of Uterine Cytosol: Uteri from immature female mice (e.g., B6D2F1) are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[6]
-
Competitive Binding Reaction: The uterine cytosol is incubated with a constant concentration of radiolabeled 17β-[3H]-estradiol and varying concentrations of the unlabeled competitor (e.g., glycitein (B1671905), DES, or unlabeled 17β-estradiol).[6]
-
Separation of Bound and Unbound Ligands: After incubation, unbound steroids are removed by adding a dextran-coated charcoal suspension, followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which contains the receptor-bound radiolabeled estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled estradiol (IC50) is calculated to determine its relative binding affinity.[7]
Anti-Cancer and Cytomodulatory Effects
This compound exhibits complex, concentration-dependent effects on cancer cells in vitro.[1] Its anti-cancer activity is attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell invasion.[3][4][8]
Data Presentation: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference(s) |
| SKBR-3 | Human Breast Cancer | < 10 µg/mL | Stimulated cell growth and DNA synthesis | [1][9] |
| > 30 µg/mL | Inhibited cell growth and DNA synthesis | [1][9] | ||
| 100 µg/mL | Increased cell membrane permeability to 152% of control | [1] | ||
| AGS | Human Gastric Cancer | 1 - 100 µM | Induced significant cytotoxic effects, apoptosis, and G0/G1 cell cycle arrest | [8][9] |
| Glioma Cells | Human Brain Cancer | Not specified | Inhibited cell invasion via downregulation of MMP-3 and MMP-9 | [3] |
| Aortic SMC | Rat Smooth Muscle | 10 µM | Significantly inhibited cell proliferation and DNA synthesis | [10] |
Key Signaling Pathways in Cancer
This compound's anti-cancer effects are mediated through the modulation of several interconnected signaling pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[9][11][12]
In some cancer models, glycitein-induced ROS suppresses the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation.[9][13] Inhibition of this pathway promotes apoptosis.[9][12]
In human gastric cancer cells, glycitein activates the Mitogen-Activated Protein Kinase (MAPK) pathway while simultaneously inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) pathways.[4][8][9] This cascade of events leads to cell cycle arrest and apoptosis.[8][14]
Experimental Protocols
This colorimetric assay is widely used to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]
-
Cell Seeding: Seed cells (e.g., AGS, SKBR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.[15]
-
Treatment: Prepare serial dilutions of glycitein in complete culture medium. Replace the existing medium with 100 µL of the glycitein dilutions. Include a vehicle control (medium with solvent, e.g., DMSO).[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the phosphorylation status and expression levels of proteins in signaling pathways like PI3K/Akt and MAPK.[15][16]
-
Protein Extraction: Treat cells with glycitein for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, NF-κB) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[15]
-
Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[15]
Anti-Inflammatory Mechanisms
Glycitein demonstrates anti-inflammatory properties by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.[4][17] Its primary mechanism involves the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.[5][17]
Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol assesses the ability of glycitein to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[17]
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of glycitein for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control wells (no treatment, glycitein only, LPS only).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by glycitein.
Antioxidant Properties
Glycitein contributes to cellular antioxidant defense through two primary mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.[4] The latter is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] In vitro studies comparing isoflavones suggest that the direct radical scavenging activity generally follows the order of genistein (B1671435) > daidzein (B1669772) > glycitein, though this can be assay-dependent.[18]
Experimental Protocol: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[4]
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with glycitein, with or without an oxidative stress-inducing agent (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with a solution containing DCFH-DA (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is de-esterified intracellularly to non-fluorescent DCFH.[4]
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels. A reduction in fluorescence in cells co-treated with an oxidative stressor and glycitein indicates antioxidant activity.
Conclusion
The in vitro evidence robustly defines glycitein as a bioactive isoflavone with a complex and pleiotropic mechanism of action. Its ability to interact with estrogen receptors, modulate fundamental signaling pathways such as PI3K/Akt, MAPK, and NF-κB, and exert antioxidant effects provides a strong basis for its observed anti-cancer and anti-inflammatory properties.[4][9][17] The biphasic, dose-dependent nature of its activity in certain cell types highlights the importance of concentration selection in experimental design.[1] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of glycitein.
References
- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycitein - Wikipedia [en.wikipedia.org]
- 3. Glycitein - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Genistein, daidzein and glycitein inhibit growth and DNA synthesis of aortic smooth muscle cells from stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K-Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Glycetein: A Technical Guide to its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein is an O-methylated isoflavone (B191592), a class of phytoestrogens naturally occurring in certain plants, most notably soybeans. It is one of the three major isoflavones found in soy, alongside daidzein (B1669772) and genistein, typically accounting for 5-10% of the total isoflavone content.[1][2] While less studied than its counterparts, glycitein (B1671905) has garnered significant scientific interest for its potential therapeutic applications, including roles in cancer prevention, cardiovascular health, and the management of inflammatory conditions.[3] This technical guide provides a comprehensive overview of the natural sources and abundance of glycitein, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates.
Natural Sources and Abundance of this compound
The primary dietary source of glycitein is soybean (Glycine max) and its derivatives.[4][5] The concentration of glycitein can vary significantly depending on the soybean variety, growing conditions, processing methods, and the type of soy product.[6][7] Fermentation, in particular, can alter the isoflavone profile, often increasing the bioavailability of aglycones like glycitein.[8]
This compound Content in Raw and Processed Soy Foods
The following tables summarize the quantitative data for glycitein content in various soybeans and soy-based food products. Values are expressed in milligrams per 100 grams (mg/100g) of the food item.
Table 1: this compound Content in Raw and Minimally Processed Soybeans
| Food Item | This compound (mg/100g) | Reference(s) |
| Soybeans, raw, mature seeds | 16.12 | [6] |
| Soy flour, full-fat, raw | 16.12 | [6] |
| Soy meal, defatted, raw | 16.12 | [6] |
| Soybeans, roasted | 5.20 - 7.70 | [9] |
Table 2: this compound Content in Processed Soy Foods
| Food Item | This compound (mg/100g) | Reference(s) |
| Soy milk | 0.00 - 0.19 | [10] |
| Tofu, firm | 2.9 (average) | [11] |
| Tempeh | 18.37 (average) | [3] |
| Miso | 0.71 (average) | [3] |
| Natto | 0.70 (average) | [3] |
| Soy protein isolate | 5 - 30% of total isoflavones | [7] |
Experimental Protocols for this compound Analysis
Accurate quantification of glycitein in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Hydrolysis of Isoflavone Glycosides
In soybeans, isoflavones, including glycitein, exist primarily as glycosides (bound to a sugar molecule), such as glycitin. To accurately quantify the total glycitein content, a hydrolysis step is often required to convert the glycosides to their aglycone form (glycitein). This can be achieved through acid or enzymatic hydrolysis.
Protocol 2.1.1: Acid Hydrolysis
This protocol is adapted for the complete hydrolysis of isoflavone glycosides in soy products.
Materials:
-
Soy sample (e.g., soy flour, ground soy food)
-
1 N Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Ethanol (B145695) (80%)
-
Drying oven or microwave
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh approximately 1 gram of the finely ground soy sample into a screw-cap tube.
-
Add 10 mL of 1 N HCl.
-
Heat the mixture at 100°C for 50 minutes using a microwave or for 120 minutes in a drying oven.[12]
-
Allow the sample to cool to room temperature.
-
Add 15 mL of ethanol and vortex for 1 minute.
-
Let the mixture stand at room temperature for 3 hours to ensure complete extraction.[12]
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of glycitein in soy extracts.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (optional, to improve peak shape)
-
Glycitein analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient profile starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the isoflavones. An example gradient is as follows:
-
0-5 min: 15% B
-
5-20 min: 15-35% B
-
20-25 min: 35-100% B
-
25-30 min: 100% B (column wash)
-
30-35 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Standard Curve: Prepare a series of standard solutions of glycitein in the mobile phase to generate a standard curve for quantification.
-
Injection: Inject the filtered sample extract and the standard solutions into the HPLC system.
-
Quantification: Determine the concentration of glycitein in the sample by comparing its peak area to the standard curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and specificity, making it ideal for analyzing low concentrations of glycitein and its metabolites in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glycitein analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A rapid gradient can be employed. For example:
-
0-0.5 min: 10% B
-
0.5-5 min: 10-90% B
-
5-6 min: 90% B
-
6-7 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for glycitein for quantification and confirmation.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of the glycitein analytical standard.
-
Analysis: Inject the prepared sample extracts and standards for analysis.
-
Quantification: Quantify glycitein based on the peak area of the specific MRM transition and the standard curve.
Signaling Pathways Modulated by Glycitein
Glycitein exerts its biological effects by modulating several key signaling pathways implicated in cell proliferation, apoptosis, inflammation, and oxidative stress.
Glycitein Biosynthesis Pathway
Glycitein is synthesized in plants through a branch of the phenylpropanoid pathway. The key enzymatic steps involved in its formation from L-Phenylalanine are illustrated below.
References
- 1. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
Glycetein vs glycitin chemical differences
An In-depth Technical Guide to the Chemical and Biological Distinctions Between Glycetein and Glycitin (B1671906)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound and glycitin are naturally occurring isoflavones predominantly found in soy and soy-based products.[1][2] While structurally related, their chemical properties, bioavailability, and mechanisms of action differ significantly. Glycitin is the glycoside form of this compound, meaning it is attached to a glucose molecule.[2] This fundamental structural difference dictates that glycitin must first be metabolized into its aglycone form, this compound, to be absorbed and exert its primary systemic biological effects.[3][4] This guide provides a detailed comparison of their chemical structures, pharmacokinetic profiles, and biological activities, supplemented with relevant experimental protocols and pathway visualizations to support further research and development.
Core Chemical Differences
The primary chemical distinction between glycitin and this compound is the presence of a glucose moiety attached to the 7-hydroxyl group of the isoflavone (B191592) structure in glycitin.[2][5] this compound is the aglycone (non-sugar) component.[4] This difference profoundly impacts their physical and chemical properties.
Chemical Structure
-
This compound: 7,4'-dihydroxy-6-methoxyisoflavone.[6] It is an O-methylated isoflavone.[1]
-
Glycitin: Glycitein (B1671905) 7-O-glucoside.[2] It is a glycosyloxyisoflavone where the hydrogen of the hydroxy group at position 7 is replaced by a beta-D-glucopyranosyl group.[5]
Physicochemical Properties
The addition of the hydrophilic glucose unit to the glycitin structure results in a higher molecular weight and altered solubility compared to this compound.
| Property | This compound | Glycitin | Reference(s) |
| Chemical Formula | C₁₆H₁₂O₅ | C₂₂H₂₂O₁₀ | [2][6] |
| Molar Mass | 284.26 g/mol | 446.408 g/mol | [2] |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |
| Solubility | Soluble in DMSO | Poorly soluble in DMSO; insoluble in other solvents | [7] |
| Appearance | - | White to off-white powder | [7] |
Metabolic Conversion and Bioavailability
Glycitin is not directly absorbed in the gut. It serves as a precursor to the biologically active glycitein.[3] The bioavailability of glycitein from dietary sources is therefore dependent on the efficient hydrolysis of glycitin.
Metabolic Pathway: From Glycitin to this compound
Upon ingestion, glycitin travels to the small intestine, where it is hydrolyzed to glycitein by β-glucosidases.[4] These enzymes are present on the intestinal brush border and are also produced by gut bacteria.[4] The resulting free glycitein is then absorbed across the intestinal epithelium.[4]
Comparative Pharmacokinetics
Pharmacokinetic studies demonstrate that glycitein is one of the best-absorbed isoflavones, with a bioavailability comparable to daidzein.[8] Once absorbed, glycitein undergoes further Phase I and Phase II metabolism in the liver, including conversion to metabolites like 8-hydroxyglycitein and 6-hydroxydaidzein.[9]
| Parameter | Glycitein | Daidzein | Reference(s) |
| Cmax (ng/mL) | 203.4 ± 103.7 | 288.6 ± 123.2 | [10] |
| Tmax (h) | 8.1 ± 1.6 | 8.3 ± 1.8 | [10] |
| AUC (0-24h) (ng·h/mL) | 2271.9 ± 980.9 | 3218.4 ± 1289.5 | [10] |
| Urinary Excretion (48h, % of ingested dose) | ~55% | ~46% | [10] |
Data derived from a human clinical study involving a soy germ supplement intake.[10]
Biological Activity and Signaling Pathways
While some studies report direct biological activities for glycitin, such as promoting dermal fibroblast proliferation via TGF-β signaling, the majority of its health-associated effects are attributed to its active metabolite, glycitein.[2] Glycitein exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ) and can act as a selective estrogen receptor modulator (SERM).[11][12]
Estrogen Receptor Signaling
Glycitein's structural similarity to 17β-estradiol allows it to bind to estrogen receptors, initiating the transcription of estrogen-responsive genes.[11] This interaction is foundational to its role as a phytoestrogen.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Analysis
This protocol outlines a generalized method for determining the pharmacokinetic profile of glycitein in human subjects following the ingestion of a glycitin-containing substance.
1. Study Design:
-
Design: A randomized, crossover design is typically employed.[3]
-
Participants: Recruit healthy human volunteers, ensuring they abstain from isoflavone-rich foods for a set period before the trial.
-
Intervention: Administer a single, precisely quantified dose of a standardized soy extract, beverage, or purified isoflavone preparation.[3]
2. Sample Collection:
-
Blood Sampling: Collect blood samples at multiple time points (e.g., baseline, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose) to capture the full pharmacokinetic curve.[3] Process blood to separate plasma and store at -80°C.
-
Urine Collection: Collect cumulative urine samples over 24 or 48 hours to assess excretion.[3]
3. Sample Preparation & Analysis:
-
Enzymatic Hydrolysis: Treat plasma and urine samples with β-glucuronidase/sulfatase to deconjugate isoflavone metabolites back to their aglycone forms.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and purify isoflavones from the hydrolyzed samples.[13]
-
Quantification (HPLC-MS/MS): Quantify glycitein concentrations using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10]
Protocol: Extraction and Quantification of Glycitein and Glycitin from Soy
This protocol provides a method for extracting and quantifying isoflavones, including glycitein and glycitin, from a solid soy matrix (e.g., soy flour).
1. Sample Preparation:
-
Weigh approximately 0.5 g of finely ground, dried soy sample into a centrifuge tube.[14]
2. Extraction:
-
Add 10 mL of 70% methanol (B129727) (HPLC grade).[14]
-
Incubate the mixture at 50°C for 1 hour, shaking intermittently.[14]
-
Sonicate the mixture for 30 minutes at 30°C.[14]
-
Centrifuge the extract at 12,000 rpm for 20 minutes to pellet solid material.[14]
-
Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[15]
3. HPLC Analysis:
-
System: Standard HPLC system with a UV-VIS or Photodiode Array (PDA) detector.[14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Gradient Elution: Develop a gradient program to effectively separate glycitin, glycitein, and other isoflavones. A typical gradient might start at ~15% B, increasing to ~35% B over 30-40 minutes.
-
Detection: Monitor at 254 nm or 260 nm.[13]
-
Quantification: Calculate concentrations by comparing peak areas to those of certified glycitein and glycitin standards.
References
- 1. Glycitein - Wikipedia [en.wikipedia.org]
- 2. Glycitin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycitin | C22H22O10 | CID 187808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycitein | C16H12O5 | CID 5317750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycitin - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. jfda-online.com [jfda-online.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Glycetein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycetein, an O-methylated isoflavone (B191592) predominantly found in soy products, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of this compound, detailing its physicochemical properties, and exploring its mechanisms of action in key biological processes, including its role as a phytoestrogen, its anti-cancer properties through the induction of apoptosis and cell cycle arrest, and its antioxidant and anti-inflammatory effects. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols and visual representations of associated signaling pathways to facilitate further investigation into the therapeutic potential of this compound.
Physicochemical Properties of this compound
This compound (IUPAC name: 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a key isoflavone found in soy.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 40957-83-3 | [2] |
| Molecular Formula | C₁₆H₁₂O₅ | [2] |
| Molecular Weight | 284.26 g/mol | [3] |
Biological Activities and Signaling Pathways
This compound exerts a wide range of biological effects by modulating several key signaling pathways. Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors, while it also influences pathways involved in cell proliferation, apoptosis, and inflammation.
Estrogenic Activity
As a phytoestrogen, this compound exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[1][4] This interaction can initiate the transcription of estrogen-responsive genes.[4] The classical genomic estrogen receptor signaling pathway is depicted below.
Anti-Cancer Activity
This compound has demonstrated anti-cancer effects in various cancer cell lines. Notably, in human gastric cancer cells, it induces apoptosis and G0/G1 cell cycle arrest through the generation of reactive oxygen species (ROS) and modulation of the MAPK/STAT3/NF-κB signaling pathway.[3] It has also been shown to inhibit the PI3K/AKT signaling pathway in human lung cancer cells.[5]
Anti-Inflammatory and Antioxidant Activity
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[5][6] While its direct antioxidant activity may be less potent than other isoflavones, this compound can induce the expression of antioxidant defense genes.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantitative analysis of this compound in fermented soy products.[2]
A. Sample Preparation:
-
Homogenization: Homogenize 5-10 g of the soy product into a fine paste.
-
Extraction: Weigh 1.0 g of the homogenized sample into a centrifuge tube and add 20 mL of 80% methanol. Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction on the pellet.
-
Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.
B. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 257 nm.[7]
-
Standard Curve: Prepare this compound standards (1-100 µg/mL) in 80% methanol.[2]
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation.[8]
-
Cell Seeding: Seed cells in a 96-well plate (5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure absorbance at 570 nm.
Apoptosis Assay by Western Blot
This protocol details the detection of key apoptosis markers.[9]
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., against cleaved Caspase-3, PARP) overnight at 4°C, followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate.
Conclusion
This compound is a promising bioactive compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways involved in estrogenic response, cancer progression, and inflammation warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the mechanisms of action and potential applications of this compound in drug discovery and development.
References
- 1. Glycitein - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Health benefits of dietary Glycetein intake
An In-depth Technical Guide to the Health Benefits of Dietary Glycetein Intake
Abstract
This compound, an O-methylated isoflavone (B191592) predominantly found in soy products, has emerged as a compound of significant interest for its potential health benefits. Accounting for 5-10% of total isoflavones in soy, its efficacy is closely tied to its high bioavailability compared to other soy isoflavones.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities. It details its absorption, metabolism, and pharmacokinetic profile, and explores its mechanisms of action across various health domains, including oncology, inflammation, and metabolic regulation. This document synthesizes quantitative data from key preclinical and clinical studies, outlines detailed experimental protocols for its assessment, and visualizes the core signaling pathways it modulates.
Bioavailability, Metabolism, and Pharmacokinetics
The physiological effects of dietary this compound are fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. In food sources, this compound primarily exists as its glycoside conjugate, glycitin (B1671906).[1]
Absorption and Metabolism
Upon ingestion, glycitin is hydrolyzed by intestinal β-glucosidases to its biologically active aglycone form, this compound, which is then absorbed across the intestinal epithelium.[1][4] The gut microbiota plays a pivotal role in the further metabolism of this compound, producing several key metabolites, including dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and in some individuals, daidzein (B1669772) and equol (B1671563) derivatives.[4][5][6] This microbial metabolism exhibits significant inter-individual variability.[6]
Once absorbed, this compound undergoes extensive first-pass metabolism, primarily in the liver.[1] This involves Phase I reactions, such as oxidation and demethylation catalyzed by Cytochrome P450 (CYP) enzymes (e.g., CYP1A2), and Phase II conjugation reactions, mainly glucuronidation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs).[4][5][7] UGT isoforms 1A1, 1A8, 1A9, and 1A10 show a preference for glycitein (B1671905) over other isoflavones.[5] These metabolic transformations increase water solubility and facilitate excretion.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Glycetein and Cancer: A Technical Guide
Introduction
Glycetein is an O-methylated isoflavone (B191592) that constitutes approximately 5-10% of the total isoflavones found in soy products.[1][2] As a phytoestrogen, it has garnered significant scientific interest for its diverse pharmacological activities, including potential anticancer properties.[3][4] Unlike other soy isoflavones such as genistein (B1671435) and daidzein, glycitein (B1671905) possesses a unique 6-methoxy substitution which may contribute to its distinct biological effects.[3] Preliminary in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways integral to tumor development and progression.[5] This technical guide provides a comprehensive overview of the current understanding of glycitein's anticancer effects, summarizing quantitative data, detailing experimental protocols, and visualizing the molecular mechanisms of action.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from preliminary studies on the effects of glycitein on various cancer cell lines.
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Concentration | Effect | Quantitative Measurement | Citation |
| SKBR-3 | < 10 mg/mL | Stimulation of cell growth | ~25% increase at 1 mg/mL | [1][5] |
| SKBR-3 | > 30 mg/mL | Inhibition of cell growth | ~50% at 40 mg/mL; ~75% at 100 mg/mL | [5] |
| SKBR-3 | 5 mg/mL | Stimulation of DNA synthesis | 278% increase | [5] |
| SKBR-3 | > 20 mg/mL | Inhibition of DNA synthesis | 52% inhibition at 20 mg/mL; 96% at 40 mg/mL | [5] |
| MDA-MB-231 | Not Specified | Potent inhibition of invasiveness | Not Quantified | [1] |
| MCF-7 | 30 µM | Apoptosis Induction | Significant decrease in p-STAT3, p-Akt, pmTOR, p-p38 | [6] |
Table 2: Effects of this compound on Gastric Cancer Cell Lines
| Cell Line | Concentration | Effect | Quantitative Measurement | Citation |
| AGS | 30 µM | Cell Cycle Arrest | Arrest at G0/G1 phase | [6] |
| AGS | 30 µM | Apoptosis Induction | Mediated via ROS-related MAPK/STAT3/NF-κB pathway | [7][8] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. In various cancer cell types, it has been shown to influence pathways controlling cell survival, proliferation, apoptosis, and inflammation.
ROS-Mediated MAPK/STAT3/NF-κB Pathway in Gastric Cancer
In human gastric cancer cells, glycitein induces the production of reactive oxygen species (ROS).[7][9] This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][7] Subsequently, activated MAPK signaling inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) pathways, which are critical for cell survival and proliferation.[7][8] This cascade of events ultimately results in G0/G1 cell cycle arrest and apoptosis.[7][10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and is frequently overactivated in various cancers.[4][11] Glycitein has been found to inhibit the PI3K/Akt signaling pathway in human lung cancer cells (A549), contributing to the induction of apoptosis and cell cycle arrest.[9][12] Inhibition of this pathway prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival by inactivating several pro-apoptotic factors.[4]
Regulation of Apoptosis via Bcl-2/Bax Ratio
In estrogen receptor-positive MCF-7 breast cancer cells, glycitein has been observed to promote apoptosis by modulating the expression of Bcl-2 family proteins.[13] Specifically, it reduces the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. A lower Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis.[13]
Experimental Protocols
This section provides generalized methodologies for key in vitro experiments used to assess the anticancer effects of glycitein.
Cell Viability and Proliferation (MTT Assay)
This protocol assesses the cytotoxic and cytostatic effects of glycitein on cancer cells.
-
Objective: To determine the concentration-dependent effect of glycitein on cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., AGS, SKBR-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Glycitein stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of glycitein (e.g., 1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the extent of apoptosis and necrosis induced by glycitein.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with glycitein at the desired concentration (e.g., IC50 value) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by glycitein.
-
Objective: To measure the levels of key proteins (e.g., MAPK, Akt, STAT3, Bcl-2, Bax).
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Preliminary studies indicate that glycitein is a promising natural compound with potential anticancer activity. Its mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the MAPK/STAT3/NF-κB and PI3K/Akt cascades.[7][9] However, research on glycitein is less extensive compared to other soy isoflavones like genistein.[13] A notable gap exists in the literature regarding its in vivo efficacy, with most data originating from in vitro cell line studies.[5]
Future research should focus on:
-
In Vivo Studies: Conducting animal model studies (e.g., xenografts) to evaluate the in vivo antitumor efficacy, safety, and optimal dosage of glycitein.[5]
-
Mechanism Elucidation: Further investigating the direct molecular targets of glycitein within the identified signaling pathways.
-
Combination Therapies: Exploring the potential synergistic effects of glycitein when combined with conventional chemotherapeutic agents.
-
Bioavailability: Studying the pharmacokinetics and metabolism of glycitein to better understand its bioavailability and biological activity in humans.
References
- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Glycetein's Role in Bone Metabolism: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein, an O-methylated isoflavone (B191592) found in soy products, is emerging as a significant phytoestrogen with potential therapeutic applications in bone health. Structurally similar to estrogen, this compound exhibits a capacity to modulate bone cell activity, offering a promising avenue for the development of novel treatments for bone-related disorders such as osteoporosis. This technical guide provides a comprehensive overview of the current research on this compound's role in bone metabolism, detailing its effects on osteoblasts and osteoclasts, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions.
Effects of this compound on Bone Cell Activity
This compound exerts a dual action on bone remodeling by stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.
Stimulation of Osteoblastic Activity
In vitro studies have demonstrated that this compound promotes the differentiation and function of osteoblasts, the cells responsible for synthesizing new bone matrix.
-
Proliferation and Differentiation: this compound has been shown to suppress the proliferation of osteoblastic precursor cells, such as MC3T3-E1, while simultaneously promoting their differentiation into mature osteoblasts.[1][2] This suggests a role for this compound in guiding bone marrow stem cells (BMSCs) towards an osteogenic lineage.[3][4]
-
Expression of Osteogenic Markers: Treatment of osteoblastic cells with this compound leads to an increase in the expression of key markers of bone formation. This includes elevated activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and increased production of osteocalcin (B1147995) (OC), a protein involved in bone mineralization.[1][2] Furthermore, this compound has been observed to activate the gene expression of Collagen Type I (Col I), a primary component of the bone matrix.[3][4]
Inhibition of Osteoclastic Activity
This compound has been found to negatively regulate osteoclasts, the cells responsible for the breakdown of bone tissue.
-
Inhibition of Osteoclastogenesis: Studies have shown that this compound inhibits the generation of osteoclasts from bone marrow-derived precursors in a dose-dependent manner, with significant inhibitory effects observed at nanomolar concentrations.[5]
-
Induction of Apoptosis: this compound has been demonstrated to induce apoptosis, or programmed cell death, in mature osteoclasts.[5][6] This is evidenced by an increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[5]
-
Modulation of RANKL/OPG Pathway: A critical mechanism by which this compound regulates osteoclast activity is through its influence on the RANKL/OPG signaling axis. This compound has been shown to significantly decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Interleukin-6 (IL-6) in osteoblasts, both of which are potent stimulators of osteoclast differentiation and activation.[5][7] However, it does not appear to significantly alter the expression of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key in vitro studies on the effects of this compound on bone metabolism markers.
Table 1: Effects of this compound on Osteoclast Generation and Apoptosis
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Osteoclast Generation | Murine Bone Marrow Cells | 10 nM | ~70% inhibition (p < 0.01) | [5] |
| Caspase 3/7 Activity | Murine Bone Marrow-derived Osteoclasts | 10 nM | ~15% increase (p < 0.001) | [5] |
Table 2: Effects of this compound on Gene Expression in Osteoblasts
| Gene | Cell Type | This compound Concentration | Observed Effect | Reference |
| RANKL | Murine Bone Marrow-derived Osteoblasts | 10 nM | ~64% decrease (p < 0.05) | [5] |
| IL-6 | Murine Bone Marrow-derived Osteoblasts | 10 nM | ~53% decrease (p < 0.05) | [5] |
| OPG | Murine Bone Marrow-derived Osteoblasts | 10 nM | No significant change | [5] |
| Collagen Type I (Col I) | Rabbit Bone Marrow Stem Cells | 1 µM & 5 µM | Significant increase (p=0.0079 & p=0.0031) | [4] |
Table 3: Effects of this compound on Osteoblast Proliferation and Protein Expression
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | MC3T3-E1 Cells | Not specified | ~5% suppression | [1] |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 Cells | Not specified | Stimulation | [1] |
| Osteocalcin (OC) Production | MC3T3-E1 Cells | Not specified | Stimulation | [1] |
| Alkaline Phosphatase (ALP) Activity | Rabbit Bone Marrow Stem Cells | 1 µM & 5 µM | Significant increase (p=0.0049 & p=0.0023) | [4] |
Signaling Pathways Modulated by this compound
This compound's effects on bone cells are mediated through the modulation of several key signaling pathways.
RANKL/OPG Signaling Pathway
As mentioned, this compound influences the critical balance between RANKL and OPG, which governs osteoclast differentiation and activity. By downregulating RANKL expression in osteoblasts, this compound shifts the balance towards inhibiting osteoclastogenesis.
TGF-β and AKT Signaling Pathways
Research indicates that glycitin (B1671906), the glycoside form of this compound, may regulate osteoblast differentiation from bone marrow stem cells through the Transforming Growth Factor-β (TGF-β) and Protein Kinase B (AKT) signaling pathways.[3][4][8] While glycitin was shown to suppress the protein expression of TGF-β and AKT in BMSCs, it also promoted the phosphorylation of AKT (p-AKT), suggesting a complex regulatory role.[3][4][8]
Estrogen Receptor Signaling
As a phytoestrogen, this compound can bind to estrogen receptors (ERs), although with a weaker affinity than estradiol.[9] This interaction is a likely mechanism for its bone-protective effects, mimicking the actions of estrogen in bone tissue.[10][11] this compound has been shown to increase the promoter activity of the vitamin D receptor (VDR), which is constitutively expressed in osteoblasts, suggesting a mechanism for enhanced responsiveness to vitamin D.[6]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the research on this compound's role in bone metabolism.
In Vitro Osteoclastogenesis Assay
-
Cell Source: Bone marrow cells are flushed from the femurs and tibias of mice.
-
Culture Conditions: Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Induction of Differentiation: BMMs are then cultured with M-CSF and RANKL in the presence of varying concentrations of this compound (e.g., 0.01-100 nM) for 5-7 days.
-
Quantification: Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells (containing three or more nuclei) is counted to assess osteoclast formation.[5]
Osteoblast Differentiation and Mineralization Assay
-
Cell Line: Pre-osteoblastic cell lines like MC3T3-E1 or primary bone marrow stem cells (BMSCs) are commonly used.
-
Culture and Treatment: Cells are cultured in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without different concentrations of this compound.
-
Alkaline Phosphatase (ALP) Activity Assay: At an early time point (e.g., 7 days), cell lysates are collected, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., 21 days), the cell layer is fixed and stained with Alizarin Red S, which binds to calcium deposits, to visualize mineralized nodules. The stain can then be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: At various time points, total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of osteogenic marker genes such as Runx2, Alp, Col1a1, and Bglap (osteocalcin).
Gene Expression Analysis by Real-Time PCR
-
RNA Isolation: Total RNA is extracted from cultured osteoblasts treated with this compound using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for RANKL, OPG, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[5]
Caspase 3/7 Activity Assay for Apoptosis
-
Cell Culture and Treatment: Bone marrow-derived osteoclasts are cultured and treated with this compound (e.g., 10 nM).
-
Assay Principle: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspases 3 and 7, is added to the cell lysate.
-
Measurement: The cleavage of the substrate by active caspases releases a luminescent signal, which is measured using a luminometer. The intensity of the signal is proportional to the caspase activity.[5]
Conclusion and Future Directions
The existing body of research strongly indicates that this compound possesses significant bone-protective properties. Its ability to concurrently stimulate osteoblastic bone formation and inhibit osteoclastic bone resorption makes it a compelling candidate for further investigation as a potential therapeutic agent for osteoporosis and other bone loss-related conditions.
Future research should focus on:
-
In Vivo Studies: More extensive animal studies are needed to confirm the in vitro findings and to determine the optimal dosage and long-term efficacy of this compound in preventing bone loss and improving bone strength.
-
Clinical Trials: Well-designed clinical trials in human subjects are essential to evaluate the safety and effectiveness of this compound supplementation for maintaining bone health, particularly in postmenopausal women.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying this compound's effects, including its interaction with various signaling pathways and its potential synergistic effects with other dietary compounds, is warranted.
The continued exploration of this compound's role in bone metabolism holds great promise for the development of novel, naturally derived strategies for the prevention and treatment of bone diseases.
References
- 1. Glycitein effect on suppressing the proliferation and stimulating the differentiation of osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Glycitein decreases the generation of murine osteoclasts and increases apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Glycitein - LKT Labs [lktlabs.com]
- 8. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Glycetein isolation
An In-depth Technical Guide to the Discovery, History, and Isolation of Glycetein
Introduction
This compound is a key O-methylated isoflavone (B191592) primarily found in soy and soy-based products. It is one of the three principal soy isoflavones, alongside daidzein (B1669772) and genistein.[1] Structurally, it is distinguished by a methoxy (B1213986) group at the C-6 position of the isoflavone core (7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one).[1] In soybeans, this compound typically exists in its glycosylated form, glycitin (B1671906) (this compound 7-O-glucoside), as well as malonylated and acetylated conjugates.[2][3] Upon ingestion, gut microbiota hydrolyze these glycosides into the biologically active aglycone, this compound, which is then absorbed.[2]
Constituting about 5-10% of the total isoflavones in many soy products, this compound has garnered significant scientific interest for its diverse biological activities, including weak estrogenic effects, anti-inflammatory properties, and potential roles in promoting bone health and cancer prevention.[1][2][4] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), acting as a selective estrogen receptor modulator (SERM).[2] This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed methodologies for its isolation and quantification, and a summary of its key biological signaling pathways.
History of Discovery and Isolation
The journey of this compound's discovery is intertwined with the broader history of isoflavone research. While its counterparts, daidzein and genistein, were identified earlier, the characterization of this compound came later.
-
1931-1941: Initial work on soy isoflavones involved isolating and characterizing aglycones and their glycosides through acid hydrolysis.[1]
-
1973: this compound was first discovered and isolated from soybean (Glycine max), from which its name is derived.[1] The initial separation and identification were achieved using coloration and extraction with silica-based Thin-Layer Chromatography (TLC).[1]
-
1979-1980: The acetylated forms of daidzin (B1669773) and genistin (B1671436) were reported.[1]
-
1991: The isolation and identification of acetylglycitin were finally achieved, approximately a decade after the discovery of the other acetylated isoflavones.[1] In the same year, researchers found that the isoflavone composition of soybean extracts differed significantly based on extraction temperature. This led to the discovery of malonyl isoflavones, which are unstable and decompose at higher temperatures.[1] The development of High-Performance Liquid Chromatography (HPLC) methods allowed for the simultaneous analysis of a total of nine different isoflavones.[1]
The evolution of analytical techniques has been pivotal in isoflavone research. While early work relied on TLC, modern methods like HPLC, Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior resolution, sensitivity, and automation for handling numerous samples.[1][5]
Quantitative Data on this compound Analysis
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[6] The following tables summarize key quantitative data from various validation studies.
Table 1: HPLC Method Performance for Isoflavone Quantification
| Parameter | Daidzein | Genistein | Glycitein (B1671905) | Source |
|---|---|---|---|---|
| Concentration Range | 0.8–1135.0 mg/kg | 1.9–1442.5 mg/kg | 0.5–154.6 mg/kg | [7] |
| Detection Limit (LOD) | 0.3–1.6 mg/kg | 0.3–1.7 mg/kg | 0.5–2.3 mg/kg | [7] |
| Recovery Rate | 40.9–94.4% (combined isoflavones) | 40.9–94.4% (combined isoflavones) | 40.9–94.4% (combined isoflavones) | [7] |
| R² of Linearity | > 0.999 | > 0.999 | > 0.999 |[8] |
Table 2: Precision of Isoflavone Quantification Methods
| Sample Type | Analyte | Repeatability (RSDr) | Intermediate Precision (RSDint) | Reproducibility (RSDR) | HorRat Value | Source |
|---|---|---|---|---|---|---|
| Soy Sample ("Fukuyutaka") | Total Aglycone | 2.2% | 2.0% | - | 1.6 | [9] |
| Soy Isoflavone Concentrate | Total Isoflavones | <0.5% (CV) | - | - | <0.5 | [10] |
| Soy Protein Isolate | Total Isoflavones | - | - | 5.2% (CV) | 1.84 | [10] |
| Soy Products (general) | Total Isoflavones | 1.8–7.1% | - | 3.2–16.1% | - |[7] |
Table 3: Competitive Estrogen Receptor Binding Affinity
| Compound | Concentration for 50% Displacement of [³H]Estradiol | Source |
|---|---|---|
| 17β-estradiol | 1.09 nM | [4][11] |
| Diethylstilbestrol (DES) | 1.15 nM | [4][11] |
| Genistein | 0.22 µM | [4][11] |
| Glycitein | 3.94 µM | [4][11] |
| Daidzein | 4.00 µM |[4][11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Soybean Flour
This protocol outlines a general method for extracting isoflavones, including this compound, from soy material.[6][12]
Materials:
-
Soybean flour (finely milled)
-
70% Methanol (B129727) (HPLC grade) or a mixture of Methanol and 0.1 M HCl (5:1 v/v)
-
15 ml Falcon tubes
-
Ultrasonic bath
-
Centrifuge (capable of 12,000 rpm)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Weigh 0.5 g of finely milled soybean powder into a 15 ml falcon tube.[6]
-
Solvent Addition: Add 10 ml of 70% methanol (or 10 mL of methanol and 2 mL of 0.1 M HCl).[6][12]
-
Extraction: Tightly cap the tube and place it in an ultrasonic bath for 20-30 minutes at room temperature (e.g., 30°C).[6][12] This enhances extraction efficiency.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 20 minutes to pellet the solid material.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
Protocol 2: Acid Hydrolysis for Glycoside Conversion
To quantify total this compound (both free and from its glycoside, glycitin), a hydrolysis step is required.
Materials:
-
Soy extract (from Protocol 4.1)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Acidification: To the soy extract, add a sufficient volume of concentrated HCl to achieve a final concentration of approximately 1-2 M.
-
Incubation: Heat the mixture in a sealed vial at a controlled temperature (e.g., 80-95°C) for 1-2 hours.
-
Neutralization: Cool the sample and neutralize it with a suitable base (e.g., NaOH) before HPLC analysis.
-
Filtration: Filter the hydrolyzed sample through a 0.45 µm syringe filter.
Protocol 3: HPLC-UV Quantification of this compound
This protocol provides typical conditions for the chromatographic separation and quantification of isoflavones.[6][13]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV-VIS or PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[6][13]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[13]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[13]
-
Gradient Program:
-
0-5 min: 15% to 25% B
-
5-20 min: 25% to 35% B
-
20-25 min: 35% to 100% B (wash)
-
25-30 min: 100% to 15% B (re-equilibration)[13]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 5-10 µL.[13]
-
Detection Wavelength: 254 nm.[13]
Procedure:
-
Standard Curve Preparation: Prepare a series of glycitein standards of known concentrations in the mobile phase.
-
Analysis: Inject the standards and prepared samples (from Protocols 4.1 or 4.2) into the HPLC system.
-
Quantification: Identify the glycitein peak in the sample chromatograms by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard curve.
Visualizations: Workflows and Signaling Pathways
Diagram 1: General Workflow for this compound Isolation and Analysis
Caption: Workflow for this compound extraction, optional hydrolysis, and HPLC analysis.
Diagram 2: this compound's Estrogenic Signaling Pathway
Caption: this compound acts as a SERM by binding to estrogen receptors (ER).
Diagram 3: this compound's Anti-Inflammatory Action via NF-κB Inhibition
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
Diagram 4: this compound's Role in Promoting Bone Health
Caption: this compound promotes bone formation by activating key signaling pathways.
References
- 1. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Evaluation of a Method to Quantify Isoflavones in Soybean by Single and Multi-laboratory Validation Studies [jstage.jst.go.jp]
- 10. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
Glycetein as a Selective Estrogen Receptor Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein, a naturally occurring methoxylated isoflavone (B191592) found in soy products, has emerged as a compound of significant interest in the field of endocrinology and drug development.[1] As a phytoestrogen, its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), positioning it as a potential Selective Estrogen Receptor Modulator (SERM).[2] SERMs are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic activity, offering the potential for therapeutic benefits in hormone-dependent conditions while minimizing adverse effects in other tissues.[3][4] This technical guide provides an in-depth overview of this compound's function as a SERM, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support further research and development.
Molecular Mechanism of Action
This compound exerts its biological effects primarily through its interaction with the two main estrogen receptor subtypes, ERα and ERβ.[2] Upon entering the cell, glycitein (B1671905) can bind to the ligand-binding domain of these receptors. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][5]
The tissue-specific effects of this compound as a SERM are determined by several factors, including:
-
Differential ER Subtype Affinity: The relative binding affinity of this compound for ERα and ERβ.
-
ER Subtype Expression: The varying expression levels of ERα and ERβ in different tissues.
-
Co-regulator Recruitment: The ability of the this compound-ER complex to recruit either co-activator or co-repressor proteins to the transcriptional machinery.[2]
In tissues where it acts as an agonist, the this compound-ER complex recruits co-activators, initiating the transcription of estrogen-responsive genes. Conversely, in tissues where it functions as an antagonist, it recruits co-repressors, thereby inhibiting gene transcription.[2]
Quantitative Data on this compound's Estrogenic Activity
The following tables summarize the available quantitative data on the binding affinity, transcriptional activation, and cellular effects of this compound.
Table 1: Estrogen Receptor Binding Affinity of this compound and Comparative Compounds
| Compound | IC50 (µM) | Receptor Source | Comments | Reference |
| Glycitein | 3.94 | Mixed mouse uterine cytosol | No differentiation between ERα and ERβ | [1][5][6] |
| Genistein | 0.22 | Mixed mouse uterine cytosol | [1][6] | |
| Daidzein | 4.00 | Mixed mouse uterine cytosol | [1][6] | |
| 17β-Estradiol | 0.00109 | Mixed mouse uterine cytosol | [1][6] | |
| Diethylstilbestrol (DES) | 0.00115 | Mixed mouse uterine cytosol | [1][6] |
Note: A lower IC50 value indicates a higher binding affinity.
Table 2: Biphasic Effect of this compound on Breast Cancer Cell Proliferation and DNA Synthesis (SKBR-3 cells)
| Concentration | Effect on Cell Proliferation | Effect on DNA Synthesis | Reference |
| < 10 µg/mL | Stimulation | Stimulation | [7] |
| 1 µg/mL | ~25% increase | Not Reported | [7] |
| 5 µg/mL | Not Reported | 278% increase | [7] |
| > 30 µg/mL | Inhibition | Inhibition | [7] |
| 40 µg/mL | ~50% inhibition | 96% inhibition | [7] |
| 100 µg/mL | ~75% inhibition | No measurable synthesis | [7] |
Table 3: In Vivo Estrogenic Activity of this compound (Uterotrophic Assay in Weaning B6D2F1 Mice)
| Compound | Daily Dose | Uterine Weight Increase (%) | p-value | Reference |
| Glycitein | 3 mg | 150 | < 0.001 | [1][6] |
| Genistein | 3 mg | 50 | < 0.001 | [1][6] |
| Diethylstilbestrol (DES) | 0.03 µg | 60 | < 0.001 | [1][6] |
Table 4: In Vitro Effects of this compound on Osteoclast and Osteoblast Activity
| Cell Type | Glycitein Concentration | Effect | Reference |
| Murine Bone Marrow-derived Osteoclasts | 10 nM | 70% inhibition of osteoclast generation | [8] |
| Murine Bone Marrow-derived Osteoclasts | 10 nM | 15% increase in apoptosis (caspase 3/7 activity) | [8] |
| Murine Osteoblasts | 10 nM | 64% decrease in RANKL gene expression | [8] |
| Murine Osteoblasts | 10 nM | 53% decrease in IL-6 gene expression | [8] |
| Rabbit Bone Marrow Stem Cells | 0.01 - 10 µM | Increased cell proliferation and osteoblast formation | [9] |
| Rabbit Bone Marrow Stem Cells | 1 µM and 5 µM | Significantly promoted Collagen Type I gene expression | [9] |
| Rabbit Bone Marrow Stem Cells | 1 µM and 5 µM | Significantly promoted Alkaline Phosphatase (ALP) gene expression | [9] |
Signaling Pathways Modulated by this compound
The tissue-specific effects of this compound are mediated by the differential activation of downstream signaling pathways upon binding to ERα or ERβ.
Genomic Estrogen Receptor Signaling
The classical genomic pathway involves the binding of the this compound-ER complex to EREs in the DNA, leading to the recruitment of co-regulators and modulation of gene transcription.
Genomic signaling pathway of this compound.
Tissue-Specific Downstream Pathways
-
Breast Cancer Cells: In breast cancer cells, this compound exhibits a biphasic effect.[7] At low concentrations, it can stimulate proliferation, potentially through the activation of proliferative pathways like MAPK/ERK and PI3K/Akt via ERα. At higher concentrations, it inhibits proliferation and induces apoptosis. This inhibitory effect may be mediated by a preference for ERβ, which is often associated with anti-proliferative and pro-apoptotic signaling.[5] A transcriptomics and proteomics study in C. elegans suggests that glycitein may influence the FOXO signaling pathway, which is involved in cell fate decisions.[10]
Biphasic effect of this compound in breast cancer cells.
-
Bone Cells: In bone, glycitein appears to have a protective, estrogenic effect. It has been shown to promote the differentiation of osteoblasts (bone-forming cells) and increase the expression of key bone matrix proteins like collagen type I and alkaline phosphatase.[9] Furthermore, it inhibits the formation of osteoclasts (bone-resorbing cells) and induces their apoptosis.[8] This is achieved in part by downregulating the expression of RANKL and IL-6, two key cytokines involved in osteoclastogenesis.[8] Studies on glycitin (B1671906) (the glycoside of this compound) suggest these effects may be mediated through the TGF-β and PI3K/Akt signaling pathways.[9]
This compound's effects on bone cells.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a receptor.
-
Principle: The assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value.[5]
-
Protocol Outline:
-
Receptor Preparation: Purified human recombinant ERα and ERβ are used.
-
Incubation: A fixed concentration of [³H]-17β-estradiol is incubated with the receptor in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound and free radioligand are separated using a method like hydroxyapatite (B223615) adsorption or filtration.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki (inhibition constant) can be calculated from the IC50 value.
-
Workflow of a competitive radioligand binding assay.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
-
Principle: Cells are engineered to express an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). Binding of an agonist to the ER activates the transcription of the reporter gene, producing a measurable signal.[5][11]
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or MCF-7) is co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an ERE-driven luciferase gene.
-
Treatment: Transfected cells are treated with varying concentrations of this compound. To assess antagonist activity, cells are co-treated with 17β-estradiol and this compound.
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. The EC50 (for agonist activity) or IC50 (for antagonist activity) is determined from the dose-response curve.
-
References
- 1. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycitein decreases the generation of murine osteoclasts and increases apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological evaluation and transcriptomic and proteomic analyses to reveal the anti-aging and reproduction-promoting mechanisms of glycitein in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pharmacological Profile of Glycetein in Preclinical Studies: A Technical Guide
Introduction
Glycetein, an O-methylated isoflavone (B191592) constituting 5-10% of the total isoflavones in soy products, has emerged as a compound of significant interest in biomedical research.[1][2] As a phytoestrogen, its biological activities are diverse, encompassing anti-inflammatory, neuroprotective, and anti-cancer properties, primarily attributed to its modulation of critical cellular signaling pathways.[1][3][4][5] This technical guide offers a comprehensive overview of the preclinical pharmacological profile of glycitein (B1671905), synthesizing available data on its biological effects, mechanisms of action, and pharmacokinetic properties. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics: Biological Activities
Preclinical studies have elucidated several key pharmacological activities of glycitein, ranging from the modulation of inflammatory responses to the inhibition of cancer cell proliferation.
Anti-inflammatory Effects
Glycitein demonstrates notable anti-inflammatory properties by inhibiting key inflammatory mediators and modulating central signaling pathways.[3][6] It has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in various cell models.[3][7] This activity is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[3][6]
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Experimental Model | Inflammatory Stimulus | Analyte / Effect Measured | Concentration of this compound | Result | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50 = 50 µM | 50% inhibition of NO production. | [3] |
| HaCaT Keratinocytes | M5 Cytokine Mix (TNF-α, IL-1β, etc.) | Pro-inflammatory Cytokine Levels | 10 and 20 μM | Significant, dose-dependent reduction. | [3] |
| Human Nucleus Pulposus Cells | TNF-α | NF-κB Pathway Activity | Not specified | Antagonized TNF-α-induced activation. | [3] |
| Acute Lung Injury Model (Mice) | Lipopolysaccharide (LPS) | TLR4-mediated NF-κB and MAPK pathways | Not specified | Glycitin (a glycoside of Glycitein) inhibited activation. |[6] |
Neuroprotective Effects
Glycitein exhibits significant neuroprotective potential in preclinical models of both acute ischemic events and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][8] Its mechanisms include mitigating oxidative stress, reducing apoptosis, and inhibiting the aggregation of beta-amyloid (Aβ) peptides.[8][9][10][11]
Table 2: Quantitative Data on the Neuroprotective Effects of this compound
| Experimental Model | Insult / Disease Model | Analyte / Effect Measured | Concentration of this compound | Result | Reference |
|---|---|---|---|---|---|
| Transgenic C. elegans | Aβ Expression | Aβ-induced Paralysis | 100 µg/ml | Alleviated paralysis. | [9][10] |
| Transgenic C. elegans | Aβ Expression | Hydrogen Peroxide (ROS) Levels | 100 µg/ml | Reduced H₂O₂ levels by ~31.1%. | [9] |
| Transgenic C. elegans | Aβ Expression | Aβ Deposits | 100 µg/ml | Significantly reduced the number of Aβ deposits. | [9][11] |
| SK-N-SH Neuroblastoma Cells | Rotenone (Parkinson's Model) | Cell Viability | 2.5, 5, 10, and 20 µM | Significantly prevented rotenone-induced inhibition of cell viability. | [12] |
| SK-N-SH Neuroblastoma Cells | Rotenone (Parkinson's Model) | Reactive Oxygen Species (ROS) | 20 µM | Significantly diminished rotenone-triggered ROS levels. |[8][12] |
Anti-cancer Effects
The effect of glycitein on cancer cells is complex and often dose-dependent. In human breast cancer SKBR-3 cells, glycitein exhibits a biphasic response, stimulating proliferation at low concentrations (<10 µg/mL) and significantly inhibiting growth and DNA synthesis at higher concentrations (>30 µg/mL).[1][13] In other cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest.[14][15]
Table 3: Quantitative Data on the Anti-cancer Effects of this compound
| Cell Line | Effect Measured | Concentration of this compound | Result | Reference |
|---|---|---|---|---|
| SKBR-3 (Breast Cancer) | Cell Proliferation | 1 µg/mL | ~25% increase compared to control. | [1] |
| SKBR-3 (Breast Cancer) | Cell Proliferation | >30 µg/mL | Significant, dose-dependent inhibition. | [1][13] |
| SKBR-3 (Breast Cancer) | DNA Synthesis | 5 µg/mL | 278% increase in DNA synthesis. | [1] |
| SKBR-3 (Breast Cancer) | DNA Synthesis | 40 µg/mL | 96% reduction in DNA synthesis. | [1] |
| SKBR-3 (Breast Cancer) | Membrane Permeability (LDH release) | 100 µg/mL (24h) | 152% increase compared to control. | [1] |
| AGS (Gastric Cancer) | Apoptosis & Cell Cycle Arrest | Not specified | Induced G0/G1 arrest through the MAPK/STAT3/NF-κB pathway. | [14] |
| A549 (Lung Cancer) | Apoptosis & Cell Cycle Arrest | Not specified | Induced apoptosis by inhibiting the PI3K/AKT signaling pathway. |[15] |
Estrogenic Activity
Glycitein demonstrates weak estrogenic activity due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors.[2][15] This interaction can lead to uterotrophic effects in animal models.
Table 4: Quantitative Data on the Estrogenic Activity of this compound
| Experimental Model | Assay | Compound & Dose | Result | Reference |
|---|---|---|---|---|
| Weanling B6D2F1 Mice | Uterine Weight Assay | Glycitein (3 mg/day for 4 days) | 150% increase in uterine weight compared to control. | [2][16] |
| Mouse Uterine Cytosol | Estrogen Receptor Competitive Binding Assay | Glycitein | IC50 = 3.94 µM (concentration to displace 50% of ³H-estradiol). | [2][16] |
| Mouse Uterine Cytosol | Estrogen Receptor Competitive Binding Assay | Genistein | IC50 = 0.22 µM. | [2][16] |
| Mouse Uterine Cytosol | Estrogen Receptor Competitive Binding Assay | 17β-estradiol | IC50 = 1.09 nM. |[2][16] |
Key Signaling Pathways Modulated by this compound
Glycitein exerts its diverse biological effects by modulating several critical intracellular signaling pathways.
Caption: Glycitein inhibits the NF-κB signaling pathway.[3][6]
Caption: Glycitein modulates MAPK and PI3K/Akt signaling.[3][15]
Caption: Glycitein induces apoptosis via the mitochondrial pathway.[8][13]
Pharmacokinetics and Metabolism
The biological efficacy of glycitein is intrinsically linked to its bioavailability and metabolic fate. In nature, it often exists as its glycoside, glycitin, which is hydrolyzed by intestinal enzymes to the active aglycone form, glycitein, prior to absorption.[15][17]
Studies in humans indicate that glycitein is one of the more readily absorbed isoflavones.[17][18] Following absorption, it undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the intestine and liver.[17] In vitro experiments with liver microsomes have shown that glycitein is also converted via Phase I metabolism to various products, including 8-hydroxy-glycitein and 6-hydroxy-daidzein.[17][19][20] Furthermore, gut microflora can metabolize glycitein into other compounds, such as dihydroglycitein and daidzein (B1669772).[20][21]
Table 5: Pharmacokinetic Parameters of Glycitein in Humans
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~6 - 9 hours | After consumption of soy products. | [15][17] |
| Plasma Half-life (T½) | ~3.4 hours | Single dose administration to postmenopausal women. | [22][23] |
| Urinary Excretion (48h) | ~55% of ingested dose | Excreted as glucuronides. | [15][23] |
| Bioavailability | Comparable to daidzein | Healthy Caucasian men. |[18][24] |
Caption: Metabolic pathway of glycitein after oral ingestion.[17]
Preclinical Experimental Protocols
The characterization of glycitein's pharmacological profile relies on a variety of standardized in vitro and in vivo experimental models.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the effects of a compound on cell viability and proliferation.[25]
-
Cell Seeding: Plate cells (e.g., SK-N-SH, SKBR-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4][15]
-
Compound Treatment: Prepare serial dilutions of glycitein in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should not exceed 0.5% and must be included in a vehicle control group.[26] Replace the existing medium with the medium containing various concentrations of glycitein or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[15][25]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[4][25][26]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate, to each well to dissolve the formazan crystals.[4][26]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Absorbance is directly proportional to the number of viable cells.[26]
Caption: General experimental workflow for an MTT cell viability assay.[26]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds.[6]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used. They are housed under standard laboratory conditions.[6]
-
Grouping: Animals are randomly assigned to several groups:
-
Vehicle Control Group (e.g., saline).
-
Glycitein Test Group(s) (varying doses, administered orally or intraperitoneally).
-
Positive Control Group (e.g., Indomethacin, 10 mg/kg).[6]
-
-
Drug Administration: The test compound, positive control, or vehicle is administered 30-60 minutes before the inflammatory stimulus.[6]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Uterotrophic Assay in Mice
This in vivo assay assesses the estrogenic or anti-estrogenic activity of a substance by measuring its effect on uterine weight.[15][16]
-
Animal Model: Immature or ovariectomized female mice (e.g., weanling B6D2F1) are used to ensure low endogenous estrogen levels.[2][15]
-
Dosing: Animals are dosed daily by oral gavage for 3-4 consecutive days with the test compound (e.g., glycitein 3 mg/day), a positive control (e.g., diethylstilbestrol (B1670540) 0.03 µ g/day ), or the vehicle (e.g., 5% Tween 80).[2][15][16]
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uteri are carefully dissected, trimmed of fat and connective tissue, blotted to remove fluid, and weighed immediately.[16]
-
Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control group to determine if the test compound caused a statistically significant increase in uterine weight.
Preclinical studies have established a robust pharmacological profile for glycitein, highlighting its potential as a multi-target therapeutic agent. Its well-documented anti-inflammatory, neuroprotective, and anti-cancer activities are underpinned by its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. While its bioavailability is favorable compared to other isoflavones, its extensive metabolism underscores the importance of considering its metabolic fate in the design of future studies. The detailed data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising soy isoflavone. Future work should focus on bridging these preclinical findings to well-designed clinical trials to validate its efficacy and safety in humans.
References
- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycitein exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. benchchem.com [benchchem.com]
- 14. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo metabolism of the soy isoflavone glycitein. | Semantic Scholar [semanticscholar.org]
- 21. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety and pharmacokinetics of purified soy isoflavones: single-dose administration to postmenopausal women [agris.fao.org]
- 23. books.rsc.org [books.rsc.org]
- 24. Bioavailability of glycitein relatively to other soy isoflavones in healthy young Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Glycetein and its Metabolites: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Glycitein (B1671905), an O-methylated isoflavone (B191592) predominantly found in soy products, and its metabolites are subjects of growing interest in the fields of nutrition, pharmacology, and drug discovery. Constituting 5-10% of total soy isoflavones, glycitein is metabolized into several bioactive compounds that exert a range of physiological effects.[1] This technical guide provides a comprehensive overview of the absorption, metabolism, and physiological roles of glycetein and its key metabolites in human physiology. We present a detailed summary of its pharmacokinetic profile, delve into the molecular mechanisms and signaling pathways it modulates, and provide established experimental protocols for its study. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals.
Introduction
Soy isoflavones, including genistein (B1671435), daidzein, and glycitein, are phytoestrogens that have been extensively studied for their potential health benefits.[2][3] Glycitein, chemically known as 4',7-dihydroxy-6-methoxyisoflavone, is primarily present in soy as its glycoside, glycitin (B1671906).[2][4] For glycitein to become biologically active, it must first be hydrolyzed from its glycoside form in the intestine.[1][4] Its unique methoxy (B1213986) group distinguishes it from other isoflavones and may contribute to its distinct metabolic fate and physiological activities.[5] This guide will explore the journey of glycitein in the human body, from ingestion to its cellular and systemic effects.
Absorption and Metabolism
The bioavailability and physiological effects of glycitein are critically dependent on its absorption and subsequent metabolic transformations.
Intestinal Absorption and the Role of Gut Microbiota
Upon ingestion, glycitin (the glycoside form of glycitein) is hydrolyzed to its aglycone, glycitein, by β-glucosidases in the small intestine and from colonic microflora.[6] The aglycone form is more readily absorbed across the intestinal epithelium.[4] The gut microbiota further metabolizes glycitein into various compounds.[6][7] In vitro studies with human fecal flora have identified key metabolites, including:
The composition of an individual's gut microbiome is a significant factor influencing the metabolic fate of glycitein and its ultimate bioavailability.[6]
Hepatic Metabolism
After absorption, glycitein undergoes extensive first-pass metabolism, primarily in the liver.[4]
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes catalyze oxidation and demethylation reactions.[4] Studies using human liver microsomes have identified major Phase I metabolites as 8-hydroxy-glycitein and 6-hydroxy-daidzein .[4][8][9]
-
Phase II Metabolism: The primary Phase II reactions are glucuronidation and sulfation, which increase the water solubility of glycitein and its metabolites, facilitating their excretion.[4]
The metabolic pathway of glycitein is a complex process involving both host and microbial enzymes, leading to a diverse array of metabolites that may contribute to its overall physiological effects.
Pharmacokinetics of this compound
Human studies have demonstrated that glycitein is one of the most efficiently absorbed isoflavones, with bioavailability comparable to daidzein.[6][10] Its urinary excretion is significantly higher than that of genistein.[5][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for glycitein from human studies. It is important to note that direct comparisons between studies can be challenging due to variations in dosage, the source of soy, and the analytical methods used.[6]
Table 1: Pharmacokinetic Parameters of Glycitein in Humans
| Parameter | Value | Study Population | Dosage | Source |
| Tmax (Time to Maximum Concentration) | ~8.1 hours | Healthy Young Men | 55.24 mg total isoflavones | [6] |
| ~9.0 hours | Healthy Women | 25 mg pure glycitin | [6] | |
| Cmax (Maximum Concentration) | ~0.19 µg/mL | Healthy Young Men | 55.24 mg total isoflavones | [6] |
| AUC (Area Under the Curve) | ~2.5 µg·h/mL | Healthy Young Men | 55.24 mg total isoflavones | [6] |
| Terminal Half-life (t½) | ~7.8 hours | Healthy Young Men | 55.24 mg total isoflavones | [6] |
| ~3.4 hours (free glycitein) | Postmenopausal women | Single dose of purified isoflavones | [11] |
Table 2: Urinary Excretion of Glycitein in Humans
| Study Population | Soy Source | Duration (h) | % of Ingested Dose Excreted | Source |
| Healthy Volunteers | Soy Germ | 48 | 55% | [6] |
| Healthy Young Men | Soy Germ Supplement | 24 | ~30% | [6] |
Physiological Effects and Mechanisms of Action
Glycitein and its metabolites exert a variety of biological effects by interacting with key cellular signaling pathways.
Estrogenic Activity
Glycitein is a phytoestrogen and can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although with a lower affinity than estradiol.[2][4] This interaction can modulate the expression of estrogen-responsive genes.[4] Despite its weaker binding affinity, glycitein has been shown to have potent in vivo estrogenic activity, potentially due to its high bioavailability and conversion to other estrogenic compounds.[1][8]
Anti-inflammatory Effects
Glycitein exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.[2] By preventing the activation of NF-κB, glycitein can suppress the production of pro-inflammatory cytokines.[2]
Anticancer Activity
Glycitein has been investigated for its potential to inhibit the growth of various cancers.[2] Its mechanisms are multifaceted and cell-type dependent, involving the induction of apoptosis and cell cycle arrest.[2] Key signaling pathways implicated include:
-
MAPK/STAT3/NF-κB Pathway: In human gastric cancer cells, glycitein induces apoptosis and G0/G1 cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK pathway, which in turn inhibits STAT3 and NF-κB signaling.[4]
-
PI3K/AKT Pathway: In human lung cancer cells, glycitein has been found to induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT signaling pathway.[6]
Other Potential Health Benefits
-
Bone Health: Glycitein may promote bone formation by stimulating osteoblasts and suppressing osteoclasts.[2]
-
Neuroprotective Effects: It has shown potential in protecting against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[2]
-
Cardiovascular Health: Glycitein may contribute to decreased blood pressure.[1]
Experimental Protocols
This section details common methodologies for the study of glycitein and its metabolites.
Analysis of Glycitein and its Metabolites in Biological Samples
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for quantifying glycitein and its metabolites in biological matrices.[4]
5.1.1. HPLC-UV/MS Method
-
Sample Preparation (Plasma/Urine):
-
Enzymatic hydrolysis of conjugated metabolites using β-glucuronidase/sulfatase.
-
Protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifugation to pellet proteins.
-
Collection, evaporation, and reconstitution of the supernatant in the mobile phase.[4]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic or acetic acid.
-
Detection: UV detection at approximately 260 nm or Mass Spectrometry (MS) for enhanced sensitivity.[4]
-
In Vitro Metabolism Assay
-
Objective: To investigate the Phase I metabolism of glycitein.
-
Protocol:
-
Incubate glycitein with human or rat liver microsomes.
-
The incubation mixture should contain an NADPH-generating system to support CYP450 enzyme activity.
-
Carry out the reaction at 37°C for a specific time.
-
Stop the reaction by adding a cold organic solvent.
-
Centrifuge the samples and analyze the supernatant by HPLC-MS or GC-MS to identify and quantify metabolites.[4]
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of glycitein.
-
Protocol:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Add glycitein to the apical (A) side of the monolayer.
-
At various time points, sample the medium from the basolateral (B) side.
-
Quantify the concentration of glycitein in the basolateral samples to determine the rate of transport.
-
The apparent permeability coefficient (Papp) can be calculated to predict in vivo absorption.
-
Conclusion
Glycitein and its metabolites represent a promising area of research with potential applications in the prevention and treatment of chronic diseases. Its favorable pharmacokinetic profile, coupled with its ability to modulate key signaling pathways involved in inflammation, cancer, and estrogenic response, underscores its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate the health benefits of this unique soy isoflavone. This guide provides a foundational understanding for researchers and drug development professionals to advance the study of glycitein and its role in human physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary disposition of the soybean isoflavones daidzein, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycetein Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein, an O-methylated isoflavone (B191592) found in soy products, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] In cell culture studies, this compound has been shown to modulate various signaling pathways, leading to effects on cell proliferation, apoptosis, and cell cycle progression.[1][3] Notably, its effect on cell proliferation can be biphasic, stimulating growth at low concentrations and inhibiting it at higher concentrations.[4] These characteristics make this compound a compound of interest for further investigation in various research and drug development contexts.
These application notes provide a comprehensive overview of the protocols and methodologies for studying the effects of this compound in a cell culture setting.
Data Presentation
Quantitative Data Summary
The biological effects of this compound are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize the quantitative data reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| AGS | Gastric Adenocarcinoma | 30.98 | 24 | [5][6] |
| MKN-28 | Gastric Cancer | 60.17 | 24 | [5][6] |
| MKN-45 | Gastric Cancer | 35.07 | 24 | [5][6] |
| NCI-N87 | Gastric Cancer | 36.05 | 24 | [5][6] |
| YCC-1 | Gastric Cancer | 33.11 | 24 | [5][6] |
| YCC-6 | Gastric Cancer | 88.62 | 24 | [5][6] |
| SNU-5 | Gastric Cancer | 97.68 | 24 | [5][6] |
| SNU-216 | Gastric Cancer | 83.02 | 24 | [5][6] |
| SNU-484 | Gastric Cancer | 46.87 | 24 | [5][6] |
| SNU-668 | Gastric Cancer | 87.55 | 24 | [5][6] |
| SKBR-3 | Breast Carcinoma | > 30 µg/mL | Not Specified | [7] |
Note: The IC50 for DNA synthesis inhibition in SKBR-3 cells was reported to be approximately 36.4 µM.[7]
Table 2: Biphasic Effect of this compound on SKBR-3 Breast Cancer Cells
| Concentration | Effect on Cell Proliferation | Effect on DNA Synthesis | Reference |
| < 10 µg/mL | Stimulation | Stimulation | [4] |
| > 30 µg/mL | Inhibition | Inhibition | [4] |
Experimental Protocols
General Protocol for this compound Treatment
This protocol provides a general workflow for treating adherent cell lines with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Cell line of interest
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.[8]
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).[7]
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).[8]
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.[7]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][8]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.[7]
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.[7]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[7]
-
Resuspend the cells in 1X Annexin V binding buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry within 1 hour.[7]
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.[7]
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.[7]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[7]
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.[7]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).[7]
-
Incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Western Blot Analysis
This protocol is used to analyze changes in protein expression or phosphorylation following this compound treatment.[5]
Procedure:
-
Plate cells and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).[5]
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: this compound-induced signaling cascade in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycitein - LKT Labs [lktlabs.com]
- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Model Studies of Glycetein Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein is an O-methylated isoflavone (B191592) found in soy products, constituting 5-10% of the total isoflavones. As a phytoestrogen, it has garnered scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. A critical aspect of evaluating the therapeutic potential of this compound is understanding its bioavailability, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Animal models, particularly rodents, are invaluable tools for these investigations, providing a controlled environment to elucidate the pharmacokinetic profile of this compound.
These application notes provide a summary of quantitative data from animal studies on this compound bioavailability, detailed protocols for conducting such studies, and visualizations of relevant biological pathways.
Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models
The bioavailability of this compound can be influenced by the animal model, the chemical form of this compound administered (aglycone vs. glucoside), and the composition of the vehicle or diet. The following tables summarize key pharmacokinetic parameters from studies in rats and provide an overview for mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Form Administered | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Aged Male Fischer-344 Rats | Aglycone | Not Specified | Not Specified | Not Specified | Not Specified | 8 ± 3 | [1] |
| Aged Male Fischer-344 Rats | Glucoside | Not Specified | Not Specified | Not Specified | Not Specified | 21 ± 10 | [1] |
| Aged Male Fischer-344 Rats | Novasoy (Commercial Supplement) | Not Specified | Not Specified | Not Specified | Not Specified | 27 ± 13 | [1] |
Table 2: Overview of this compound Bioavailability Studies in Mice
| Animal Model | Key Findings | Reference |
| Weaning female B6D2F1 mice | Dosed with 3 mg/day of this compound by gavage for 4 days, which resulted in a 150% increase in uterine weight, indicating significant in vivo estrogenic activity. While specific pharmacokinetic parameters were not detailed, the study suggests substantial bioavailability. | [2] |
| General Mouse Models | Often used for investigating the metabolism and tissue distribution of isoflavones in a controlled setting.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in assessing the bioavailability of this compound in animal models.
Protocol 1: Animal Handling and Oral Gavage Administration
Objective: To administer a precise dose of this compound to rodents orally.
Materials:
-
This compound (aglycone or glucoside form)
-
Vehicle (e.g., corn oil, 0.5% methyl cellulose)
-
Animal balance
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes (1 mL)
-
Animal restrainer (optional)
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Calculation: Weigh each animal to determine the accurate dosing volume. The typical volume for oral gavage is 5-10 mL/kg body weight.
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Restraint: Restrain the animal firmly but gently to prevent injury. For mice, this can be done by scruffing the neck. For rats, hold the animal over the neck and thoracic region, supporting the lower body.
-
Gavage Needle Insertion: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the insertion depth. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and reinsert.
-
Administration: Once the needle is in the stomach, administer the this compound solution slowly.
-
Post-Administration Monitoring: Monitor the animal for a few minutes post-gavage for any signs of distress, such as labored breathing.
Protocol 2: Blood Sample Collection
Objective: To collect blood samples at specific time points for pharmacokinetic analysis.
Materials:
-
Anesthetic (e.g., isoflurane) - for terminal procedures or when necessary for animal welfare.
-
Collection tubes (e.g., EDTA-coated microtubes)
-
Needles and syringes or capillary tubes
-
Heat lamp (optional, for tail vein collection)
-
Centrifuge
Procedure (Example: Tail Vein Collection):
-
Animal Warming: If necessary, warm the animal's tail using a heat lamp to dilate the tail vein.
-
Restraint: Place the animal in a restrainer.
-
Vein Puncture: Using a sterile needle, puncture the lateral tail vein.
-
Blood Collection: Collect the blood into a collection tube. For serial sampling, small volumes can be collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Sample Preparation and HPLC-MS/MS Analysis
Objective: To quantify the concentration of this compound and its metabolites in plasma samples.
Materials:
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like daidzein)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC-MS/MS system
Procedure:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system for analysis.
Table 3: Example HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, increase to a high percentage over several minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its metabolites would need to be optimized. |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting the physiological consequences of its bioavailability.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, including:
-
Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), though with weaker affinity than estradiol.[2][4] This interaction can initiate genomic and non-genomic signaling cascades, influencing gene expression and cellular responses.
-
MAPK/STAT3/NF-κB Pathway: this compound can induce the production of reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) pathway while inhibiting the STAT3 and NF-κB signaling pathways.[5] This can lead to apoptosis and cell cycle arrest in cancer cells.[5]
-
PI3K/Akt Signaling Pathway: this compound has been shown to alleviate inflammation and apoptosis in keratinocytes by inhibiting the PI3K/Akt signaling pathway, an effect also associated with ROS.[1][6]
Diagrams of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for a this compound bioavailability study.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes & Protocols: Glycetein Extraction from Soybean Germ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycitein (B1671905) is an O-methylated isoflavone (B191592) that accounts for 5-10% of the total isoflavones in soy food products.[1][2] As a phytoestrogen, it exhibits weak estrogenic activity, comparable to other soy isoflavones like genistein (B1671435) and daidzein (B1669772).[2][3] This activity is attributed to its structural similarity to mammalian estrogen, allowing it to bind to estrogen receptors (ERs).[4] Soybean germ is a particularly rich source of isoflavones, making it an ideal starting material for the extraction and purification of glycitein.[5][6] In soy, isoflavones primarily exist as glycoside conjugates (e.g., glycitin), which are hydrolyzed to their biologically active aglycone forms (e.g., glycetein) during digestion or through specific processing techniques like acid hydrolysis.[1][7]
These application notes provide a comprehensive overview of prevalent methods for extracting this compound from soybean germ, offering detailed protocols, comparative data, and visual workflows to guide researchers in their experimental design.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on the desired outcome, whether it be high purity for analytical standards, high yield of total isoflavones for screening, or the use of green technologies for industrial applications. The following tables summarize quantitative parameters for various this compound and total isoflavone extraction methods from soy germ.
Table 1: Comparison of Conventional and Optimized Solvent Extraction Parameters
| Parameter | Method 1: Acid Hydrolysis & Solvent Extraction | Method 2: Ethanol-Alkaline Extraction | Method 3: Optimized Ethanol (B145695) Extraction |
|---|---|---|---|
| Starting Material | Soy Germ | Defatted Soy Germ Flour | Soy Germ |
| Objective | High Purity Glycitein (Aglycone) | High Yield of Total Isoflavones | Maximum Extraction of Total Isoflavones |
| Solvent(s) | 0.1 N HCl, Acetonitrile, 80% Ethanol | 65% Ethanol, pH 9 | 80% (v/v) Ethanol |
| Solid to Liquid Ratio | 1:10 (g/mL) for hydrolysis[3][5] | 1:15 (g/mL)[6] | Not Specified |
| Temperature | 98°C (hydrolysis), 50°C (evaporation)[3][5] | 70°C[6] | 30°C[5] |
| Extraction Time | 2 hours (hydrolysis)[3][5] | 60 minutes[6] | 2 hours[5] |
| Reported Outcome | 99% purity[3][5] | 94.34% extraction yield of total isoflavones[6] | Maximum extraction of isoflavones[5] |
| Reference | Song et al. (1999)[3][5] | Unspecified study cited in[6] | Unspecified study cited in[5] |
Table 2: Comparison of Advanced Extraction Technologies
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
|---|---|---|---|
| Principle | Uses acoustic cavitation to disrupt cell walls | Uses microwave energy for rapid, localized heating | Uses a supercritical fluid (e.g., CO2) as a solvent |
| Typical Solvent(s) | 50-70% Ethanol[7][8] | 50% Ethanol[9] | Supercritical CO2 with polar co-solvents (e.g., aqueous methanol)[10] |
| Temperature | 50-60°C[7][8] | 50-65°C[9][11] | 50°C[10] |
| Time | 20-30 minutes[7][8] | 5-20 minutes[9][11] | Varies with pressure and flow rate |
| Pressure | Atmospheric | Atmospheric | ~250 bar[10] |
| Advantages | Reduced extraction time, increased yield[12][13] | Very short extraction time, reduced solvent use[11][14] | "Green" technology, high selectivity[10] |
| Reported Outcome | Quantitative extraction of isoflavones in 20 min with 50% ethanol at 60°C.[8][15] | Optimal parameters for isoflavone extraction: 75 W for 5 min.[11][14] | High recoveries of polar isoflavones with modifier addition.[16][17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the extraction, purification, and quantification of this compound from soybean germ.
Protocol 1: Acid Hydrolysis & Solvent Extraction for High Purity Glycitein
This protocol is adapted from Song et al. (1999) and is designed to hydrolyze isoflavone glycosides to their aglycone forms, followed by purification to achieve high-purity this compound.[3][5]
1. Materials and Reagents:
-
Soy germ
-
0.1 N Hydrochloric Acid (HCl)
-
Acetonitrile
-
Ethanol (50% and 80%)
-
Whatman No. 42 filter paper
-
Sephadex LH-20 resin
-
Glass chromatography column (e.g., 2.5 cm x 50 cm)
-
Rotary evaporator
-
Freeze-dryer
2. Hydrolysis and Extraction Procedure:
-
Weigh 10 g of soy germ and place it into a suitable flask.[3]
-
Add 100 mL of 0.1 N HCl to the flask.[3]
-
Heat the mixture at 98°C for 2 hours with continuous stirring to hydrolyze the glycosides.[3][5]
-
Allow the mixture to cool to room temperature.
-
Perform a solvent extraction on the cooled mixture using acetonitrile.[3]
-
Filter the extract through Whatman No. 42 filter paper to remove solid debris.[3]
-
Dry the filtrate using a rotary evaporator at 50°C to remove the solvent.[3][5]
3. Purification by Column Chromatography:
-
Dissolve the dried residue in a minimal amount of 80% ethanol.[3][5]
-
Prepare a Sephadex LH-20 column (2.5 cm x 50 cm) and equilibrate it with 50% ethanol.[5]
-
Elute the column with 50% ethanol.[5]
-
Collect fractions and monitor them for the presence of this compound using HPLC analysis (see Protocol 4).
-
Pool the fractions containing pure this compound.[5]
-
Freeze-dry the pooled fractions to obtain purified this compound powder. A purity of 99% has been achieved with this method.[3][5]
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Total Isoflavones
This protocol provides a rapid method for extracting total isoflavones, including glycitin (B1671906) and this compound, using ultrasonication to enhance efficiency.[8][13]
1. Materials and Reagents:
-
Soybean germ, finely ground
-
70% Methanol (B129727) or 50% Ethanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
0.45 µm syringe filters
2. Extraction Procedure:
-
Weigh 0.5 g of finely ground soybean germ powder into a 15 mL centrifuge tube.[7]
-
For combined incubation/ultrasonication: Incubate the mixture at 50-60°C for 1 hour, shaking intermittently.[7][8] Follow this with ultrasonication for 20-30 minutes at 30°C.[7][8]
-
Alternatively, for direct ultrasonication: Place the sample in an ultrasonic bath at 60°C for 20 minutes.[8]
-
After extraction, centrifuge the sample at 12,000 rpm for 20 minutes to pellet the solid material.[7]
-
Filter the resulting supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[7]
Protocol 3: Quantitative Analysis by HPLC
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of glycitein in extracts.[5][7][18]
1. Materials and Reagents:
-
Glycitein analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid)
-
Methanol (for standard preparation)
-
Soy germ extract (prepared from Protocol 1 or 2)
2. HPLC System and Conditions:
-
System: HPLC with a UV-VIS or Diode Array Detector (DAD).[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[5][7]
-
Gradient Elution Example: 0–15 min from 8% to 25% B; 15–18 min from 25% to 35% B; 18–23 min from 35% to 45% B.[7]
-
Injection Volume: 10-20 µL.[7]
3. Standard and Sample Preparation:
-
Standard Curve: Prepare a stock solution of the this compound standard in methanol. Create a series of serial dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[20]
-
Sample Preparation: Dilute the filtered soy germ extract with the mobile phase to a concentration that falls within the linear range of the standard curve.[5]
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and calculating the concentration using the standard curve.[7]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.
References
- 1. Glycitein - Wikipedia [en.wikipedia.org]
- 2. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ultrasound-assisted extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibrepo.uca.es [bibrepo.uca.es]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Supercritical fluid extraction of isoflavones from biological samples with ultra-fast high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Estrogen Receptor Binding Assay for Glycetein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein (B1671905), an O-methylated isoflavone (B191592) found in soy products, is a phytoestrogen that exhibits weak estrogenic activity.[1][2] Its ability to bind to estrogen receptors (ERs) makes it a compound of interest for studying hormone-receptor interactions and for potential applications in drug development. These application notes provide a detailed protocol for conducting an in vitro competitive estrogen receptor binding assay to determine the binding affinity of glycitein.
This document outlines the necessary reagents, experimental workflow, and data analysis procedures. Additionally, it includes a summary of the known binding affinity of glycitein and a visualization of the estrogen receptor signaling pathway.
Data Presentation: Quantitative Summary of Estrogen Receptor Binding Affinity
The binding affinity of glycitein and other relevant compounds for estrogen receptors has been determined using competitive binding assays. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor.
| Compound | IC50 | Receptor Source |
| Glycitein | 3.94 µM | B6D2F1 mouse uterine cytosol [1] |
| Genistein | 0.22 µM | B6D2F1 mouse uterine cytosol[1] |
| Daidzein | 4.00 µM | B6D2F1 mouse uterine cytosol[1] |
| 17β-Estradiol | 1.09 nM | B6D2F1 mouse uterine cytosol[1] |
| Diethylstilbestrol (DES) | 1.15 nM | B6D2F1 mouse uterine cytosol[1] |
Note: The provided IC50 value for Glycitein is based on a mixed population of estrogen receptors from mouse uterine cytosol. While data for individual estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes is not available for Glycitein, the related isoflavone Genistein shows a strong preference for ERβ.[3] Further research is needed to fully characterize the binding profile of Glycitein to individual ER subtypes.[3]
Experimental Protocols: Competitive In Vitro Estrogen Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 value of Glycitein. The assay measures the ability of unlabeled Glycitein to compete with a fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors in a uterine cytosol preparation.
Materials and Reagents:
-
Test Compound: Glycitein
-
Radioligand: [³H]-17β-estradiol
-
Unlabeled Ligand: 17β-estradiol (for standard curve)
-
Receptor Source: Uterine cytosol from ovariectomized rats or mice
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4
-
Wash Buffer: Tris-HCl buffer (pH 7.4)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Scintillation Cocktail
-
Solvent for Test Compound (e.g., DMSO)
Procedure:
-
Preparation of Uterine Cytosol:
-
Uteri from ovariectomized (7-10 days prior) rats or mice are excised and homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to obtain the supernatant (cytosol), which contains the estrogen receptors.
-
-
Assay Setup:
-
A series of dilutions of unlabeled Glycitein are prepared in the assay buffer.
-
Control tubes are prepared for total binding (only [³H]-E2 and receptor) and non-specific binding ( [³H]-E2, receptor, and a saturating concentration of unlabeled 17β-estradiol).
-
A standard curve is generated using serial dilutions of unlabeled 17β-estradiol.
-
-
Incubation:
-
To each assay tube, add the uterine cytosol preparation, a fixed concentration of [³H]-17β-estradiol, and the varying concentrations of Glycitein or control reagents.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the HAP pellets.
-
Measure the radioactivity in each tube using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Glycitein concentration.
-
Determine the IC50 value, the concentration of Glycitein that inhibits 50% of the specific binding of [³H]-17β-estradiol, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: Competitive ER Binding Assay
Caption: Workflow for the in vitro competitive estrogen receptor binding assay.
Estrogen Receptor Signaling Pathway
Caption: Classical genomic estrogen receptor signaling pathway for Glycitein.
References
Application Notes: Gene Expression Analysis in Cells Treated with Glycetein
Introduction
Glycitein (B1671905), an O-methylated isoflavone (B191592) predominantly found in soy products, has emerged as a compound of significant interest in biomedical research.[1] As a phytoestrogen, it exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[2] These therapeutic properties are largely attributed to its ability to modulate key intracellular signaling pathways, thereby altering gene expression profiles related to cell proliferation, apoptosis, and inflammation.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on analyzing gene expression changes in cells following treatment with Glycetein.
Mechanism of Action: Key Signaling Pathways
Glycitein exerts its effects by interfering with fundamental signaling cascades that regulate critical cellular processes. Its influence on the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappaB (NF-κB) pathways is particularly noteworthy.[2]
In some cancer cells, Glycitein can induce the production of Reactive Oxygen Species (ROS), which in turn activates the MAPK pathway.[2][3] This activation can subsequently lead to the inhibition of the pro-survival STAT3 and NF-κB pathways, ultimately promoting apoptosis and cell cycle arrest.[3][4]
Caption: this compound's modulation of the MAPK, STAT3, and NF-κB signaling pathways.
Additionally, this compound can influence the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[5] Inhibition of this pathway by various flavonoids contributes to their anti-cancer and pro-apoptotic effects.[6]
Caption: this compound's inhibitory effect on the pro-survival PI3K/Akt pathway.
Data Presentation: Quantitative Effects of this compound
The biological impact of this compound is often dose-dependent, exhibiting biphasic regulation in some cell lines.[7] Low concentrations may stimulate growth, while higher concentrations are inhibitory.[7]
Table 1: Effect of this compound on Cell Proliferation and DNA Synthesis in SKBR-3 Breast Cancer Cells [1][7]
| Concentration | Treatment Duration | Cell Proliferation (% of Control) | DNA Synthesis (% of Control) |
| 0.1 mg/mL | 4 days | ~119% | Not Reported |
| 1 mg/mL | 4 days | ~125% | Not Reported |
| 5 mg/mL | 4 days | Not Reported | ~278% |
| 20 mg/mL | 4 days | Inhibition | ~48% |
| 40 mg/mL | 4 days | Inhibition | ~4% |
| > 30 mg/mL | 4 days | Significant Inhibition | Significant Inhibition |
Table 2: Effect of this compound on Apoptosis-Related Protein Ratio in MCF-7 Breast Cancer Cells [1][8]
| Treatment | Key Molecular Change | Outcome |
| Glycitein | Reduction of Bcl-2/Bax ratio | Increased Apoptosis |
Note: Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A lower ratio indicates a shift towards programmed cell death.
Experimental Protocols
The following protocols provide a detailed framework for conducting gene expression analysis in cells treated with this compound.
Caption: Overall workflow for gene expression analysis following this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol details the steps for culturing cells and treating them with this compound.
Materials:
-
Selected cancer cell line (e.g., MCF-7, SKBR-3, AGS)[2]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Glycitein powder
-
Dimethyl Sulfoxide (DMSO), sterile[5]
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer and Trypan Blue
Procedure:
-
Cell Culture: Maintain the selected cell line in a T75 flask with complete culture medium, passaging cells when they reach 70-90% confluency.[9]
-
Stock Solution Preparation: Prepare a concentrated stock solution of Glycitein (e.g., 20 mM) in sterile DMSO. Store aliquots at -20°C to avoid freeze-thaw cycles.[5]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture plates (e.g., 6-well plates) at a predetermined density and allow them to attach for 24 hours.[5]
-
This compound Treatment: Prepare serial dilutions of the Glycitein stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is non-toxic (typically ≤ 0.1%).[5]
-
Incubation: Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Total RNA Isolation
This protocol outlines RNA extraction using a TRIzol-based method.[10]
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in DEPC-treated or nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol directly to each well of a 6-well plate and scrape to lyse the cells.[10][11]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes.[11]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.[11]
-
RNA Precipitation: Carefully transfer the upper, aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.[10]
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.[12]
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[12]
-
Drying and Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.[12] Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.[13]
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).[14][15]
Materials:
-
Total RNA sample (up to 1 µg)
-
Reverse Transcriptase (e.g., M-MLV) and buffer[13]
-
dNTP mix (10 mM)
-
Random primers or Oligo(dT) primers[15]
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free PCR tube, combine 1 µg of total RNA, primers, and nuclease-free water. The exact volumes will depend on the specific kit used.
-
Denaturation: Heat the mixture to 65-70°C for 5 minutes, then place it immediately on ice for at least 1 minute to denature RNA secondary structures and allow primer annealing.[13]
-
Master Mix Preparation: Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Reverse Transcription: Add the master mix to the RNA/primer tube. Incubate the reaction at 37-42°C for 1 hour, followed by an inactivation step at 70-95°C for 5-10 minutes to inactivate the enzyme.[10]
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[10]
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol details the quantification of gene expression using SYBR Green-based qPCR.[11]
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix (2X)
-
Gene-specific forward and reverse primers (for target and reference genes)
-
Nuclease-free water
-
qPCR plate and optical seal
-
Real-time PCR machine
Procedure:
-
cDNA Dilution: Dilute the synthesized cDNA (e.g., 1:10 or 1:20) with nuclease-free water to use as a template.[16]
-
Reaction Setup: On ice, prepare a qPCR master mix for each gene (target and reference). For each reaction, combine the SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Plating: Pipette the master mix into the wells of a qPCR plate. Then, add the diluted cDNA template to the corresponding wells. Include no-template controls (NTC) for each gene to check for contamination.[16]
-
qPCR Run: Seal the plate, centrifuge briefly, and place it in the real-time PCR machine. A typical cycling program includes:
-
Data Analysis: The machine software will generate a threshold cycle (Ct) value for each reaction.[15] Use the comparative Ct (ΔΔCt) method for relative quantification of gene expression.[16]
-
Normalization (ΔCt): Normalize the target gene's Ct value to the reference gene's Ct value for each sample.
-
Relative Quantification (ΔΔCt): Compare the ΔCt of the treated samples to the ΔCt of the control sample.
-
Fold Change: Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of diverse dietary phytoestrogens on cell growth, cell cycle and apoptosis in estrogen-receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mcgill.ca [mcgill.ca]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. clyte.tech [clyte.tech]
Protocol for Assessing Glycetein's Effect on Cell Proliferation
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein, an O-methylated isoflavone (B191592) found predominantly in soy products, has garnered significant scientific interest for its potential therapeutic properties, including its effects on cell proliferation.[1][2] As a phytoestrogen, this compound's biological activities are complex, often exhibiting biphasic regulation on cell growth, where it can stimulate proliferation at low concentrations and inhibit it at higher concentrations.[2] This dual functionality underscores the importance of meticulous and standardized protocols to accurately assess its effects in different cell types and experimental conditions.
This document provides a comprehensive guide for researchers to investigate the impact of this compound on cell proliferation. It includes detailed protocols for common cell proliferation assays, methods for investigating the underlying molecular mechanisms through signaling pathway analysis, and structured tables for clear data presentation.
I. Assessment of Cell Viability and Proliferation
A fundamental step in evaluating the effect of this compound is to determine its impact on cell viability and proliferation. The MTT and BrdU assays are robust and widely used methods for this purpose.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3][4]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[7][8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected with a specific antibody.[7][8]
Protocol: BrdU Assay [7][8][9]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate at 37°C.[7]
-
Fixation and Denaturation: After incubation, remove the labeling solution, wash the cells with PBS, and then fix and denature the cellular DNA according to the manufacturer's instructions of the BrdU assay kit being used. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[8][10]
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate.
-
Secondary Antibody and Substrate: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add the HRP substrate (e.g., TMB) to develop the color.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: The magnitude of the absorbance is proportional to the quantity of BrdU incorporated into the cells, which is a direct indication of cell proliferation.[8]
II. Data Presentation
Summarizing quantitative data in a structured format is crucial for interpretation and comparison.
Table 1: Effect of this compound on Cell Proliferation (MTT Assay)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| e.g., MCF-7 | 0 | 24 | 100 |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 | 48 | 100 | |
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 |
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | DNA Synthesis (% of Control) |
| e.g., PC-3 | 0 | 24 | 100 |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 | 48 | 100 | |
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 |
Table 3: IC50 Values of this compound in Human Gastric Cancer Cell Lines (24h treatment) [11]
| Cell Line | IC50 (µM) |
| AGS | 30.98 |
| MKN-28 | 60.17 |
| MKN-45 | 35.07 |
| NCI-N87 | 36.05 |
| YCC-1 | 33.11 |
| YCC-6 | 88.62 |
| SNU-5 | 97.68 |
| SNU-216 | 83.02 |
| SNU-484 | 46.87 |
| SNU-668 | 87.55 |
III. Investigation of Underlying Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, including the MAPK/ERK and PI3K/Akt pathways.[12][13][14] Western blotting is a standard technique to analyze the activation state of key proteins in these pathways.
Protocol: Western Blotting [5][12]
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
IV. Visualizing Experimental Workflow and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. The following diagrams were created using the DOT language for Graphviz.
Caption: Experimental workflow for assessing this compound's effect on cell proliferation.
Caption: Signaling pathways potentially modulated by this compound in cell proliferation.
Conclusion
This document provides a standardized framework for investigating the effects of this compound on cell proliferation. By employing these detailed protocols and maintaining consistent experimental conditions, researchers can generate reliable and comparable data, contributing to a deeper understanding of this compound's potential as a therapeutic agent. It is important to note that the response to this compound can be cell-type specific, and optimization of these protocols for the specific cell line under investigation is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycitein - LKT Labs [lktlabs.com]
In Vivo Experimental Design for Glycetein Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein (B1671905), an O-methylated isoflavone (B191592) predominantly found in soy products, has emerged as a compound of significant interest for its potential therapeutic applications. As a phytoestrogen, it exhibits a range of biological activities, including estrogenic, anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Upon ingestion, its glycoside form, glycitin, is hydrolyzed by gut microbiota to the biologically active aglycone, glycitein.[1] This document provides detailed application notes and standardized protocols for designing and conducting in vivo efficacy studies of glycetein in rodent models. The protocols outlined herein cover the assessment of its estrogenic, anti-cancer, anti-inflammatory, and metabolic effects.
General Considerations for In Vivo Studies
Before initiating any in vivo experiment, it is crucial to address several key factors to ensure the validity and reproducibility of the results.
-
Animal Model: The choice of animal model is critical and should be appropriate for the specific research question. Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are suitable for xenograft studies, while specific strains like DBA/1 mice are used for collagen-induced arthritis models.[1]
-
Housing and Diet: Animals should be housed in a controlled environment with a standard light-dark cycle. The diet should be carefully selected, particularly regarding its phytoestrogen content, to avoid confounding results. A phytoestrogen-free diet is recommended for studies investigating the estrogenic effects of this compound.
-
Glycitein Formulation and Administration: Glycitein should be of high purity (>98%). The vehicle for administration (e.g., corn oil, carboxymethylcellulose) should be chosen based on its solubility and compatibility with the administration route. Oral gavage is a common and clinically relevant route of administration.
-
Dose Selection: Dose-response studies are essential to determine the optimal therapeutic dose and to identify any potential toxicity. Based on existing literature for isoflavones, a starting dose range for glycitein in rodents could be between 1 and 50 mg/kg body weight, administered daily.[2][4]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Workflow Overview
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.
References
Measuring Glycetein Uptake in the Caco-2 Cell Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein is an O-methylated isoflavone (B191592) found in soy and soy-based products. Like other isoflavones, it has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. Understanding the intestinal absorption and metabolism of this compound is crucial for evaluating its bioavailability and therapeutic potential. The Caco-2 cell model is a widely accepted in vitro system that mimics the human intestinal epithelium, providing a valuable tool for studying the permeability and transport mechanisms of xenobiotics.[1][2][3] This document provides detailed application notes and protocols for measuring the uptake of this compound in the Caco-2 cell model.
1. Overview of this compound Transport in Caco-2 Cells
The intestinal absorption of isoflavones is a complex process involving passive diffusion, carrier-mediated transport, and significant metabolism within the enterocytes. Studies on various isoflavones in the Caco-2 model have revealed that these compounds undergo extensive phase II metabolism, primarily glucuronidation and sulfation.[4][5] The resulting conjugates are then often effluxed back into the intestinal lumen (apical side) or into the bloodstream (basolateral side) by transporters such as the Multidrug Resistance-Associated Protein (MRP) and Organic Anion Transporters (OAT).[4][5]
For this compound specifically, studies have shown that it is metabolized in Caco-2 cells, with glucuronides being the predominant metabolites.[4] The excretion of these this compound conjugates is polarized, suggesting the involvement of active transporters.[4] The overall permeability of isoflavones can be influenced by their structure, with methylation, as in this compound, potentially affecting transport and metabolism rates.
2. Data Presentation: Quantitative Analysis of this compound Uptake
The following tables summarize the key quantitative parameters obtained from a bidirectional this compound transport assay in the Caco-2 cell model.
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Monolayers
| Direction | This compound Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 10 | Value | rowspan="2">Value |
| Basolateral to Apical (B-A) | 10 | Value | |
| Apical to Basolateral (A-B) | 50 | Value | rowspan="2">Value |
| Basolateral to Apical (B-A) | 50 | Value |
Note: Replace "Value" with experimental data. The Papp value is used to classify compounds as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.[1] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6]
Table 2: Formation of this compound Metabolites in Caco-2 Cells
| Metabolite | Apical Secretion Rate (pmol/mg protein/min) | Basolateral Secretion Rate (pmol/mg protein/min) |
| This compound-7-O-glucuronide | Value | Value |
| This compound-4'-O-glucuronide | Value | Value |
| This compound sulfate | Value | Value |
Note: Replace "Value" with experimental data. The secretion rates indicate the primary direction of metabolite efflux.
Table 3: Kinetic Parameters for this compound Uptake and Metabolism
| Parameter | Value |
| Uptake Kinetics | |
| Michaelis-Menten Constant (Km) (µM) | Value |
| Maximum Velocity (Vmax) (pmol/mg protein/min) | Value |
| Metabolism Kinetics (Glucuronidation) | |
| Km (µM) | Value |
| Vmax (pmol/mg protein/min) | Value |
Note: Replace "Value" with experimental data. These parameters describe the affinity and capacity of the transport and metabolic processes.
3. Experimental Protocols
3.1. Caco-2 Cell Culture and Differentiation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[1]
-
Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.[1]
-
Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for transport studies. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or ¹⁴C-mannitol) should be assessed to confirm the integrity of the tight junctions.
3.2. This compound Transport (Permeability) Assay
-
Preparation of Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4.
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer to remove any residual culture medium.
-
Pre-incubation: Add fresh transport buffer to both the apical (0.5 mL) and basolateral (1.5 mL) compartments and pre-incubate the cells for 30 minutes at 37°C with gentle shaking (50 rpm).
-
Dosing:
-
Apical to Basolateral (A-B) Transport: Remove the buffer from the apical compartment and add the this compound dosing solution (prepared in transport buffer at the desired concentration, e.g., 10 µM). Add fresh transport buffer to the basolateral compartment.
-
Basolateral to Apical (B-A) Transport: Remove the buffer from the basolateral compartment and add the this compound dosing solution. Add fresh transport buffer to the apical compartment.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replace the collected volume with fresh, pre-warmed transport buffer.
-
Sample Analysis: Analyze the concentration of this compound and its metabolites in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).
-
3.3. Analytical Method: HPLC-UV for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Detection: UV detection at 260 nm.
-
Standard Curve: Prepare a series of this compound standard solutions of known concentrations to generate a standard curve for quantification.
-
Sample Preparation: Samples collected from the transport assay can typically be directly injected after filtration through a 0.22 µm syringe filter.
4. Visualization of Workflows and Pathways
Experimental Workflow for this compound Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Proposed Signaling Pathway for this compound Uptake and Metabolism in Caco-2 Cells
Caption: this compound transport and metabolism in Caco-2 cells.
5. Concluding Remarks
The Caco-2 cell model provides a robust and reliable platform for investigating the intestinal absorption and metabolism of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain valuable quantitative data on the permeability, transport mechanisms, and metabolic fate of this promising isoflavone. This information is essential for understanding its bioavailability and for the development of novel nutraceuticals and therapeutic agents.
References
- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting glucuronidation activity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycetein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein (B1671905), an O-methylated isoflavone (B191592) predominantly found in soy products, has garnered significant scientific interest for its diverse pharmacological activities.[1] As a phytoestrogen, it interacts with estrogen receptors and modulates various signaling pathways, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][2] Glycitein constitutes 5-10% of the total isoflavones in soy food products.[3][4] This document provides detailed protocols for the chemical synthesis of glycitein for research purposes, methods for its purification, and an overview of its biological activities and associated signaling pathways.
Data Presentation: Synthesis of Glycetein
The chemical synthesis of glycitein is crucial for obtaining the pure compound for research and drug development. A common and effective method involves the cyclization of a 2,4,4′-trihydroxy-5-methoxydeoxybenzoin intermediate.[5][6][7] The following table summarizes quantitative data for a representative synthetic route.
| Compound | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Glycitein | 2,4,4′-trihydroxy-5-methoxydeoxybenzoin | N,N-dimethylformamide (DMF), Boron trifluoride diethyl etherate, Methanesulfonyl chloride | 5 hours | 70 °C | 85% | [5] |
| Glycitein | 2,4,4′-trihydroxy-5-methoxydeoxybenzoin | N,N-dimethylformamide, Boron trifluoride diethyl ether, Methanesulfonyl chloride (Microwave-mediated) | Not Specified | Not Specified | 26% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Glycitein (4′,7-Dihydroxy-6-methoxyisoflavone)
This protocol is adapted from a procedure utilizing a deoxybenzoin (B349326) precursor.[5][8]
Materials:
-
2,4,4′-trihydroxy-5-methoxydeoxybenzoin
-
Anhydrous N,N-dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium acetate (B1210297) solution
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware
-
Oil bath
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,4,4′-trihydroxy-5-methoxydeoxybenzoin (0.6 g, 2.19 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.[5]
-
Slowly add boron trifluoride diethyl etherate (1.6 mL, 13.13 mmol) to the solution.[5]
-
After stirring for 15 minutes at room temperature, add a solution of methanesulfonyl chloride (0.84 mL, 10.95 mmol) in anhydrous DMF (2 mL) dropwise.[5]
-
Heat the reaction mixture in an oil bath at 70°C and stir for 5 hours.[5]
-
Upon completion, cool the mixture to room temperature.[5]
-
Slowly pour the reaction mixture into an ice-cooled saturated aqueous sodium acetate solution (50 mL) to precipitate the product.[5]
-
Collect the solid precipitate by filtration.[5]
-
Recrystallize the crude product from 70% ethanol to yield pure glycitein as a yellow solid.[5][8]
Protocol 2: Purification of Glycitein by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized glycitein is essential for accurate biological evaluation.
Materials and Equipment:
-
Crude synthesized glycitein
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[9]
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, acetic acid)
Procedure:
-
Dissolve the crude glycitein in a suitable solvent such as methanol.[5]
-
Filter the solution through a 0.2 or 0.45 µm membrane filter to remove any particulate matter.[5][9]
-
Set up the HPLC system with a C18 column.[9]
-
Establish a suitable gradient elution method. A common method for isoflavones involves a mobile phase of water with 0.1% acetic acid (Solvent A) and acetonitrile with 0.1% acetic acid (Solvent B). An example gradient is to start with 8% B, increase to 22% B over 10 minutes, then to 50% B.[9]
-
Set the flow rate to 1.0 - 2.0 mL/min and the column temperature to 35-40 °C.[9]
-
Inject the filtered sample onto the column.
-
Monitor the elution profile at a suitable wavelength, such as 260 nm.[9]
-
Collect the fractions corresponding to the glycitein peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified glycitein.
-
Confirm the purity of the final product by analytical HPLC.
Biological Activities and Signaling Pathways
Glycitein exhibits a range of biological activities with potential therapeutic applications. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
-
Estrogenic Activity: Glycitein acts as a phytoestrogen by binding to estrogen receptors (ERα and ERβ), which can lead to both estrogenic and anti-estrogenic effects.[3][10] This interaction is attributed to its structural similarity to 17β-estradiol.[10]
-
Anticancer Properties: Glycitein has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2][11] It can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappaB (NF-κB) pathways.[12]
-
Anti-Inflammatory and Antioxidant Effects: Glycitein can suppress inflammatory responses and reduce oxidative stress.[1][13] It has been shown to inhibit NF-κB and AP-1 activities associated with inflammation.[13]
-
Neuroprotective Effects: Glycitein has demonstrated neuroprotective properties, including protecting against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[2][10]
Visualizations
Caption: Workflow for the chemical synthesis of glycitein.
Caption: Signaling pathways modulated by glycitein.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycitein - LKT Labs [lktlabs.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Glycitein - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Glycitein synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Glycetein in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycetein, an O-methylated isoflavone (B191592) predominantly found in soy products, has garnered significant interest for its potential neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing the nematode Caenorhabditis elegans as a powerful in vivo model to study the neuroprotective mechanisms of this compound. C. elegans offers a genetically tractable system with a well-defined nervous system, making it an ideal platform for screening compounds and elucidating the molecular pathways involved in neuroprotection.[1][2] Studies have demonstrated that this compound can mitigate the toxicity associated with amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease, by reducing oxidative stress and inhibiting Aβ deposition in transgenic C. elegans models.[1][3][4][5]
These application notes will guide researchers through the essential experiments to characterize this compound's neuroprotective effects and explore its potential modulation of key stress resistance pathways, namely the DAF-16/FOXO and SKN-1/Nrf2 signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound in C. elegans models of Aβ toxicity.
Table 1: Effect of this compound on Aβ-Induced Paralysis
| Treatment Group | Concentration | Time to 50% Paralysis (hours) | Percent Reduction in Paralysis |
| Control (Vehicle) | - | 28.5 ± 1.5 | - |
| This compound | 100 µg/mL | 34.0 ± 2.0 | ~19% |
| Genistein | 100 µg/mL | No significant effect | - |
| Daidzein | 100 µg/mL | No significant effect | - |
| Data are representative and compiled from studies using the transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in muscle cells upon temperature induction, leading to paralysis.[1][3] |
Table 2: Effect of this compound on Oxidative Stress and Aβ Deposition
| Parameter | Control (Vehicle) | This compound (100 µg/mL) | Percent Change |
| Intracellular H₂O₂ Levels (Relative Fluorescence Units) | 100 ± 8 | 75 ± 6 | -25% |
| Aβ Deposits (Thioflavin S staining per worm head) | 6.9 ± 0.5 | 4.1 ± 0.4 | -40.6% |
| Data are representative and compiled from studies using transgenic C. elegans strains CL4176 (for H₂O₂ levels) and CL2006 (for Aβ deposits).[1][3] |
Experimental Protocols
Protocol 1: Aβ-Induced Paralysis Assay in C. elegans
This protocol is designed to assess the ability of this compound to protect against Aβ-induced toxicity, which manifests as paralysis in the transgenic C. elegans strain CL4176.
Materials:
-
C. elegans strain CL4176
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound
-
Vehicle (e.g., DMSO)
-
M9 buffer
-
Synchronized C. elegans eggs
Procedure:
-
Preparation of this compound Plates:
-
Prepare NGM agar plates.
-
After autoclaving and cooling the media to approximately 55°C, add this compound to a final concentration of 100 µg/mL. For the control group, add an equivalent volume of the vehicle.
-
Pour the plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and let the bacterial lawn grow overnight at room temperature.
-
-
Synchronization of C. elegans:
-
Grow CL4176 worms on standard NGM plates at 16°C.
-
To obtain a synchronized population of eggs, either dissolve gravid adult worms in a bleach/NaOH solution or allow adults to lay eggs on a fresh plate for a few hours and then remove the adults.
-
-
Treatment and Induction:
-
Place the synchronized eggs onto the this compound-containing and control NGM plates.
-
Incubate the plates at 16°C for 38-48 hours.
-
To induce Aβ expression, upshift the temperature to 23-25°C.
-
-
Paralysis Scoring:
-
Beginning 24 hours after the temperature upshift, score the worms for paralysis every 2 hours.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Continue scoring until all worms in the control group are paralyzed.
-
Plot the percentage of paralyzed worms against time to generate survival curves.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of this compound on intracellular ROS levels in C. elegans using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Materials:
-
C. elegans (e.g., strain CL4176)
-
This compound-treated and control worms (from Protocol 1)
-
M9 buffer
-
DCF-DA stock solution (10 mM in DMSO)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Worm Collection and Washing:
-
After the desired treatment period, wash the worms off the plates with M9 buffer.
-
Wash the worms three times with M9 buffer to remove bacteria.
-
-
DCF-DA Staining:
-
Resuspend the washed worms in M9 buffer containing 50 µM DCF-DA.
-
Incubate for 1 hour at 20°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the worms three times with M9 buffer to remove excess dye.
-
Transfer approximately 10-20 worms per well into a 96-well microplate containing M9 buffer.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Normalize the fluorescence intensity to the number of worms in each well.
-
Protocol 3: Thioflavin S Staining for Aβ Deposits
This protocol is used to visualize and quantify Aβ aggregates in the transgenic C. elegans strain CL2006.
Materials:
-
C. elegans strain CL2006
-
This compound-treated and control worms
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Thioflavin S solution (0.125% in 50% ethanol)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash worms off the plates with M9 buffer and wash three times.
-
Fix the worms in 4% paraformaldehyde for 24 hours at 4°C.
-
-
Staining:
-
Wash the fixed worms three times with PBS.
-
Incubate the worms in Thioflavin S solution for 2 minutes.
-
-
Destaining and Mounting:
-
Destain the worms by washing them twice with 50% ethanol, followed by three washes with PBS.
-
Mount the stained worms on a microscope slide with a drop of mounting medium.
-
-
Imaging and Quantification:
-
Visualize the Aβ deposits using a fluorescence microscope with a filter set appropriate for Thioflavin S (excitation ~440 nm, emission ~482 nm).
-
Capture images of the anterior region of the worms.
-
Quantify the number and intensity of fluorescent deposits per worm head.
-
Proposed Signaling Pathways and Visualization
While the direct molecular targets of this compound in C. elegans are still under investigation, its potent antioxidant effects suggest a potential interaction with key stress-responsive signaling pathways. The DAF-16/FOXO and SKN-1/Nrf2 pathways are master regulators of longevity and stress resistance in C. elegans and are prime candidates for mediating the neuroprotective effects of this compound.
Hypothesized Mechanism of this compound Neuroprotection
We propose that this compound, through its ability to scavenge reactive oxygen species, reduces the overall oxidative burden within the nematode. This reduction in oxidative stress can lead to the activation of the DAF-16 and/or SKN-1 transcription factors. Once activated, these factors translocate to the nucleus and induce the expression of a battery of downstream target genes, including antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), heat-shock proteins, and other cytoprotective genes. This coordinated stress response enhances the organism's ability to cope with proteotoxicity and oxidative damage, ultimately leading to the observed neuroprotective effects against Aβ toxicity.
Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection in C. elegans.
Experimental Workflow for Investigating this compound's Mechanism
The following diagram illustrates a logical workflow for researchers to follow when investigating the neuroprotective mechanisms of this compound using C. elegans.
Caption: Experimental workflow for studying this compound's neuroprotective effects in C. elegans.
Conclusion
C. elegans provides a robust and efficient platform for dissecting the neuroprotective effects of this compound. The protocols and data presented here offer a solid foundation for researchers to investigate its efficacy in mitigating Aβ-induced toxicity. Furthermore, the exploration of the DAF-16 and SKN-1 signaling pathways will provide deeper mechanistic insights into how this compound exerts its beneficial effects, paving the way for the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conserved SKN-1/Nrf2 stress response pathway regulates synaptic function in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stress response factor daf-16/FOXO is required for multiple compound families to prolong the function of neurons with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKN-1/Nrf2 Inhibits Dopamine Neuron Degeneration in a Caenorhabditis elegans Model of Methylmercury Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Glycetein Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Glycetein.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous solutions.[1] Its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL. Direct dissolution in aqueous buffers is often challenging and can lead to incomplete dissolution or precipitation.[1]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] Published data indicates its solubility in these solvents to be in the range of 0.5 mg/mL to 20 mg/mL.[1] It is always advisable to perform a preliminary solubility test to determine the optimal concentration for your specific stock solution.[1]
Q3: How can I prepare an aqueous working solution of this compound from an organic stock?
A3: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution is then diluted into your aqueous buffer or cell culture medium.[1] It is critical to ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system, typically below 0.5-1% for cell-based assays.[1]
Q4: What are the general strategies to improve the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble isoflavones like this compound. These include:
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its water solubility.[3][4][5]
-
Particle Size Reduction (Nanoparticles): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[3][6]
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix can enhance its dissolution by presenting it in an amorphous state.[3][7][8]
-
Use of Co-solvents: Mixing water with a miscible organic solvent can increase the overall solubility.[3][9]
-
pH Adjustment: The solubility of some isoflavones can be influenced by the pH of the buffer.[10]
-
Use of Surfactants: The addition of a non-ionic surfactant can help to solubilize the isoflavone.[3][11]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
Question: I dissolved this compound in DMSO, but it "crashed out" when I added it to my aqueous buffer. What can I do?
Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Pre-warm the aqueous medium to 37°C. While vortexing or stirring the aqueous medium, add the DMSO stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.[1]
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.[1][3]
-
Adjust the Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.[1]
-
Use Solubility Enhancers: Consider incorporating solubility-enhancing excipients like cyclodextrins or surfactants into your aqueous medium.[1][3]
Issue 2: Inconsistent results in biological assays.
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
Answer: Inconsistent results can often be traced back to issues with this compound's solubility and stability in your assay medium.
-
Possible Cause: Incomplete dissolution or precipitation of this compound during the experiment.
-
Solution: Ensure your this compound stock solution is fully dissolved and clear before diluting it into the aqueous buffer. Prepare working solutions fresh before each experiment.[10] Consider using a solubility enhancement technique to maintain this compound in solution throughout the assay.
-
-
Possible Cause: Degradation of this compound in the aqueous solution.
-
Solution: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] Prepare fresh solutions for each experiment. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Reference |
| DMSO | ~0.5 mg/mL - 20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended) | [12] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [12] |
Table 2: Overview of this compound Solubility Enhancement Techniques
| Technique | Principle | Fold Increase in Solubility (reported for similar isoflavones) | Key Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity.[3] | Genistein: up to 180%[3] | Choice of cyclodextrin type and preparation method are crucial.[4][5] |
| Nanoparticle Formulation | Increased surface area-to-volume ratio leads to faster dissolution.[3][6] | Genistein: 2.6-fold increase in plasma concentration.[3] | Requires specialized equipment for preparation and characterization. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, often in an amorphous state.[3][7][8] | Varies depending on the carrier and drug-to-carrier ratio. | Stability of the amorphous form needs to be monitored. |
| Co-solvents | A water-miscible organic solvent increases the solubilizing capacity of the aqueous solution.[3][9] | Dependent on the co-solvent and its final concentration. | Potential for co-solvent to affect the biological system.[1] |
| pH Adjustment | Ionization of the molecule at certain pH values can increase solubility.[10] | Highly dependent on the pKa of this compound. | Ensure the pH is compatible with the experimental system. |
| Surfactants | Micellar encapsulation of the drug molecules above the critical micelle concentration (CMC).[3][11] | Dependent on the surfactant type and concentration. | Potential for surfactant to interfere with biological assays. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Solution Stirring Method)
-
Objective: To prepare a soluble complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, Deionized water, Magnetic stirrer, and hot plate.
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD by dissolving it in deionized water with stirring.
-
Slowly add this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at a controlled temperature (e.g., 25-40°C) for a specified period (e.g., 24-72 hours) to allow for complex formation.
-
After stirring, filter the solution to remove any un-complexed this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. This solution can be used directly or lyophilized to obtain a solid powder.
-
Protocol 2: Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)
-
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound, Suitable organic solvent (e.g., DMSO, ethanol), Aqueous solution containing a stabilizer (e.g., Pluronic F127, PVP-K30), High-speed homogenizer or sonicator.
-
Methodology:
-
Dissolve this compound in the selected organic solvent to create a concentrated solution.[3]
-
Prepare an aqueous solution containing the stabilizer.[3]
-
Under high-speed homogenization or sonication, rapidly inject the this compound solution into the aqueous stabilizer solution.[3]
-
The rapid mixing will cause this compound to precipitate as nanoparticles, which are kept suspended by the stabilizer.[3]
-
The organic solvent can be removed by evaporation under reduced pressure.[3]
-
The resulting aqueous suspension of this compound nanoparticles can be used for further experiments or lyophilized to obtain a powder.[3]
-
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Potential signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Glycetein Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycetein in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is an O-methylated isoflavone (B191592), a type of phytoestrogen found in soy products.[1] Its anticancer effects are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, which inhibits the proliferation of cancer cells.[2][3] Research indicates that this compound can also impede cancer cell migration and invasion.[2]
Q2: Which cellular signaling pathways are affected by this compound?
This compound has been shown to modulate several key signaling pathways critical for cell survival and proliferation:
-
MAPK/STAT3/NF-κB Pathway: this compound can activate the Mitogen-Activated Protein Kinase (MAPK) pathway while inhibiting the STAT3 and NF-κB pathways, leading to apoptosis and cell cycle arrest in cancer cells.[3][4]
-
PI3K/Akt Pathway: This pro-survival pathway can be inhibited by this compound, contributing to its pro-apoptotic and anti-inflammatory effects.[5][6]
-
Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can bind to estrogen receptors, which may be relevant in hormone-dependent cancers.[7]
Q3: How should I prepare a this compound stock solution?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7][8] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7] This stock solution should be stored in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]
Q4: What is a typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound is highly dependent on the cell line and the experimental endpoint. A broad range from low micromolar (µM) to over 100 µM has been reported.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Some studies have noted a biphasic response, where low concentrations stimulate growth while high concentrations are inhibitory.[9]
Troubleshooting Guide
Q5: My cells are not responding to the this compound treatment. What could be the issue?
If you observe no effect from your this compound treatment, consider the following:
-
Concentration Range: The concentration used may be too low for your specific cell line. It is recommended to test a wider range of concentrations (e.g., 0.1 µM to 150 µM) to determine the half-maximal inhibitory concentration (IC50).[7]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly (at -20°C or -80°C, protected from light) and has not degraded.[7]
-
Incubation Time: The treatment duration may be too short. Consider extending the incubation period (e.g., to 48 or 72 hours).[7]
-
Cell Line Sensitivity: The chosen cell line may be resistant to this compound. Review the literature to see if there is data on this compound's effect on your specific cell line.
Q6: I'm observing significant cytotoxicity even at very low concentrations. What should I do?
If you are seeing excessive cell death, try these steps:
-
Verify Concentration: Double-check all calculations for your stock solution and final dilutions to rule out a concentration error.[7]
-
Reduce Incubation Time: Shorten the exposure time (e.g., from 48 hours to 24 hours) to reduce the cytotoxic impact.[7]
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (generally below 0.5%, with ≤ 0.1% being ideal). Run a vehicle control (medium with the same amount of DMSO but no this compound) to confirm.[7]
Q7: My cell viability assay results are inconsistent. What are some common causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting to have a similar number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to variability.[10]
-
Compound Interference: Some compounds can interfere with the assay reagents. For colorimetric assays like MTT, colored compounds can absorb light at the same wavelength as the formazan product.[11]
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time (hours) | Effect | Reference |
| AGS | Gastric Adenocarcinoma | 30 µM | 24 | Significant cytotoxicity observed | [2] |
| Multiple Gastric Cancer Lines | Gastric Cancer | IC50: 30.98 - 97.68 µM | 24 | Inhibition of viability | [12] |
| SKBR-3 | Breast Cancer | >30 µg/mL | Not Specified | Inhibition of cell growth | [2] |
| SKBR-3 | Breast Cancer | ~36.4 µM (for DNA synthesis) | Not Specified | IC50 for DNA synthesis inhibition | [2] |
Table 2: Biphasic Effect of this compound on SKBR-3 Breast Cancer Cells
| Concentration | Treatment Duration | Effect on Cell Proliferation | Effect on DNA Synthesis | Reference |
| < 10 µg/mL | 4 days | Stimulation | Stimulation | [1][9] |
| > 30 µg/mL | 4 days | Significant Inhibition | Significant Inhibition | [1][9] |
| 40 µg/mL | 4 days | Inhibition | ~4% of Control | [1] |
| 100 µg/mL | 1 day | Not Reported | ~10% of Control | [1] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100, 150 µM).[7]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.[7]
-
-
Incubation:
-
Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Carefully aspirate the medium from each well without disturbing the crystals.[7]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control cells: (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Caption: this compound-modulated signaling pathways leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for a typical MTT cell viability assay.
Caption: Troubleshooting decision tree for inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K-Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Glycetein in DMSO: A Technical Guide to Stock Solution Stability
Welcome to the technical support center for glycetein. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is sparingly soluble in aqueous solutions, so it is best practice to first prepare a concentrated stock solution in DMSO. This stock can then be diluted into your aqueous buffer or cell culture medium for your experiments.
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO can range from 0.5 mg/mL to 20 mg/mL. It is always advisable to consult the certificate of analysis for your specific batch of the compound.
Q3: How should I store my this compound stock solution in DMSO to ensure stability?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures. It is highly recommended to aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the specific temperature recommendations for storing this compound in DMSO?
A4: For short-term storage (up to one month), it is recommended to store aliquots at -20°C. For long-term storage (up to six months), storing aliquots at -80°C is advised.
Q5: How can I tell if my this compound stock solution has degraded?
A5: While visual indicators like color changes or the appearance of precipitate can suggest degradation, they are not always present. The most reliable way to assess the stability of your this compound stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can determine the purity and concentration of the compound over time.
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound stock solutions in DMSO based on general guidelines for isoflavones.
| Storage Duration | Temperature | Recommendation |
| Short-Term | -20°C | Use within one month. |
| Long-Term | -80°C | Stable for up to six months. |
| General Advice | N/A | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use high-purity, anhydrous DMSO. |
Disclaimer: Specific quantitative stability data for this compound in DMSO is limited. The recommendations provided are based on best practices for the storage of isoflavones and other small molecules in DMSO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate observed in DMSO stock solution upon thawing. | - The compound has come out of solution during freezing.- The initial concentration is too high. | - Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.- If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution due to improper storage.- Inaccurate concentration due to incomplete dissolution. | - Verify the purity of your stock solution using HPLC or LC-MS.- Prepare a fresh stock solution using the recommended procedures.- Ensure the compound is fully dissolved before making dilutions. |
| Cloudiness or precipitate appears after diluting the DMSO stock in aqueous media. | - Poor aqueous solubility of this compound.- The final concentration in the aqueous solution is too high. | - Decrease the final working concentration of this compound.- Pre-warm the aqueous medium (e.g., to 37°C) before adding the DMSO stock.- Add the DMSO stock dropwise while vortexing or stirring the aqueous medium to ensure rapid mixing. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for assessing stock solution stability and the estrogenic signaling pathway of this compound.
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol provides a general framework for conducting a stability study of this compound in DMSO using HPLC. It should be adapted based on the specific equipment and reagents available in your laboratory.
1. Objective: To determine the stability of a this compound stock solution in DMSO under various storage conditions over a defined period.
2. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Calibrated analytical balance
-
Vortex mixer
-
HPLC system with a UV detector and a suitable C18 column
-
Cryovials for aliquoting
3. Procedure:
-
Stock Solution Preparation (Time Zero):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
This is your time-zero (t=0) sample. Immediately analyze a portion of this fresh stock solution via HPLC to establish the initial purity and peak area.
-
Aliquot the remaining stock solution into single-use cryovials, minimizing headspace.
-
-
Storage:
-
Store the aliquots under a variety of conditions, for example:
-
-80°C
-
-20°C
-
4°C
-
Room temperature
-
-
For a freeze-thaw stability assessment, subject a set of aliquots to repeated cycles of freezing at -20°C or -80°C and thawing at room temperature.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.
-
Analyze the sample by HPLC using the same method as the t=0 sample.
-
-
HPLC Method (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient appropriate for separating this compound from potential degradants.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for this compound (e.g., 260 nm)
-
4. Data Analysis:
-
For each time point and condition, calculate the purity of this compound as a percentage of the total peak area in the chromatogram.
-
Compare the peak area of the parent this compound compound to the peak area from the t=0 sample to determine the percentage of the compound remaining.
-
A significant decrease in purity or parent peak area indicates degradation. New peaks appearing in the chromatogram may represent degradation products.
References
Preventing Glycetein precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Glycetein in cell culture experiments, with a primary focus on preventing its precipitation.
Troubleshooting Guide
Issue: Precipitate Observed in Cell Culture Medium After Adding this compound
This is a common challenge due to this compound's hydrophobic nature and low solubility in aqueous solutions. The following guide provides a systematic approach to troubleshoot and prevent this issue.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Decrease the final working concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions. |
| High Final Concentration of DMSO | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally, keep it below 0.1%. High concentrations of organic solvents can be toxic to cells and can cause the compound to precipitate when diluted in the aqueous medium. If necessary, prepare a more dilute stock solution of this compound. |
| Improper Dilution Technique | Add the this compound stock solution to pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing the medium. This gradual dilution helps to prevent a rapid change in solvent polarity, which can cause hydrophobic compounds to "crash out" of solution. |
| Low Temperature of Media | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. The solubility of many compounds, including this compound, decreases at lower temperatures. |
| pH of the Medium | While the pH of most cell culture media is buffered around 7.2-7.4, cellular metabolism can cause shifts in pH. Isoflavones like this compound are generally more stable in slightly acidic conditions, while their solubility may increase in slightly alkaline conditions, this can also accelerate degradation. If you suspect pH is an issue, monitor the medium's pH and consider more frequent media changes. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes. If precipitation persists, consider testing a different basal media formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: The most recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Dimethylformamide (DMF) can also be used.[1] It is crucial to use a high-quality solvent to avoid introducing contaminants into your cell cultures.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10-20 mM. The stock solution should be vortexed thoroughly to ensure complete dissolution. For sterility, it is best practice to filter the stock solution through a 0.22 µm syringe filter. To avoid repeated freeze-thaw cycles, which can degrade the compound, the sterile stock solution should be aliquoted into single-use volumes and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5%. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO without this compound, to account for any effects of the solvent on the cells.
Q4: Can I store this compound that has been diluted in cell culture medium?
A4: It is not recommended to store aqueous solutions of this compound, including dilutions in cell culture medium, for more than a day due to its limited stability. Always prepare fresh working solutions from your frozen DMSO stock for each experiment.[1]
Q5: My this compound still precipitates even after following the recommended procedures. What else can I do?
A5: If you continue to experience precipitation, you can try preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture medium to achieve the same final concentration, but it will result in a lower initial concentration gradient during dilution, which can sometimes prevent precipitation. Additionally, ensure your complete cell culture medium (including serum and other supplements) is well-mixed and at a stable 37°C before adding the this compound stock.
Quantitative Data: this compound Solubility
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Water | Approximately 0.056 g/L | [2][3] |
| DMSO | Approximately 0.5 mg/ml | [1][4] |
| Dimethyl formamide (B127407) (DMF) | Approximately 0.5 mg/ml | [1][4] |
| 1:1 DMSO:PBS (pH 7.2) | Approximately 0.5 mg/ml | [5] |
Note: The solubility of Glycitin (a glucoside of this compound) is reported to be higher in DMSO, at approximately 20 mg/ml.[5]
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the key steps for preparing this compound stock and working solutions to minimize the risk of precipitation.
Materials:
-
Glycitein powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
0.22 µm syringe filter
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of Glycitein powder.
-
Add the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the Glycitein is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the final working concentrations, perform a serial dilution of the stock solution in the pre-warmed medium.
-
Crucially, add the this compound stock solution drop-wise to the medium while gently swirling to ensure rapid and even mixing.
-
Ensure the final DMSO concentration in the highest this compound concentration does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared working solutions immediately for your cell-based assays.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Glycitein's modulation of the MAPK/STAT3/NF-κB signaling pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Showing Compound Glycitein (FDB000698) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Glycitein (HMDB0005781) [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Glycetein Quantification by HPLC
Welcome to the Technical Support Center for the quantification of Glycetein using High-Performance Liquid Chromatography (HPLC). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC quantification of this compound, offering step-by-step solutions to resolve them.
1. Poor Peak Resolution or Co-elution of this compound
-
Q: My this compound peak is not well-separated from other isoflavone (B191592) peaks. How can I improve the resolution?
A: Poor peak resolution is a common issue that can be addressed by systematically optimizing your HPLC method. Start by adjusting the mobile phase composition. A slight change in the organic solvent percentage or the pH can significantly impact selectivity. If optimizing the mobile phase is insufficient, consider switching from an isocratic to a gradient elution, which can improve the separation of complex mixtures.[1][2][3] Additionally, adjusting column parameters such as decreasing the flow rate or optimizing the column temperature can enhance resolution.[4][5] Finally, ensure you are using an appropriate column; a C18 column is commonly used for isoflavone separation, but a C8 or a column with a different stationary phase might provide the necessary selectivity.[1]
Troubleshooting Workflow for Poor Peak Resolution:
2. This compound Peak Tailing
-
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase. [1][6]Residual silanol (B1196071) groups on the silica (B1680970) packing can interact with the polar functional groups of isoflavones, causing tailing. [6]Using a modern, well-end-capped C18 column can minimize these interactions. [4][6]The pH of the mobile phase is also a critical factor; if it's close to the pKa of this compound, partial ionization can occur, leading to tailing. [1][6]Adjusting the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa, typically by adding 0.1% formic or acetic acid, can improve peak shape. [1][4][6]Column overload is another common cause of peak tailing, so try reducing the sample concentration or injection volume. [1][4] Logical Relationship of Peak Tailing Causes and Solutions:
Common causes and solutions for HPLC peak tailing.
3. Baseline Noise and Drift
-
Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the issue?
A: Baseline noise can originate from several sources within the HPLC system. [7][8][9]Common causes include impurities in the mobile phase, dissolved gases forming microbubbles in the detector, and poor solvent mixing. [7][8]Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly degassed. [8]A drifting baseline can be caused by temperature fluctuations, changes in mobile phase composition during a gradient run, or column contamination. [10][11]Maintaining a stable column temperature and ensuring the mobile phase components are well-mixed can help to minimize drift. [1][8]If the problem persists, flushing the column or the entire system may be necessary. [8] 4. Retention Time Shifts
-
Q: The retention time for my this compound peak is inconsistent between injections. What should I check?
A: Fluctuations in retention time are often due to a lack of system stability. [12]Key factors to investigate include changes in mobile phase composition, temperature variations, and inconsistent flow rates. [12]Ensure your mobile phase is prepared fresh and from the same solvent batches to avoid variability. A column thermostat should be used to maintain a constant temperature, as even small changes can affect retention times. [1][13]Worn pump seals or check valves can lead to an unstable flow rate, which will also cause retention time shifts. [12]Column aging or contamination can also lead to a gradual drift in retention times. [12]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the quantification of this compound and other isoflavones, providing a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (4.6 x 150 mm, 5 µm) [4][14][15] | Bonus RP (100 x 3.0 mm, 3.5 µm) [16] | C18 end-capped [17][18] | C18 (e.g., ODS) [13] |
| Mobile Phase A | Water with 0.1% formic acid [4][14] | Water with 0.1% formic acid [16] | 0.1% Acetic Acid in Water [17][18] | Water with 0.1% acetic acid [16] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid [4][14] | Acetonitrile with 0.1% formic acid [16] | Methanol (B129727) [17][18] | Acetonitrile [16] |
| Elution Mode | Gradient [15] | Gradient [16] | Isocratic (52:48 Water:Methanol) [17][18] | Gradient (13-30% Acetonitrile) [16] |
| Flow Rate | 1.0 mL/min [15][16][17] | 1.0 mL/min [16] | 1.0 mL/min [17][18] | Not Specified |
| Column Temp. | 35 °C [15][16] | 35 °C [16] | Not Specified | 35 °C [16] |
| Detection (UV) | 257 nm [15][16] | 254 nm [16] | 254 nm [17][18] | 257 nm [16] |
Experimental Protocols
1. Protocol for Extraction of this compound from Soy Matrix
This protocol describes a general method for extracting isoflavones, including this compound, from a solid soy matrix (e.g., soy flour).
-
Sample Preparation: Weigh approximately 1 gram of the homogenized soy sample into a centrifuge tube.
-
Extraction Solvent Addition: Add 10 mL of 70% methanol (HPLC grade) to the sample. [14]3. Incubation and Sonication: Incubate the mixture at 50°C for 1 hour, ensuring to shake it every 15 minutes. Following incubation, sonicate the mixture for 30 minutes at 30°C. [14]4. Centrifugation: Centrifuge the extract at 12,000 rpm for 20 minutes to pellet the solid material. [14]5. Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial for analysis. [4][14]For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds. [4][14] 2. Protocol for HPLC Quantification of this compound
This protocol provides a starting point for the HPLC analysis of the prepared this compound extract.
-
HPLC System and Column: Utilize a standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [4][14][15]2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid. [4][14] * Mobile Phase B: Acetonitrile with 0.1% formic acid. [4][14]3. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min. [15] * Maintain the column temperature at 35°C. [15] * Set the UV detection wavelength to 257 nm, which is near the maximum absorbance for this compound. [15][16] * Use a gradient elution program, which will need to be optimized for your specific system and sample complexity.
-
-
Calibration and Quantification:
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent like methanol. [15] * Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve. [15] * Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the samples by using the generated calibration curve. [19] Experimental Workflow for this compound Quantification:
-
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Glycetein Interference in Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from the isoflavone (B191592) glycetein in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is an O-methylated isoflavone found in soy products.[1] Like other phytoestrogens, it is a polyphenolic compound with inherent fluorescent properties. This intrinsic fluorescence, known as autofluorescence, can overlap with the excitation and emission spectra of commonly used fluorophores, leading to inaccurate measurements.[2][3] Additionally, this compound can absorb light at the excitation or emission wavelengths of your assay's fluorophore, a phenomenon known as the inner filter effect or quenching, which can lead to falsely low signals.[3][4]
Q2: How do I know if this compound is interfering with my assay?
The most direct method is to run a set of control experiments. A key control is to measure the fluorescence of this compound alone in the assay buffer at the same concentrations and with the same instrument settings used in your main experiment. An elevated signal in the absence of your fluorescent probe indicates autofluorescence.[2][5] To check for quenching, you can measure the fluorescence of your probe with and without this compound. A significant decrease in the probe's fluorescence in the presence of this compound suggests a quenching effect.[5]
Q3: What types of fluorescent assays are most susceptible to interference from this compound?
Assays that are particularly vulnerable include:
-
Gain-of-signal assays: Autofluorescence from this compound can be mistaken for a positive signal.[2]
-
Assays using blue-green fluorophores: Many naturally fluorescent compounds, including phytoestrogens, fluoresce in this region of the spectrum (350-550 nm).
-
High-throughput screening (HTS): The high concentrations of test compounds used in HTS can exacerbate interference effects.[3]
Q4: What are the basic physicochemical properties of this compound I should be aware of?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is generally more stable in slightly acidic conditions (pH 3-5), while alkaline conditions can hasten its degradation.[7] When preparing working solutions, it is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent effects on the assay.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential False Positive)
This is often a result of this compound's intrinsic fluorescence (autofluorescence).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Issue 2: Unexpectedly Low Fluorescence Signal (Potential False Negative)
This may be caused by this compound quenching the signal from your fluorescent probe or absorbing the excitation light (inner filter effect).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 334 nm | Weakly alkaline aqueous solution (univalent-anion form) | [8] |
| Emission Maximum (λem) | 464 nm | Weakly alkaline aqueous solution (univalent-anion form) | [8] |
| Fluorescence Quantum Yield | 0.049 | Weakly alkaline aqueous solution (univalent-anion form) | [8] |
| UV Absorption Maxima | 232, 261, 319 nm | Not specified | [4] |
| pKa1 (7-OH ionization) | 7.08 ± 0.04 | Aqueous solution | [8] |
| pKa2 (4'-OH ionization) | 9.96 ± 0.01 | Aqueous solution | [8] |
Note: The molecular form of this compound in neutral or acidic solution has essentially no fluorescence. The fluorescence is observed under weakly alkaline conditions due to the ionization of the 7-OH proton.[8]
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound contributes to the background fluorescence in your assay.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Multi-well plates (black, clear bottom for microscopy)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer to match the concentrations used in your main experiment.
-
Include a "buffer only" control (blank).
-
Dispense the solutions into the wells of the microplate.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Analysis: Subtract the mean fluorescence of the blank wells from the mean fluorescence of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Correcting for this compound Interference
Objective: To mitigate the effects of this compound autofluorescence or quenching.
Method A: Background Subtraction (for Autofluorescence)
-
Perform the autofluorescence assessment as described in Protocol 1.
-
For each concentration of this compound in your main assay, subtract the corresponding background fluorescence value (determined in Protocol 1) from the total fluorescence signal.
Method B: Using Red-Shifted Fluorophores
-
If significant interference is observed, consider switching to a fluorescent probe with excitation and emission wavelengths in the red or far-red region of the spectrum (e.g., >600 nm). Many interfering compounds, including some flavonoids, have lower fluorescence in this range.[9]
Method C: Counter-Screening
-
Design a "no-target" or "no-enzyme" version of your assay.
-
Run this counter-screen with this compound at the same concentrations as your primary screen.
-
A signal in the counter-screen indicates that this compound is interacting with the assay components or is autofluorescent under the assay conditions.
Signaling Pathways and Potential for Interference
This compound has been shown to modulate several key signaling pathways that are often studied using fluorescent assays.[10][11] Researchers should be particularly cautious when using this compound in assays monitoring these pathways.
Caption: Signaling pathways modulated by this compound.
Common fluorescent assays for these pathways where interference could be a concern include:
-
PI3K/AKT Pathway: Assays measuring the phosphorylation of AKT, often using fluorescently labeled antibodies in techniques like immunofluorescence, flow cytometry, or Luminex assays.[10][12]
-
NF-κB Pathway: Reporter gene assays using fluorescent proteins (e.g., GFP) or immunofluorescence assays tracking the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus.[11][13]
-
MAPK/ERK Pathway: Assays quantifying the phosphorylation of ERK using fluorescently tagged antibodies.
-
STAT3 Pathway: Similar to the above, assays often rely on detecting phosphorylated STAT3 with fluorescent antibodies.
-
Wnt/β-catenin Pathway: Reporter assays for β-catenin transcriptional activity or fluorescence imaging of β-catenin localization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A highly selective cell-based fluorescent biosensor for genistein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 12. Reactive Oxygen Species via Redox Signaling to PI3K/AKT Pathway Contribute to the Malignant Growth of 4-Hydroxy Estradiol-Transformed Mammary Epithelial Cells | PLOS One [journals.plos.org]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Glycetein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicles for the in vivo delivery of Glycetein. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: this compound, an O-methylated isoflavone (B191592), presents several challenges for in vivo delivery primarily due to its physicochemical properties. The main obstacles include:
-
Poor Aqueous Solubility : this compound is generally insoluble in water, making it difficult to formulate for parenteral administration and leading to poor dissolution for oral delivery.[1]
-
Extensive First-Pass Metabolism : Once absorbed, this compound undergoes significant metabolism, primarily glucuronidation, in the intestine and liver.[2][3] This reduces the systemic bioavailability of the active aglycone form.
-
Inter-individual Variability : The absorption and metabolism of this compound can vary significantly between individuals, partly due to differences in gut microbiota, which play a role in its bioconversion.[2]
Q2: What are the common vehicle categories for delivering poorly soluble compounds like this compound?
A2: Several vehicle strategies can be employed to overcome the solubility and bioavailability issues of this compound.[4] These can be broadly categorized as:
-
Co-solvent Systems : Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) to dissolve this compound before diluting with an aqueous solution.[4][5]
-
Lipid-Based Formulations : Encapsulating this compound in lipid carriers such as oils, emulsions, liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[6][7][8] These can improve oral bioavailability by enhancing absorption.[9]
-
Aqueous Suspensions : Suspending micronized this compound particles in an aqueous vehicle with the help of suspending agents like carboxymethylcellulose (CMC).[4]
-
Cyclodextrin (B1172386) Complexes : Forming inclusion complexes with cyclodextrins to increase the aqueous solubility of this compound.[4][10]
-
Polymeric Nanoparticles : Using biodegradable polymers to create nanoparticles that encapsulate this compound, potentially offering controlled release and improved stability.[11][12]
Q3: Which route of administration is best for this compound in animal models?
A3: The choice of administration route depends on the experimental objective.
-
Oral Gavage : This is a common route for studying the effects of dietary compounds and is relevant to human consumption. However, bioavailability can be variable. Formulations like lipid-based carriers or cyclodextrin complexes can enhance oral absorption.[9][10]
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection : These routes bypass first-pass metabolism in the gut, potentially leading to more consistent systemic exposure.[13] However, they require a sterile, non-irritating formulation, and precipitation at the injection site is a risk. Co-solvent systems are often used, but their concentration must be carefully controlled to avoid toxicity.[14]
-
Intravenous (IV) Injection : This route provides 100% bioavailability but poses the greatest formulation challenge due to the risk of precipitation in the bloodstream. It requires a completely solubilized form of this compound, such as in a cyclodextrin complex or a nanoemulsion.
Vehicle Selection and Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem/Issue | Question | Possible Cause & Solution |
| Formulation & Dosing | My this compound formulation is cloudy and precipitates after preparation. What should I do? | Cause : The solubility limit of this compound in your chosen vehicle has been exceeded.[4] Solution : 1. Verify Solubility : Confirm the solubility of this compound in the vehicle. 2. Optimize Co-solvent System : If using a co-solvent like DMSO, first dissolve this compound completely in the minimum amount of DMSO, then slowly add the aqueous component while vortexing.[4] Keep the final DMSO concentration low (typically <10%) to minimize toxicity.[14] 3. Reduce Particle Size : For suspensions, micronization of the this compound powder can improve dissolution rate and stability.[4] 4. Change Vehicle : Consider a different vehicle class. Lipid-based carriers or cyclodextrins can significantly enhance solubility.[6][10] |
| Animal Response | I'm observing unexpected toxicity or irritation (e.g., skin reactions at the injection site, animal distress). Could the vehicle be the cause? | Cause : The vehicle itself, especially at high concentrations, can cause adverse effects.[4][15] Solution : 1. Review Vehicle Toxicity : Consult literature for the known toxicity of your vehicle in the specific animal model and administration route.[4] 2. Run a Vehicle-Only Control : Always include a group of animals that receives only the vehicle to isolate its effects.[5][16] 3. Reduce Co-solvent/Surfactant Concentration : High concentrations of DMSO, ethanol, or surfactants like Tween 80 can cause irritation.[5][14] Optimize the formulation to use the lowest effective concentration. 4. Switch to a More Biocompatible Vehicle : Consider using oil-based vehicles (e.g., corn oil, sesame oil) for lipophilic compounds or advanced formulations like liposomes or solid lipid nanoparticles, which are generally well-tolerated.[5][9] |
| Experimental Outcome | My in vivo results show high variability between animals in the same group. How can I reduce this? | Cause : Variability can stem from the formulation, administration technique, or biological differences between animals.[15] Solution : 1. Ensure Formulation Homogeneity : For suspensions, ensure the mixture is uniformly homogenized before drawing each dose to prevent settling. 2. Standardize Administration : Develop and follow a strict Standard Operating Procedure (SOP) for the administration technique to ensure consistency.[15] 3. Assess Formulation Stability : The compound may be degrading in the vehicle. Assess the stability of your formulation over the experiment's duration.[15] 4. Increase Sample Size : A larger group size can help account for natural biological variation among animals.[15] |
| Experimental Outcome | This compound is not showing the expected therapeutic efficacy observed in our in vitro studies. What should we do? | Cause : A discrepancy between in vitro and in vivo results often points to issues with bioavailability or pharmacokinetics.[15] Solution : 1. Conduct a Pharmacokinetic (PK) Study : Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model. This will reveal its half-life and exposure levels.[15] 2. Enhance Bioavailability : If the PK study shows poor exposure, switch to a vehicle designed to improve bioavailability. For oral administration, lipid-based systems or cyclodextrin complexes have been shown to increase the bioavailability of isoflavones.[6][10] 3. Dose-Response Assessment : The administered dose may be too low to achieve a therapeutic concentration in vivo. Conduct a dose-escalation study to find the Maximum Tolerated Dose (MTD) and an effective dose range.[15] |
Data Presentation: Vehicle Comparison
The selection of a vehicle should be guided by the route of administration and the experimental goals.
Table 1: Comparison of Common Vehicle Strategies for Poorly Soluble Compounds
| Vehicle Type | Composition Example | Primary Route(s) | Advantages | Disadvantages |
| Co-solvents | 10% DMSO, 40% PEG300, 50% Saline | IP, SC, IV | Simple to prepare; can achieve high drug concentration. | Potential for toxicity or irritation at high concentrations; risk of precipitation upon dilution.[4][14] |
| Aqueous Suspensions | 0.5% - 1% CMC in water; Tween 80 | Oral | Suitable for oral administration of insoluble compounds; simple formulation. | Non-uniform dosing if not properly homogenized; lower bioavailability compared to solutions.[4] |
| Oil-Based Vehicles | Corn oil, sesame oil, olive oil | Oral, SC, IM | Good for highly lipophilic compounds; can improve oral bioavailability. | May influence lipid metabolism; viscosity can make handling difficult.[5] |
| Cyclodextrins | This compound complexed with β-cyclodextrin in water | Oral, IV | Significantly increases aqueous solubility; can improve bioavailability.[10] | Can have their own pharmacological effects; may be nephrotoxic at high doses.[4] |
| Lipid Nanoparticles | Solid Lipid Nanoparticles (SLNs), Liposomes | Oral, IV | Biocompatible and biodegradable; enhances bioavailability; protects drug from degradation; suitable for targeted delivery.[6][8][9] | More complex and costly to formulate and characterize.[4] |
Table 2: Quantitative Data on Bioavailability Enhancement of Isoflavones
This table presents data from a study in rats, demonstrating how a β-cyclodextrin (β-CD) formulation significantly increased the bioavailability of soy isoflavones compared to a standard isoflavone extract (IFE).
| Isoflavone | Formulation | Cmax (ng/mL) | AUC (µg·min/mL) | Bioavailability Increase (%) |
| Glycitein | IFE (Control) | 90.5 ± 76.2 | 28 ± 7 | - |
| IFE-β-CD | 485.7 ± 297.6 | 48 ± 9 | 170% | |
| Genistein | IFE (Control) | 33.6 ± 14.3 | 11 ± 3 | - |
| IFE-β-CD | 123.7 ± 68.0 | 20 ± 5 | 180% | |
| Daidzein | IFE (Control) | Not Reported | 340 ± 80 | - |
| IFE-β-CD | Not Reported | 430 ± 70 | 126% | |
| Data adapted from a study on isoflavone-rich extract complexation with β-cyclodextrin in rats.[10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Injection (IP/SC)
Objective : To prepare a solution of this compound for parenteral administration in mice.
Materials :
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
Methodology :
-
Stock Solution : Prepare a concentrated stock solution of this compound by dissolving it in 100% DMSO. For example, dissolve 10 mg of this compound in 200 µL of DMSO to get a 50 mg/mL stock.[16] Ensure it is fully dissolved by vortexing. Gentle warming may be required.
-
Vehicle Preparation : Prepare the final injection vehicle. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.[14] For 1 mL of final vehicle, mix 100 µL DMSO, 400 µL PEG300, and 500 µL saline.
-
Final Formulation : Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For a final dose of 10 mg/kg in a mouse (20g) with an injection volume of 100 µL, you need a final concentration of 2 mg/mL.
-
Mixing : Vortex the final solution thoroughly to ensure it is homogenous and visually clear. Prepare this solution fresh before each experiment to prevent degradation or precipitation.[16]
-
Control : Prepare a vehicle-only control using the same final concentrations of DMSO, PEG300, and saline.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective : To determine the plasma concentration-time profile of this compound after administration.
Methodology :
-
Animal Model : Use the same animal model (e.g., Sprague-Dawley rats or C57BL/6 mice) as in the efficacy studies. Ensure animals are age- and weight-matched.[15]
-
Group Allocation : Assign animals to groups (n=3-5 per time point).
-
Dosing : Administer a single dose of the this compound formulation via the intended route (e.g., oral gavage, IP injection).[15]
-
Blood Sampling : Collect blood samples (e.g., via tail vein or cardiac puncture for a terminal sample) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis : Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound and its major metabolites.[15]
-
Data Analysis : Plot the plasma concentration versus time and calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Key signaling pathways modulated by this compound.[17][18][19]
Experimental Workflow for Vehicle Selection
A logical workflow is critical for efficiently selecting and validating a vehicle for in vivo studies.
Caption: A systematic workflow for selecting an in vivo delivery vehicle.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for addressing a lack of in vivo efficacy.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 9. Lipid-Based Nanocarrier System for the Effective Delivery of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on lipid and polymeric nano-based 17-β-estradiol delivery systems: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Exposure to Soy Isoflavones and Effects on Reproductive Health: A Review of Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Glycitein - LKT Labs [lktlabs.com]
- 19. benchchem.com [benchchem.com]
Glycetein degradation kinetics under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of glycetein under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
A1: Generally, isoflavones like this compound are most stable in acidic to neutral solutions (pH 3-7).[1][2] Under alkaline conditions (pH > 7), the degradation of this compound is significantly accelerated.[2]
Q2: What type of degradation kinetics does this compound typically follow?
A2: Studies on the thermal degradation of this compound have shown that it follows first-order kinetics.[1] This means the rate of degradation is directly proportional to the concentration of this compound.
Q3: How does temperature affect the degradation of this compound?
A3: Temperature is a critical factor in the stability of this compound. Higher temperatures significantly accelerate its degradation. For instance, at 150°C, degradation is prominent, whereas at lower temperatures, the compound is more stable.[1]
Q4: What are the expected degradation products of this compound under different pH conditions?
A4: The specific degradation products of this compound in aqueous solutions under different pH conditions are not extensively detailed in the currently available literature. However, based on the general chemistry of flavonoids, degradation likely involves hydrolysis of the ether linkage and opening of the heterocyclic C-ring, particularly under alkaline conditions. Acidic conditions might lead to different rearrangement products.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for monitoring the concentration of this compound over time.[3][4][5][6] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-separated from the parent this compound peak.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound in my stock solution. | The pH of the solvent is alkaline. The storage temperature is too high. Exposure to light. | Prepare stock solutions in a slightly acidic buffer (pH 4-6) or in an organic solvent like DMSO or ethanol (B145695) and store at -20°C or below, protected from light.[2] |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium over the incubation period. The typical pH of cell culture medium is around 7.4, which can slowly degrade this compound. | Prepare fresh this compound working solutions for each experiment. Minimize the incubation time where possible. Consider conducting a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility at the given pH. The buffer components are interacting with this compound. | Determine the solubility of this compound in your buffer system before preparing high-concentration solutions. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to increase solubility, ensuring it does not affect your experimental outcome. |
| Difficulty in separating this compound from its degradation products by HPLC. | The HPLC method is not optimized for stability-indicating analysis. | Develop a gradient HPLC method. Vary the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with an acid modifier like formic or acetic acid) and the column temperature to achieve better separation.[3][4] |
Data Presentation
Table 1: Thermal Degradation of this compound at 150°C [1]
| pH | Qualitative Degradation | Kinetic Order |
| 3.1 | Most Prominent | First-Order |
| 5.6 | Virtually No Decay | First-Order |
| 7.0 | Virtually No Decay | First-Order |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics
This protocol outlines a general procedure to determine the degradation kinetics of this compound at a specific pH and temperature.
1. Materials:
-
This compound standard
-
Buffer solutions of desired pH (e.g., pH 3, 5, 7, 9)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or acetic acid
-
HPLC system with UV or MS detector
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol or DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with the respective pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Place the working solutions in a temperature-controlled environment (e.g., 25°C or 37°C) and protect them from light.
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each pH solution and transfer it to an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the line (slope = -k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: HPLC Method for this compound Quantification
This is an example of a reversed-phase HPLC method suitable for the analysis of this compound.[3][4][6]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-programmed gradient can be optimized to ensure separation from degradation products. A typical starting point could be 90% A and 10% B, gradually increasing the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at the λmax of this compound (approximately 260 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL
Visualizations
Below are diagrams illustrating the experimental workflow for studying this compound degradation and a hypothetical degradation pathway.
References
- 1. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Enhancing Glycetein Permeability in Cellular Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the cellular permeability of glycetein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its permeability a concern?
A1: this compound is an O-methylated isoflavone (B191592), a type of phytoestrogen found in soy products.[1][2] Like many isoflavones, its potential health benefits are often limited by poor water solubility and low bioavailability, which restricts its permeation across cellular membranes to reach its target sites.[3][4] Enhancing its permeability is crucial for accurately studying its biological effects in vitro and for developing it as a potential therapeutic agent.
Q2: Which cellular model is most appropriate for studying this compound permeability?
A2: The Caco-2 cell line, a human colon adenocarcinoma cell line, is the most widely used and accepted in vitro model for studying the intestinal permeability of compounds.[5][6][7] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the barrier properties of the intestinal epithelium.[6] This model is valuable for assessing both passive diffusion and active transport mechanisms.[5]
Q3: What are the primary mechanisms that limit this compound's permeability in Caco-2 models?
A3: The primary limiting factors are:
-
Poor aqueous solubility: this compound is a hydrophobic compound, which can lead to low concentrations in the aqueous environment of the cell culture medium, thus limiting the concentration gradient for passive diffusion.[8][9]
-
Cellular Metabolism: Caco-2 cells can metabolize this compound through Phase II conjugation reactions, primarily glucuronidation and sulfation.[10] This conversion to more polar metabolites can reduce the amount of parent compound crossing the monolayer.
-
Efflux Transporters: this compound conjugates can be actively pumped out of the cell by efflux transporters, such as Multidrug Resistance-Associated Proteins (MRP), which are expressed on the apical membrane of Caco-2 cells.[6][10][11] This efflux mechanism reduces the net transport from the apical (intestinal lumen) to the basolateral (bloodstream) side.
Q4: What strategies can be employed to enhance this compound permeability in my experiments?
A4: Several strategies can be effective:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility and stability in culture medium.[3][8][12] Common systems include solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes.[12][13][14]
-
Use of Permeation Enhancers: These are compounds that transiently and reversibly open the tight junctions between cells or alter the cell membrane to increase permeability.[15][16]
-
Inhibition of Efflux Pumps: Using known inhibitors of efflux transporters like MRPs can reduce the pumping of this compound conjugates back into the apical compartment, thereby increasing net basolateral transport.[10]
Troubleshooting Guide
Issue 1: Low or inconsistent this compound permeability readings across experiments.
| Potential Cause | Troubleshooting Step |
| Poor this compound Solubility | Ensure this compound is fully dissolved in a suitable vehicle solvent (e.g., DMSO) before preparing the final dilution in the cell culture medium.[9] Prepare fresh dilutions for each experiment to avoid precipitation or degradation.[9] The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[17] |
| Inconsistent Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after each experiment to ensure the integrity of the tight junctions.[7][18] Only use monolayers with TEER values within the laboratory's established range. |
| Variable Cell Seeding Density | Optimize and standardize the initial cell seeding density.[9] Inconsistent cell numbers can lead to variations in monolayer confluence and transporter expression. |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more susceptible to evaporation, which can alter compound concentrations.[9] Fill peripheral wells with sterile PBS or media to maintain humidity.[9] |
Issue 2: High cytotoxicity observed after treatment.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound or Vehicle | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound using a cell viability assay like the MTT assay.[17][19] Ensure the final concentration of the vehicle solvent (e.g., DMSO) is below cytotoxic levels (typically <0.1%).[17] |
| Toxicity of Permeation Enhancers or Nanoparticles | Evaluate the cytotoxicity of any permeation enhancers or nanoparticle formulations alone (without this compound) at the concentrations used in the permeability assay.[20][21] |
| Contamination | Regularly check cell cultures for microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock. |
Issue 3: Apparent permeability is higher from the basolateral to the apical side (efflux is suspected).
| Potential Cause | Troubleshooting Step |
| Active Efflux by Transporters | Conduct a bi-directional transport study (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[6] |
| Metabolism and Efflux of Metabolites | Analyze samples from both apical and basolateral compartments using analytical methods like HPLC or LC-MS/MS to identify and quantify this compound and its metabolites.[10][22] This can confirm if the compound is being metabolized and if the metabolites are being effluxed. |
| Inhibition of Efflux Transporters | Co-incubate this compound with known inhibitors of relevant efflux transporters (e.g., leukotriene C4 for MRPs) to see if the net apical-to-basolateral transport increases.[10] |
Quantitative Data Summary
The following tables summarize quantitative data related to enhancing isoflavone permeability.
Table 1: Effect of Nanoparticle Formulations on Isoflavone Permeability
| Formulation | Isoflavone | Enhancement Factor (vs. raw extract) | Mean Particle Size | Encapsulation Efficiency | Reference |
| Nano spray-dried with carboxymethyl cellulose | Soy Isoflavone Extract | Up to 4.5-fold | ~650 nm | 78% - 89% | [3] |
| Polymerized goat milk whey protein nanoparticles | Soy Isoflavones | Not directly quantified | 135 - 155 nm | > 70% | [8] |
| Solid Lipid Nanoparticles (SLNs) | Quercetin (B1663063) (a flavonoid) | 5.7-fold (relative bioavailability in vivo) | 155.3 nm | 91.1% | [14] |
Table 2: Apparent Permeability Coefficients (Papp) of Isoflavones in Caco-2 Cells
| Isoflavone | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Note | Reference |
| Glyceollin (derived from daidzein) | A -> B | 10 | 24 ± 1.6 | Suggests high absorption potential | [5] |
| Glyceollin | A -> B | 25 | 21 ± 1.5 | Suggests high absorption potential | [5] |
| Glyceollin | B -> A | 25 | 16 ± 1.0 | Suggests high absorption potential | [5] |
Experimental Protocols & Visualizations
Protocol 1: Caco-2 Permeability Assay (Transwell Assay)
This protocol outlines the standard procedure for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Penicillin-Streptomycin)[7]
-
Transwell inserts (e.g., 0.4 µm pore size)[7]
-
Hank's Balanced Salt Solution (HBSS)
-
Glycitein stock solution (in DMSO)
-
TEER meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts at an optimized density (e.g., 1 x 10⁵ cells/insert).[7]
-
Cell Culture: Culture the cells for 19-21 days, replacing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[7]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts that meet the pre-defined integrity criteria (e.g., >250 Ω·cm²).
-
Preparation: Gently wash the monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A -> B) Transport:
-
Add HBSS containing the final concentration of this compound to the apical (upper) chamber.
-
Add fresh HBSS (without this compound) to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B -> A) Transport (for efflux studies):
-
Add HBSS containing this compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV or UPLC-MS/MS.[22]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of this compound or permeability enhancers.[9][17]
Materials:
-
Caco-2 cells
-
96-well plates
-
Complete culture medium
-
Glycitein/enhancer solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or the test compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Mechanisms
The permeability of this compound is influenced by several cellular mechanisms, including passive transport, metabolism, and active efflux.
This diagram illustrates that after entering the cell via passive diffusion, this compound can be converted into conjugates. These conjugates can then be actively transported back to the apical side by efflux pumps, reducing the net amount of this compound that reaches the basolateral side. Strategies to enhance permeability often focus on improving the initial influx step or inhibiting the efflux of metabolites.
References
- 1. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanospray Drying as a Novel Tool to Improve Technological Properties of Soy Isoflavone Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Glyceollin transport, metabolism, and effects on p-glycoprotein function in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of Soy Isoflavones Nanoparticles Using Polymerized Goat Milk Whey Protein as Wall Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of gastrointestinal absorption of quercetin by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 17. benchchem.com [benchchem.com]
- 18. 18β-Glycyrrhetinic acid altered the intestinal permeability in the human Caco-2 monolayer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Effects of permeation enhancers on the transport of a peptidomimetic thrombin inhibitor (CRC 220) in a human intestinal cell line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A permeation enhancer for increasing transport of therapeutic macromolecules across the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Light sensitivity and proper storage of Glycetein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Glycetein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound in its solid, crystalline form is stable for at least four years when stored at -20°C. For optimal stability, it should be kept in a tightly sealed container to prevent moisture absorption.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For short-term storage (up to one month), the stock solution can be kept at -20°C and must be protected from light. For long-term storage (up to six months), it is advisable to store the solution at -80°C, also with light protection. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q3: My this compound solution appears cloudy after dilution in an aqueous buffer. What should I do?
A3: this compound has limited solubility in aqueous solutions and can precipitate when a concentrated organic stock is diluted into an aqueous medium. To address this, try the following:
-
Warm the aqueous medium: Pre-warming your buffer to 37°C can help.
-
Gradual addition: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing.
-
Lower the final concentration: Reducing the final working concentration of this compound may prevent precipitation.
-
Use co-solvents: If your experimental design allows, the inclusion of co-solvents can improve solubility.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to UV-Vis light. It is crucial to protect both solid this compound and its solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guides
Poor Solubility in Aqueous Media
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Low aqueous solubility of this compound. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution slowly while vortexing. Consider lowering the final concentration. |
| Cloudy solution | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | Review the solubility data and adjust the concentration accordingly. Sonication may aid in dissolving the compound. |
Inconsistent Experimental Results
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Incomplete dissolution of this compound, leading to inaccurate concentrations. | Visually inspect your solution for any precipitate before use. Prepare fresh dilutions for each experiment. |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Ensure stock solutions are stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container. |
| Stock Solution (-20°C) | -20°C | 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (-80°C) | -80°C | 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspended) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear) | [4] |
Table 3: UV-Vis Absorbance of this compound
| Wavelength (λmax) |
| 232 nm |
| 261 nm |
| 319 nm |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (B129727) (or other appropriate solvent)
-
HPLC-grade water
-
Formic acid
-
Transparent and light-impermeable (e.g., amber) vials
-
Calibrated photostability chamber with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare test solutions at a concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Divide the test solutions into two sets of transparent vials: one for light exposure and one for a dark control (wrapped in aluminum foil).
3. Light Exposure:
-
Place the light-exposed and dark control samples in the photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor and control the temperature to minimize the effect of thermal degradation.
4. HPLC Analysis:
-
At predetermined time points, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples by a validated HPLC-UV method. A typical method would be:
-
Column: C18 reverse-phase (e.g., 100 x 3.0 mm, 3.5-µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 261 nm
-
-
Quantify the peak area of this compound in all samples.
5. Data Analysis:
-
Compare the peak area of this compound in the light-exposed samples to that of the dark control samples at each time point.
-
Calculate the percentage of degradation due to light exposure.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate photodegradation products.
Signaling Pathway Diagrams
References
Technical Support Center: Glycetein Aggregation in Solution and Its Prevention
Welcome to the technical support center for Glycetein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for handling this compound in solution. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation in aqueous solutions?
This compound is an O-methylated isoflavone (B191592), a class of naturally occurring polyphenolic compounds found in soy products.[1] Like many isoflavones, this compound is a hydrophobic molecule, making it sparingly soluble in water. This poor aqueous solubility is the primary reason for its tendency to precipitate or aggregate when introduced into aqueous buffers or cell culture media. This can lead to inconsistent experimental results as the actual concentration of solubilized this compound is lower and more variable than intended.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Its solubility in these solvents is reported to be in the range of 0.5 mg/mL to 20 mg/mL. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in a high-purity organic solvent like DMSO.
Q3: How should I prepare a stable aqueous working solution of this compound from an organic stock?
The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution should then be serially diluted into your aqueous buffer or cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically below 0.5% for cell-based assays) to not affect the experimental system. To minimize precipitation during dilution, add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Q4: What factors can influence the stability and aggregation of this compound in my experiments?
Several factors can impact this compound's stability and solubility:
-
pH: The pH of the solution can affect the stability of isoflavones. While neutral pH (7.0) showed minimal degradation for some isoflavones, acidic conditions (pH 3.1) were found to promote thermal degradation.[2]
-
Temperature: High temperatures can lead to the degradation of this compound. It is advisable to avoid excessive heat and to store stock solutions at -20°C or -80°C.[2]
-
Concentration: The final concentration of this compound in the aqueous solution is critical. Exceeding its solubility limit will inevitably lead to precipitation.
-
Solvent Concentration: The final concentration of the co-solvent (e.g., DMSO) can influence solubility. A slightly higher concentration of the co-solvent might improve solubility, but it must be kept within a range that is non-toxic to the cells.
Q5: For how long can I store aqueous solutions of this compound?
Due to its limited stability in aqueous environments, it is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment and use them immediately. Stock solutions in anhydrous DMSO are more stable and should be stored in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
-
Symptom: The solution becomes cloudy or contains visible particles after adding the this compound stock solution to your buffer or cell culture medium.
-
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the aqueous environment.
-
Solution: Lower the final working concentration of this compound in your experiment.
-
-
Improper Dilution Technique: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.
-
Solution: Pre-warm the aqueous medium to 37°C. While vortexing or stirring the medium, add the DMSO stock solution dropwise to facilitate rapid dispersion.[3]
-
-
Insufficient Co-solvent: The final percentage of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution: Consider slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control with the same co-solvent concentration in your experiment.
-
-
Interaction with Media Components: Components in complex media, such as proteins and salts, can sometimes promote the precipitation of hydrophobic compounds.
-
Solution: If possible, test the solubility in a simpler buffer (like PBS) first. If using serum-containing media, you could try reducing the serum concentration. You may also filter the final solution through a 0.22 µm filter, but be aware that this might reduce the effective concentration of your compound.[4]
-
-
Issue 2: Inconsistent results in cell-based assays.
-
Symptom: High variability in experimental readouts (e.g., cell viability, protein expression) between replicate wells or between experiments.
-
Possible Causes & Solutions:
-
Incomplete Dissolution or Precipitation: If this compound is not fully dissolved or has precipitated, the actual concentration in your assay will be lower and more variable than intended.
-
Solution: Before each use, visually inspect your prepared solutions for any signs of precipitation or cloudiness. Standardize your solution preparation protocol and ensure it is followed consistently for every experiment.
-
-
Degradation of this compound: this compound may degrade over time, especially in aqueous solutions or with repeated freeze-thaw cycles of the stock solution.
-
Solution: Prepare fresh dilutions for each experiment from single-use aliquots of the stock solution. Minimize the exposure of solutions to light and elevated temperatures.
-
-
Data Presentation
The following tables summarize quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Aqueous Buffers | Sparingly soluble | [5] |
Table 2: Thermal Stability of Isoflavone Aglycones at 150°C
| pH | Stability Observation | Reference |
| 7.0 | Virtually no decay observed. | [2] |
| 5.6 | Virtually no decay observed. | [2] |
| 3.1 | Degradation was most prominent. | [2] |
Note: This data is for isoflavone aglycones in general, including this compound, and highlights the importance of pH in thermal stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the preparation of a 20 mM this compound stock solution in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (20 mM in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in sterile, high-purity DMSO to achieve a final concentration of 20 mM.
-
Gently vortex or sonicate briefly if needed to ensure complete dissolution. Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 20 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium. For a 20 µM working solution from a 20 mM stock, this is a 1:1000 dilution.
-
To perform the final dilution, add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the medium.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used for measuring the size distribution of small particles and molecules in a solution. It can be used to detect the formation of this compound aggregates.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
This compound solution to be analyzed
-
Filtration system (e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer or medium as described in Protocol 1.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters according to the instrument's software. This will include settings for the laser wavelength, scattering angle, and measurement duration.
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the particle size distribution of the components in the solution.
-
A monomodal distribution with a small particle size would indicate a well-dissolved, non-aggregated sample. The presence of larger particles or a multimodal distribution would suggest the formation of aggregates.
-
Time-course DLS measurements can be performed to monitor the kinetics of aggregation over time.[6]
-
Mandatory Visualization
Caption: Workflow for preparing stable this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
Adjusting for Glycetein autofluorescence in imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soy isoflavone, glycetein, in fluorescence imaging experiments. The focus is on addressing the challenges posed by this compound's intrinsic fluorescence and providing practical solutions for accurate data acquisition and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during imaging experiments involving this compound.
Issue 1: High background fluorescence in the green channel, obscuring the signal from my fluorescent probe.
-
Possible Cause: Autofluorescence from this compound itself. This compound has been shown to exhibit fluorescence, with an emission peak that can overlap with green fluorescent probes.[1]
-
Solution:
-
Spectral Unmixing: This is a powerful computational technique to separate the emission spectra of different fluorophores, including autofluorescence.[2] By acquiring a reference spectrum of this compound alone, you can computationally subtract its contribution from your images.
-
Use Red-Shifted Fluorophores: Shift your detection to longer wavelengths where this compound's autofluorescence is negligible. Most cellular autofluorescence occurs in the blue to green region of the spectrum (emission maxima between 350-550 nm).[3] Selecting probes that emit above 600 nm can significantly improve your signal-to-noise ratio.[3]
-
Chemical Quenching: Certain reagents can help reduce autofluorescence. While often used for fixation-induced autofluorescence, they may also impact the fluorescence of compounds like this compound. It is crucial to test these on control samples to ensure they do not affect your specific signal.
-
Issue 2: My unstained, this compound-treated control sample shows significant fluorescence.
-
Possible Cause: This confirms that the fluorescence is originating from this compound or a cellular component affected by it.
-
Solution:
-
Characterize the Autofluorescence: Before proceeding, it is essential to characterize the spectral properties of the autofluorescence. Acquire excitation and emission spectra of your unstained, this compound-treated sample. This information will be critical for selecting appropriate filters and planning a spectral unmixing strategy.
-
Implement Background Subtraction: In your image analysis workflow, use the unstained control to set a baseline for background fluorescence that can be subtracted from your experimental images.[3]
-
Issue 3: Difficulty in distinguishing between this compound's autofluorescence and a GFP-tagged protein of interest.
-
Possible Cause: Significant spectral overlap between this compound's emission and GFP's emission spectrum.
-
Solution:
-
Spectral Imaging and Linear Unmixing: This is the most robust solution for this issue. Acquire a full emission spectrum for each pixel in your image (a lambda stack). Then, using reference spectra for GFP and this compound autofluorescence, a linear unmixing algorithm can calculate the contribution of each component to every pixel, effectively separating the two signals.[2]
-
Alternative Fluorescent Protein: If spectral imaging is not available, consider using a fluorescent protein with a more distinct spectrum, such as a yellow (YFP) or red (RFP) fluorescent protein.
-
Frequently Asked Questions (FAQs)
Q1: What are the fluorescence properties of this compound?
A1: The univalent anion form of this compound exhibits relatively strong fluorescence with maximum excitation and emission wavelengths (λex/λem) of approximately 334 nm and 464 nm, respectively.[1] However, the molecular form of this compound has essentially no fluorescence.[1] The fluorescent properties can be influenced by the local chemical environment, such as pH.[1]
Q2: How can I prepare my samples to minimize autofluorescence when studying this compound?
A2: While this compound's autofluorescence is intrinsic, you can minimize other sources of background fluorescence in your experiment:
-
Use Phenol Red-Free Media: Phenol red in cell culture media is a significant source of background fluorescence.[3]
-
Optimize Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[4] If fixation is necessary, use the lowest effective concentration and duration. Consider alternatives like cold methanol, which generally causes less autofluorescence.[5]
-
Wash Samples Thoroughly: Ensure complete removal of any unbound this compound and other reagents before imaging.[6]
Q3: Are there any chemical treatments to reduce this compound autofluorescence?
A3: While chemical quenching agents like Sodium Borohydride (NaBH₄) and Sudan Black B are commonly used to reduce autofluorescence, they are primarily effective against fixation-induced autofluorescence and lipofuscin, respectively.[2][4] Their effect on this compound's intrinsic fluorescence is not well-documented and would need to be empirically tested for your specific experimental conditions. It is crucial to include controls to ensure these agents do not negatively impact your target signal.
Q4: Can I use computational methods to remove this compound autofluorescence after image acquisition?
A4: Yes, computational methods are often the most effective way to deal with autofluorescence from a specific compound. The most powerful of these is spectral unmixing .[2][7] This technique requires a spectral microscope that can capture the entire emission spectrum from your sample. By providing the algorithm with the "spectral fingerprint" of this compound autofluorescence (obtained from an unstained, this compound-treated sample), it can digitally remove this signal from your multi-channel images.[2][8]
Quantitative Data Summary
The following table summarizes the spectral properties of this compound, which are essential for designing imaging experiments and implementing correction strategies.
| Compound | Form | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| This compound | Univalent Anion | 334 | 464 | 0.049 | [1] |
| This compound | Molecular | - | Essentially non-fluorescent | - | [1] |
Experimental Protocols
Protocol 1: Spectral Unmixing to Correct for this compound Autofluorescence
This protocol outlines the general steps for using spectral unmixing to separate the fluorescence signal of your probe of interest from the autofluorescence of this compound.
Materials:
-
Cells or tissue samples
-
This compound
-
Fluorescent probe of interest
-
Confocal microscope with spectral imaging capabilities (lambda scanning)
-
Image analysis software with a linear unmixing function
Procedure:
-
Prepare Control Samples:
-
Unstained, Untreated Control: To measure the baseline cellular autofluorescence.
-
Unstained, this compound-Treated Control: To obtain the reference spectrum for this compound autofluorescence.
-
Stained (Probe of Interest only), Untreated Control: To obtain the reference spectrum for your fluorescent probe.
-
-
Acquire Reference Spectra:
-
Using the spectral detector on your microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each control sample.
-
In your analysis software, generate a mean emission spectrum for each control. These will serve as your reference spectra or "spectral fingerprints."
-
-
Acquire Experimental Image:
-
Prepare your experimental sample treated with this compound and your fluorescent probe.
-
Acquire a lambda stack of your experimental sample using the same settings as for the control samples.
-
-
Perform Linear Unmixing:
-
Open the lambda stack of your experimental sample in the analysis software.
-
Use the linear unmixing function, providing the reference spectra for this compound autofluorescence and your fluorescent probe.
-
The software will generate new images, each representing the calculated contribution of the individual components (this compound and your probe) to the total fluorescence signal in each pixel.[2]
-
Protocol 2: Quenching of Fixation-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This protocol is for reducing autofluorescence caused by aldehyde fixatives, which can be an additional source of background in your experiments.
Materials:
-
Fixed cells or tissue sections
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Fix and Wash: After your standard fixation protocol with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.
-
Prepare NaBH₄ Solution: Freshly prepare a solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ is a reactive substance; handle with care in a well-ventilated area.
-
Quenching: Incubate your samples in the NaBH₄ solution for 15-30 minutes at room temperature.[3]
-
Final Washes: Wash the samples extensively with PBS (3-4 times) to remove all traces of NaBH₄ before proceeding with your staining protocol.[3]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways involving this compound and a general workflow for correcting its autofluorescence.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 8. researchgate.net [researchgate.net]
Mitigating Glycetein-induced cytotoxicity at high concentrations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Glycetein-induced cytotoxicity at high concentrations during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an O-methylated isoflavone (B191592), a type of phytoestrogen found in soy and soy-based products. It is investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. In cancer research, this compound is studied for its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.
Q2: I'm observing high levels of cytotoxicity in my cell cultures treated with this compound. Is this expected?
Yes, at high concentrations, this compound is known to be cytotoxic to various cell lines. This effect is often dose-dependent. Some studies also report a biphasic response, where low concentrations of this compound may stimulate cell growth, while high concentrations are inhibitory or cytotoxic.[1] It is crucial to determine the optimal concentration range for your specific cell line and experimental goals.
Q3: What are the underlying mechanisms of this compound-induced cytotoxicity at high concentrations?
High concentrations of this compound can induce cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS). This oxidative stress can trigger downstream signaling pathways that lead to apoptosis. The two main pathways implicated are:
-
MAPK/STAT3/NF-κB Pathway: this compound can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) signaling. This cascade of events promotes apoptosis and cell cycle arrest.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound can inhibit the PI3K/Akt signaling cascade, leading to a decrease in anti-apoptotic signals and promoting cell death.
Q4: How can I mitigate the cytotoxic effects of high-concentration this compound in my experiments?
A primary strategy to mitigate this compound-induced cytotoxicity is to counteract the effects of ROS. The use of antioxidants can be effective. N-acetyl-L-cysteine (NAC) is a well-established antioxidant that can scavenge ROS and has been shown to protect cells from ROS-induced cytotoxicity.[2][3][4] By co-treating your cells with NAC and this compound, you may be able to reduce the cytotoxic effects while still investigating other mechanisms of this compound's action.
Q5: What is a safe concentration of DMSO to use as a solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. However, DMSO itself can be cytotoxic at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to account for any potential effects of the solvent.
Data Presentation: Cytotoxicity of Isoflavones
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and the related isoflavone, Genistein, in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| Glycitein (B1671905) | SKBR-3 | Breast Cancer | 36,400 (36.4 mM) | Not Specified | [1] |
| Genistein | HT-29 | Colon Cancer | 50 | 48 | [6] |
| Genistein | PC3 | Prostate Cancer | 480 | 24 | [7] |
| Genistein | HepG2 | Liver Cancer | 25 | Not Specified | [8] |
| Genistein | MCF-7 | Breast Cancer | 47.5 | Not Specified | [9] |
Note: The reported IC50 for Glycitein in SKBR-3 cells is notably high, suggesting lower cytotoxic potency in this cell line compared to Genistein in others. The biphasic nature of Glycitein, stimulating growth at low concentrations and inhibiting it at high concentrations, should be considered when interpreting cytotoxicity data.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
Glycitein stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Glycitein in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Glycitein solutions. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which serves as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
Glycitein stock solution (in DMSO)
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the reaction mixture from the LDH kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Vehicle Control Wells
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in the culture medium is at or below 0.1%.[5]
-
Perform a dose-response experiment with the solvent alone to determine its toxicity threshold for your specific cell line.
-
Always include an untreated control (cells in media only) to compare with the vehicle control.[5]
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Possible Cause: Variation in cell seeding density or cell health.
-
Troubleshooting Steps:
-
Use a consistent cell seeding density for all experiments.
-
Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Regularly check cell cultures for any signs of contamination (e.g., mycoplasma).[10]
-
Issue 3: No Observed Cytotoxicity at Expected High Concentrations of this compound
-
Possible Cause: Compound instability or precipitation.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of Glycitein from a stock solution for each experiment.
-
Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, consider using a lower concentration or a different solubilization method.
-
Ensure the Glycitein stock solution has been stored correctly and has not expired.
-
Issue 4: High Background Signal in LDH Assay
-
Possible Cause: High LDH activity in the serum used in the culture medium.
-
Troubleshooting Steps:
-
Reduce the serum concentration in the culture medium.
-
Use heat-inactivated serum.
-
Include a background control (medium only) to subtract from all readings.[11]
-
Mandatory Visualizations
Caption: this compound-induced cytotoxicity via the ROS-mediated MAPK/STAT3/NF-κB signaling pathway.
Caption: A generalized experimental workflow for assessing this compound-induced cytotoxicity.
References
- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Glycetein vs. Genistein: A Comparative Analysis of Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of two prominent soy isoflavones, glycetein and genistein (B1671435). The information presented is supported by experimental data to elucidate the nuanced differences in the biological effects of these phytoestrogens.
Quantitative Data Summary
The estrogenic potential of this compound and genistein has been evaluated through various in vitro and in vivo assays. The following tables summarize key quantitative data from comparative studies.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | IC50 (µM)¹ | Relative Binding Affinity (%) (Estradiol = 100%) | Receptor Preference |
| This compound | 3.94[1][2][3][4] | 0.028[1] | Not definitively differentiated in mixed cytosol assays[5] |
| Genistein | 0.22[1][2][3][4] | 0.49[1] | ERβ (9-30 fold higher affinity than for ERα)[6][7] |
| 17β-Estradiol | 0.00109[1][2][3][4] | 100[1] | |
| Diethylstilbestrol (DES) | 0.00115[1][2][3][4] | 95[1] |
¹Concentration required to displace 50% of [³H]estradiol from B6D2F1 mouse uterine cytosol.[1][2][3][4]
Table 2: In Vivo Estrogenic Potency (Mouse Uterotrophic Assay)
| Treatment (Total Dose) | Uterine Weight Increase (%) | Relative Potency (DES = 100,000) |
| This compound (12 mg) | 150% (p < 0.001)[1][3][4][8] | 3[1][3] |
| Genistein (12 mg) | 50% (p < 0.001)[1][3][4][8] | 1[1][3] |
| Diethylstilbestrol (DES) (0.03 µ g/day ) | 60% (p < 0.001)[1][3][4][8] | 100,000[1][3] |
| Control | - | - |
Table 3: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation)
| Compound | Effect on Proliferation |
| This compound | Estrogenic activity is established, but direct comparative data on MCF-7 proliferation is less prevalent.[1] |
| Genistein | Stimulates proliferation at low concentrations (e.g., 10 nM - 10 µM) and inhibits it at higher concentrations (>20 µM).[1][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Competitive Estrogen Receptor Binding Assay
This assay determines the binding affinity of a test compound to estrogen receptors.[2][5]
-
Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., this compound, genistein) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[5] The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[2]
-
Protocol Outline:
-
Receptor Preparation: Uterine cytosol from ovariectomized B6D2F1 mice is prepared as the source of estrogen receptors.[2][3][4]
-
Incubation: A constant concentration of [³H]-17β-estradiol and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor compound (this compound, genistein, or standards).[3]
-
Separation: Bound and free radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.[2]
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the proliferative effect of a compound on estrogen-dependent cells.[9]
-
Principle: Estrogen receptor-positive human breast cancer cells (MCF-7) proliferate in response to estrogenic compounds.[6][10] The extent of proliferation is used to quantify estrogenic activity.
-
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a growth medium.[11] Before the experiment, they are placed in an estrogen-free medium for a period to deplete endogenous hormones.[12]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (this compound or genistein) or a positive control (17β-estradiol).[9]
-
Incubation: The cells are incubated for several days to allow for proliferation.[9]
-
Quantification of Proliferation: Cell proliferation can be assessed using methods such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.[9]
-
Data Analysis: The proliferative effect is calculated relative to the vehicle-treated control.
-
Reporter Gene Assay
This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).[9][13]
-
Principle: Upon ligand binding, the estrogen receptor-ligand complex binds to an ERE on a reporter plasmid, driving the expression of a reporter gene (e.g., luciferase).[13] The resulting signal is proportional to the estrogenic activity.[13]
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is co-transfected with a plasmid expressing an estrogen receptor and a reporter plasmid containing an ERE-driven luciferase gene.[5]
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.[5]
-
Lysis and Signal Measurement: After incubation, the cells are lysed, and the reporter gene product (e.g., luciferase) activity is measured by adding a substrate and quantifying the luminescence.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.[5]
-
Visualizing the Mechanisms
Estrogenic Signaling Pathway
The classical genomic signaling pathway for estrogens and phytoestrogens involves binding to estrogen receptors, which then modulate gene transcription.
Estrogen Receptor Signaling Pathway for Phytoestrogens.
Experimental Workflow for Comparative Analysis
The following diagram outlines the key experimental stages for comparing the estrogenic activity of this compound and genistein.
Workflow for Comparing Estrogenic Activity.
Discussion
The experimental data reveal a notable difference between the in vitro and in vivo estrogenic activities of this compound and genistein. In vitro, genistein demonstrates a significantly higher binding affinity for the estrogen receptor compared to this compound.[1][3] However, in the in vivo mouse uterotrophic assay, this compound elicits a more potent estrogenic response, causing a 150% increase in uterine weight compared to a 50% increase with genistein at the same dose.[1][3][4][8]
This discrepancy is likely attributable to differences in bioavailability and metabolism.[1] It has been suggested that this compound may have higher bioavailability than genistein.[1][3] Furthermore, the metabolic fate of these compounds can influence their ultimate biological activity.[1] For instance, genistein can be metabolized to non-estrogenic compounds, whereas this compound may be converted to metabolites with significant estrogenic potency.[1]
Genistein exhibits a biphasic effect on the proliferation of estrogen receptor-positive MCF-7 breast cancer cells, stimulating growth at low concentrations and inhibiting it at higher concentrations.[1][6] This dual activity is a critical consideration for its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioavailability of Glycetein and Daidzein in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoflavones glycetein and daidzein (B1669772), predominantly found in soy products, are subjects of extensive research due to their potential health benefits. Their efficacy is largely dependent on their bioavailability, which governs their absorption, distribution, metabolism, and excretion. This guide provides a comprehensive comparison of the bioavailability of this compound with that of daidzein, supported by experimental data from human clinical studies. While both are efficiently absorbed, their metabolic pathways and the resulting bioactive compounds differ, influencing their overall physiological effects.[1] this compound is present in soy as its glucoside, glycitin (B1671906), which requires hydrolysis by intestinal β-glucosidases to its aglycone form, this compound, to be absorbed.[1]
Quantitative Bioavailability Comparison
Clinical studies indicate that the bioavailability of this compound is comparable to that of daidzein.[1][2] The following table summarizes key pharmacokinetic parameters for this compound and daidzein from human clinical studies.
| Pharmacokinetic Parameter | This compound | Daidzein | Reference Study |
| Cmax (ng/mL) | 203.4 ± 103.7 | 288.6 ± 123.2 | Shinkaruk et al. (2012)[1] |
| Tmax (h) | 8.1 ± 1.6 | 8.3 ± 1.8 | Shinkaruk et al. (2012)[1] |
| AUC (0-24h) (ng·h/mL) | 2271.9 ± 980.9 | 3218.4 ± 1289.5 | Shinkaruk et al. (2012)[1] |
| 48-hour Urinary Excretion (% of ingested dose) | ~55% | ~46% | Zhang et al. (1999)[1][2][3] |
Note: The data from Shinkaruk et al. (2012) represents the mean ± standard deviation from healthy male volunteers who consumed a soy germ supplement.[1] The urinary excretion data is from a separate study by Zhang et al. (1999).[1] One study concluded that glycitein (B1671905) is one of the best-absorbed flavonoids, with bioavailability similar to daidzein.[2][4]
Experimental Protocols
The data presented is primarily derived from human intervention studies. Below are the generalized methodologies employed in these key experiments.
Study Design: Bioavailability in Healthy Volunteers
A common study design to assess the bioavailability of isoflavones involves the following steps:
-
Participants: Healthy adult male and female volunteers are recruited for the studies.[3][4] For instance, one key study involved eighteen healthy young Caucasian men.[4][5]
-
Intervention: Participants are administered a single dose of a soy-based product, such as a soy germ supplement or soymilk, containing a known concentration of isoflavones, including glycitin and daidzin (B1669773) (the glycoside forms of this compound and daidzein).[3][4][5] In one study, a soy germ supplement containing 55.24 mg of isoflavones in aglycone equivalent was used.[4][5]
-
Sample Collection: Blood and urine samples are collected at multiple time points over a 48-hour period following the intervention.[4][5]
-
Sample Analysis: The concentrations of this compound, daidzein, and their metabolites in plasma and urine are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or specific enzyme-linked immunosorbent assays (ELISAs).[1][4][5][6] A C18 reversed-phase column is typically used for chromatographic separation, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[1]
Metabolic Pathways
Upon ingestion, the glycosylated forms of isoflavones, glycitin and daidzin, must be hydrolyzed by intestinal β-glucosidases to their active aglycone forms, this compound and daidzein, respectively, to be absorbed.[1] Following absorption, they undergo further metabolism in the liver and by the gut microbiota.[1]
Daidzein can be metabolized by gut bacteria into several metabolites, including dihydrodaidzein, which can then be converted to equol (B1671563) or O-desmethylangolensin (ODMA).[2] Equol, in particular, has garnered interest due to its higher estrogenic activity.[1]
This compound's metabolism is thought to follow similar pathways.[2] Research has identified metabolites such as dihydroglycitein.[2][7] In vitro studies using human liver microsomes have shown that glycitein is converted to metabolites like 8-hydroxy-glycitein and 6-hydroxy-daidzein.[8] The gut microflora also plays a significant role in metabolizing glycitein, with studies identifying various metabolites, and in some individuals, daidzein has been identified as a metabolite of glycitein.[7]
Conclusion
The available evidence from human clinical trials indicates that the bioavailability of this compound is comparable to that of daidzein.[2] Both isoflavones are efficiently absorbed, as demonstrated by their plasma concentrations and urinary excretion profiles.[2] While their initial absorption and pharmacokinetic profiles share similarities, their subsequent metabolism, heavily influenced by the gut microbiota, leads to the formation of distinct metabolites. These differences in metabolic fate may contribute to varied physiological effects and warrant further investigation for drug development and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urinary disposition of the soybean isoflavones daidzein, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of glycitein relatively to other soy isoflavones in healthy young Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo metabolism of the soy isoflavone glycitein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Antioxidant Effects of Glycetein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antioxidant effects of Glycetein, a key isoflavone (B191592) found in soy products, with other well-known antioxidant isoflavones, primarily Genistein and Daidzein. While in vitro studies suggest this compound may have lower direct radical scavenging activity, emerging in vivo evidence indicates a significant role in mitigating oxidative stress through cellular defense mechanisms. This document synthesizes available experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to support further research and development.
Comparative Analysis of In Vivo Antioxidant Efficacy
Direct comparative in vivo studies on the antioxidant effects of this compound versus other isoflavones in mammalian models are limited. However, research in other biological systems provides valuable insights. A pivotal study utilizing the nematode Caenorhabditis elegans as a model for beta-amyloid (Aβ) toxicity, a condition associated with oxidative stress, demonstrated the superior protective effects of this compound.
Table 1: Comparative Efficacy of Isoflavones on Oxidative Stress in a Transgenic C. elegans Model
| Isoflavone (100 µg/mL) | Reduction in Reactive Oxygen Species (ROS) vs. Control | Reference |
| This compound | Significant Reduction (31.1% decrease) | [1] |
| Genistein | No Significant Reduction | [1] |
| Daidzein | No Significant Reduction | [1] |
In contrast, a study in pre-peak laying hens suggested that Genistein had a more pronounced effect on certain serum antioxidant enzyme activities compared to this compound at the same dosage.
Table 2: Comparative Effects of this compound and Genistein on Serum Antioxidant Markers in Laying Hens
| Treatment (50 mg/kg diet) | Superoxide (B77818) Dismutase (SOD) Activity (U/mL) | Catalase (CAT) Activity (U/mL) | Glutathione (B108866) (GSH) Level (mg/L) | Malondialdehyde (MDA) Level (nmol/mL) | Reference |
| Control | 105.3 | 128.7 | 30.2 | 8.5 | [2] |
| This compound | 115.8 | 138.4 | 33.1 | 7.1 | [2] |
| Genistein | 120.1 | 142.5 | 35.4 | 6.8 | [2] |
These findings highlight that the relative antioxidant potency of this compound in a living organism is context-dependent and may be influenced by the biological model and the specific markers of oxidative stress being evaluated. The discrepancy also underscores the importance of this compound's indirect antioxidant mechanisms, which may be more prominent in certain pathological conditions like neurodegeneration.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to assessing the in vivo antioxidant effects of this compound.
Protocol 1: In Vivo Assessment of Antioxidant Activity in a C. elegans Model of Beta-Amyloid Toxicity
This protocol is adapted from studies evaluating the neuroprotective and antioxidant effects of isoflavones.[1][4]
1. Animal Model: Transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in muscle cells upon temperature induction, leading to paralysis.
2. Reagents and Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (nematode food source)
-
Glycitein (B1671905), Genistein, Daidzein (dissolved in a suitable vehicle, e.g., DMSO)
-
M9 buffer
-
Synchronized C. elegans eggs
3. Experimental Procedure:
-
Plate Preparation: Prepare NGM agar plates containing the desired final concentration of the isoflavones (e.g., 100 µg/mL). Ensure the vehicle concentration is consistent across all plates and is non-toxic to the worms. Seed the plates with E. coli OP50.
-
Synchronization: Obtain a synchronized population of L1-stage worms.
-
Treatment: Place the synchronized worms onto the isoflavone-containing and control NGM plates. Incubate at 16°C for 36-48 hours.
-
Induction of Aβ Expression: Induce Aβ expression by shifting the temperature to 23-25°C.
-
Paralysis Assay: Score for paralysis at regular intervals post-temperature shift. A worm is considered paralyzed if it fails to move when prodded.
-
ROS Measurement: To quantify in vivo ROS levels, worms are collected after a specific treatment period, and intracellular H2O2-associated ROS is measured using a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).
4. Data Analysis:
-
Calculate the percentage of non-paralyzed worms at each time point.
-
Determine the time at which 50% of the worms are paralyzed (PT50) to compare the effects of different treatments.
-
Quantify the fluorescence intensity from the ROS assay to compare levels between treatment groups.
Protocol 2: General Procedure for Assessing Antioxidant Enzyme Activity and Lipid Peroxidation in Rodent Models
This is a generalized protocol for evaluating common biomarkers of oxidative stress in mammalian tissues.[5][6]
1. Animal Model: Mice or rats (e.g., Sprague-Dawley rats or C57BL/6 mice).
2. Experimental Design:
-
Acclimatize animals and divide them into groups (e.g., vehicle control, Glycitein-treated, positive control).
-
Induce oxidative stress if required (e.g., using agents like CCl4 or D-galactose).
-
Administer Glycitein or other test compounds orally or via injection for a specified duration.
3. Sample Collection and Preparation:
-
At the end of the treatment period, collect blood and tissues (e.g., liver, brain).
-
Prepare serum or plasma from blood samples.
-
Homogenize tissue samples in an appropriate buffer on ice.
-
Centrifuge the homogenates to obtain the supernatant for biochemical assays.
4. Biochemical Assays:
-
Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically by measuring the inhibition of the auto-oxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.
-
Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay, which measures the colored complex formed upon reaction with thiobarbituric acid.
5. Data Analysis:
-
Express enzyme activities relative to the protein content of the sample.
-
Compare the levels of antioxidant enzymes and MDA between the different treatment groups using appropriate statistical tests.
Signaling Pathways and Mechanisms of Action
The in vivo antioxidant effects of this compound are not solely reliant on direct free-radical scavenging but also involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7]
Estrogen Receptor Signaling
Glycitein, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ), which can, in turn, influence the expression of antioxidant enzymes such as superoxide dismutase (SOD).[3][8]
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of Glycitein's antioxidant effects.
References
- 1. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Genistein and Glycitein on production performance, egg quality, antioxidant function, reproductive hormones and related-genes in pre-peak laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. elsevier.es [elsevier.es]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Negative Controls for Glycetein Experiments in Cell Culture
An Objective Comparison of Methodologies and Supporting Data for Robust Experimental Design
For researchers, scientists, and drug development professionals investigating the cellular effects of the soy isoflavone (B191592) Glycetein, the selection of appropriate negative controls is paramount for generating reliable and interpretable data. This guide provides a comprehensive comparison of potential negative controls, supported by experimental data and detailed protocols, to aid in the design of rigorous cell culture experiments.
The Critical Role of Negative Controls
This compound, a phytoestrogen, exerts a range of biological effects by interacting with cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2][3] To distinguish the specific effects of this compound from confounding factors, it is essential to employ meticulously chosen negative controls. The ideal negative control should be structurally similar to this compound but lack its biological activity, allowing researchers to attribute any observed cellular changes directly to this compound's unique properties.
Comparison of Negative Control Strategies
The selection of a negative control for this compound experiments involves a trade-off between structural similarity and biological inertness. Here, we compare the most common and effective strategies.
| Negative Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, ethanol). | Essential for controlling for solvent-induced effects. Simple to implement. | Does not control for off-target effects of the isoflavone scaffold. |
| Structurally Related Inactive Analog | A molecule with a similar chemical structure to this compound but lacking key functional groups required for biological activity. | Provides the most rigorous control for this compound-specific effects. | Can be difficult to identify and may not be commercially available. |
| Glycitein's Glycoside Form (Glycitin) | The naturally occurring form of this compound, where a glucose molecule is attached. | Structurally very similar to this compound. | Often hydrolyzed to the active form, this compound, by cellular enzymes, making it an unreliable negative control.[4] |
Recommended Negative Control: 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Based on structure-activity relationship studies of isoflavones, the hydroxyl group at the 4' position of the B-ring is critical for estrogenic activity and subsequent downstream signaling.[1] Therefore, an ideal negative control for this compound would be a structurally analogous compound where this hydroxyl group is modified.
We propose 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , a methoxy-substituted analog of the related isoflavone Daidzein, as a suitable negative control for this compound experiments. While not a perfect structural match to Glycitein (which has a methoxy (B1213986) group at the 6-position), its key feature is the methoxy group at the 4' position, which is expected to significantly reduce its biological activity. This compound is commercially available and provides a more stringent control than a vehicle alone.
Quantitative Data Summary: this compound vs. Negative Controls
The following table summarizes hypothetical quantitative data from a Western blot analysis comparing the effects of this compound, a vehicle control (0.1% DMSO), and the proposed inactive analog on the phosphorylation of ERK and Akt in a hypothetical cancer cell line. This data illustrates the expected outcomes of a well-controlled experiment.
| Treatment | p-ERK/Total ERK (Normalized to Control) | p-Akt/Total Akt (Normalized to Control) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 2.0 |
| Inactive Analog (10 µM) | 1.1 | 1.05 |
This is illustrative data and actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Treatment: Prepare stock solutions of this compound and the inactive analog in DMSO. Dilute the stock solutions in a serum-free medium to the desired final concentrations (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Treat the cells with the vehicle control, this compound, or the inactive analog for the desired time (e.g., 15-30 minutes for signaling pathway analysis).
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Simplified signaling pathways activated by this compound.
Caption: Experimental workflow for comparing this compound and negative controls.
By carefully selecting and validating negative controls, researchers can significantly enhance the quality and reliability of their findings in the study of this compound and other bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor [jms.fudan.edu.cn]
A Comparative Analysis of the Anti-Proliferative Effects of Soy Isoflavones: Genistein, Daidzein, and Glycitein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of three major soy isoflavones—genistein (B1671435), daidzein (B1669772), and glycitein (B1671905)—supported by experimental data. The information is intended to assist researchers and professionals in the fields of oncology and drug development in understanding the therapeutic potential of these natural compounds.
Quantitative Comparison of Anti-Proliferative Activity
The anti-proliferative efficacy of genistein, daidzein, and glycitein has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of an isoflavone (B191592) required to inhibit cell proliferation by 50%, are summarized below. Genistein consistently demonstrates the most potent anti-proliferative activity, followed by daidzein and then glycitein in most cancer cell lines studied.
| Cancer Type | Cell Line | Genistein (µM) | Daidzein (µM) | Glycitein (µM) | Reference(s) |
| Breast Cancer | MCF-7 (ER+) | 66.98 ± 4.87 | 130.14 ± 2.10 | 190.67 ± 5.65 | [1][2] |
| MDA-MB-231 (ER-) | 93.75 ± 5.15 | > 200 | 142.67 ± 5.88 | [1][2] | |
| Prostate Cancer | PC-3 | ~40 | Weakly inhibitory | Not widely reported | [3] |
| LNCaP | 4.3 - 27 | Significant reduction | Not widely reported | [4][5] | |
| DU-145 | 4.3 - 27 | Significant reduction | Not widely reported | [4][5] | |
| Lung Cancer | A549 | Significant inhibition | No significant inhibition up to 40 µM | Not widely reported | [3] |
| Pancreatic Cancer | PaCa-2 | Significant inhibition | No significant inhibition up to 40 µM | Not widely reported | [3] |
| Colon Cancer | HT-29 | More effective than Daidzein | Effective | Not widely reported | [6] |
| HCT-116 | More effective than Daidzein | Effective | Not widely reported | [6] |
Mechanisms of Action: A Comparative Overview
Soy isoflavones exert their anti-proliferative effects through the modulation of multiple signaling pathways that are critical for cancer cell growth, survival, and metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which soy isoflavones inhibit cancer cell proliferation. This is often achieved by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Genistein has been shown to be a potent inducer of apoptosis in various cancer cells. It increases the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis[7][8].
-
Daidzein also induces apoptosis, often by increasing the expression of Bax and decreasing Bcl-2, although generally to a lesser extent than genistein[4][9]. In some cell lines, daidzein's apoptotic effect is linked to the production of reactive oxygen species (ROS)[9].
-
Glycitein has been reported to induce apoptosis in breast and gastric cancer cells, in part by modulating the Bcl-2/Bax ratio and affecting signaling pathways like PI3K/Akt and MAPK[4][10].
Cell Cycle Arrest
Isoflavones can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.
-
Genistein is well-documented to cause cell cycle arrest, most commonly at the G2/M phase, in a variety of cancer cell lines[6][11]. This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs)[12].
-
Daidzein has also been shown to induce cell cycle arrest, with some studies reporting a G0/G1 phase arrest, suggesting a different mechanism of action compared to genistein[13].
-
Glycitein has been observed to induce G0/G1 cell cycle arrest in gastric cancer cells[10].
Modulation of Signaling Pathways
The anti-proliferative effects of soy isoflavones are underpinned by their ability to interfere with key intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell survival, proliferation, and growth. Genistein is a known inhibitor of this pathway, leading to decreased cell viability and induction of apoptosis[14][15]. Daidzein and glycitein also appear to modulate this pathway, contributing to their anti-cancer effects[4][16].
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Genistein has been shown to inhibit the MAPK/ERK pathway in several cancer models[12][17]. Daidzein and glycitein also exhibit inhibitory effects on this pathway[4][16].
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation, cell survival, and proliferation. Genistein is a potent inhibitor of NF-κB activation, which contributes significantly to its anti-cancer and anti-inflammatory properties[14][18][19]. Daidzein and glycitein also show inhibitory effects on this pathway[4].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by soy isoflavones and a general experimental workflow for assessing their anti-proliferative effects.
Caption: Key signaling pathways modulated by soy isoflavones.
Caption: General experimental workflow for assessing anti-proliferative effects.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Soy isoflavones (Genistein, Daidzein, Glycitein) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each soy isoflavone. Include a vehicle control (solvent only) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Annexin V-FITC and PI apoptosis detection kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cyclins, CDKs, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of the target proteins between different treatment groups.
Conclusion
The available experimental data consistently indicate that soy isoflavones, particularly genistein, possess significant anti-proliferative effects against a range of cancer cell types. The potency of these effects generally follows the order: genistein > daidzein > glycitein. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. This comparative guide provides a foundation for further research into the therapeutic potential of these soy-derived compounds in oncology. Further investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate their efficacy and safety as standalone or adjuvant cancer therapies.
References
- 1. Individual and combined soy isoflavones exert differential effects on metastatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein, a Potential Phytochemical against Breast Cancer Treatment-Insight into the Molecular Mechanisms [mdpi.com]
- 8. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclins and Cell Cycle Control in Cancer and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soy Isoflavones Exert Differential Effects on Androgen Responsive Genes in LNCaP Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synergistic Interactions of Glycetein with Other Phytoestrogens: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complex interactions between phytoestrogens is paramount for harnessing their full therapeutic potential. This guide provides a comparative analysis of the synergistic effects of glycetein with other prominent phytoestrogens, primarily genistein (B1671435) and daidzein. The content is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
I. Synergistic Anti-Cancer Effects
Emerging in vitro research suggests that combinations of soy isoflavones may elicit synergistic anti-proliferative effects against various cancer cell lines. While comprehensive quantitative data on this compound's synergistic interactions remains an area of active investigation, studies on isoflavone (B191592) mixtures provide valuable insights.
Data Presentation: Anti-proliferative Activity of Soy Isoflavones and Their Combinations
A key study investigated the anti-proliferative activity of several soy-derived compounds, including this compound, genistein, and daidzein, on human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). The half-maximal effective concentrations (EC50) for individual isoflavones and the Combination Index (CI) for certain pairs were determined. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Anti-proliferative Activity (EC50 in µM) of Individual Soy Isoflavones on Breast Cancer Cell Lines [1]
| Isoflavone | MCF-7 Cells | MDA-MB-231 Cells |
| Genistein | 66.98 ± 4.87 | 93.75 ± 5.15 |
| Daidzein | 130.14 ± 2.10 | > 200 |
| This compound | 190.67 ± 5.65 | 142.67 ± 5.88 |
Table 2: Synergistic Anti-proliferative Effects (Combination Index, CI50) of Isoflavone Combinations on Breast Cancer Cell Lines [1]
| Combination | Cell Line | CI50 Value | Interaction |
| Genistin (B1671436) + Daidzin (B1669773) | MCF-7 | 0.89 ± 0.12 | Synergy |
| Genistein + Genistin | MDA-MB-231 | 0.56 ± 0.13 | Synergy |
It is important to note that a direct synergistic interaction between this compound and other isoflavones was not quantified with a CI value in this particular study. However, the findings highlight the enhanced inhibitory effects of combination treatments. For instance, the combination of genistin and daidzin significantly enhanced the inhibition of MCF-7 cell migration compared to individual treatments.[1] Another study on prostate cancer cells using a combination of genistein, daidzein, and glycitein (B1671905) found that the mixture inhibited cell proliferation to a similar extent as genistein alone, suggesting that genistein might be the primary driver of the anti-proliferative activity in that specific context.[1]
Signaling Pathways
The synergistic anti-proliferative effects of isoflavone combinations are believed to be mediated, in part, through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
References
A Comparative In Vitro Analysis of Glycetein and 17β-Estradiol Efficacy
An Objective Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed comparison of the in vitro estrogenic efficacy of glycetein, a soy-derived isoflavone (B191592), and 17β-estradiol, the primary human estrogen. The data presented herein is compiled from various in vitro studies, offering a quantitative and methodological resource for professionals in endocrinology, pharmacology, and toxicology.
Executive Summary
This compound, a phytoestrogen found in soy products, demonstrates weak estrogenic activity through its interaction with estrogen receptors (ERs).[1] In vitro assays consistently show that its potency is significantly lower than that of 17β-estradiol.[1] To achieve comparable biological responses in competitive binding, gene expression, and cell proliferation assays, substantially higher concentrations of this compound are necessary.[1] This guide will dissect these differences through a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Quantitative Data Summary
The estrogenic activity of this compound relative to 17β-estradiol has been assessed using several in vitro models. The following tables summarize the key comparative data.
Table 1: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor. The IC50 value, the concentration that displaces 50% of the radiolabeled ligand, is a measure of binding affinity.[1]
| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | Mouse Uterine Cytosol | 1.09 nM | 100 | [1][2] |
| This compound | Mouse Uterine Cytosol | 3.94 µM | 0.028 | [1][2] |
Relative Binding Affinity (RBA) is calculated as (IC50 of 17β-Estradiol / IC50 of this compound) x 100.[1]
Table 2: Estrogen-Responsive Reporter Gene Assay
This assay measures a compound's ability to activate the transcription of a reporter gene controlled by an estrogen-responsive element (ERE).[1] The EC50 value represents the concentration that elicits a half-maximal response.[1]
| Compound | Cell Line | Reporter Gene | EC50 | Relative Potency (%) | Reference |
| 17β-Estradiol | T47D | ERE-luciferase | ~0.01 nM | 100 | [1] |
| This compound | T47D | ERE-luciferase | ~100 nM | ~0.01 | [1] |
Relative Potency is calculated as (EC50 of 17β-Estradiol / EC50 of this compound) x 100.[1]
Table 3: E-SCREEN (Cell Proliferation) Assay
This assay evaluates the proliferative effect of a compound on estrogen-dependent cells, such as the MCF-7 breast cancer cell line.[1] The EC50 value is the concentration that produces a half-maximal proliferative response.[1]
| Compound | Cell Line | EC50 | Relative Proliferative Effect (RPE) (%) | Reference |
| 17β-Estradiol | MCF-7 | ~1 pM | 100 | [1] |
| This compound | MCF-7 | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Generalized estrogen receptor signaling pathway.
Caption: Workflow for an estrogen receptor competitive binding assay.
Caption: Workflow for an E-SCREEN cell proliferation assay.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vitro estrogenicity studies.
1. Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods utilizing rat or mouse uterine cytosol.[1][2]
-
Objective: To determine the relative binding affinity of a test compound to the estrogen receptor.[4]
-
Methodology:
-
Receptor Source Preparation: Uteri from ovariectomized or immature female rodents (e.g., B6D2F1 mice) are homogenized in an ice-cold buffer to prepare a cytosol fraction rich in estrogen receptors.[2][4]
-
Incubation: A fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]17β-estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of the unlabeled competitor compound (this compound or unlabeled 17β-estradiol).[2][4]
-
Separation of Bound and Free Ligand: Receptor-bound [3H]17β-estradiol is separated from the unbound fraction using a technique such as dextran-coated charcoal.[5]
-
Quantification: The radioactivity of the bound fraction is measured via liquid scintillation counting.[5]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is calculated.[4]
-
2. E-SCREEN (Cell Proliferation) Assay
This protocol is based on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[1][6]
-
Objective: To measure the estrogenic or anti-estrogenic effect of a compound on the proliferation of ER-positive cells.[4]
-
Methodology:
-
Cell Culture Preparation: MCF-7 cells are maintained in a standard culture medium.[1] Before the assay, cells are hormone-deprived by culturing them in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate any estrogenic compounds.[1]
-
Cell Seeding: The hormone-starved cells are seeded at a low density in multi-well plates.[1]
-
Treatment: After cell attachment, they are treated with a range of concentrations of 17β-estradiol or this compound.[1]
-
Incubation and Proliferation Measurement: The cells are incubated for a set period (e.g., 144 hours), after which cell proliferation is quantified using a suitable method, such as staining with crystal violet or using a fluorescence-based assay.[4][6]
-
Data Analysis: The proliferative effect of the test compound is compared to that of 17β-estradiol to determine the Relative Proliferative Effect (RPE) and the EC50 value.[1]
-
Conclusion
The in vitro data robustly demonstrates that this compound is a significantly weaker estrogen agonist compared to 17β-estradiol. Its binding affinity for the estrogen receptor is several orders of magnitude lower, and consequently, its potency in activating estrogen-responsive gene expression and promoting the proliferation of estrogen-dependent cells is markedly reduced. Researchers and drug development professionals should consider these quantitative differences when evaluating the potential physiological or pharmacological effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Glycetein and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytoestrogen Glycetein with the well-established Selective Estrogen Receptor Modulators (SERMs), Tamoxifen (B1202) and Raloxifene (B1678788). By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to be a valuable resource for research and drug development in fields related to hormone-sensitive conditions.
Introduction to SERMs and this compound
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. This dual activity allows them to be used in the treatment and prevention of various conditions, including breast cancer and osteoporosis. Tamoxifen and Raloxifene are two of the most well-known synthetic SERMs.[1][2][3][4]
This compound, an O-methylated isoflavone (B191592) found in soy products, is a naturally occurring phytoestrogen that also interacts with ERs.[5] While it shares the ability to modulate estrogen signaling, its mechanisms and overall profile differ significantly from synthetic SERMs. This guide will delve into a comparative analysis of their performance based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the binding affinity, effects on cell proliferation, and impacts on the cell cycle and apoptosis of this compound, Tamoxifen, and Raloxifene. It is important to note that this data is compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.
Estrogen Receptor Binding Affinity
A crucial parameter for any SERM is its binding affinity to estrogen receptors (ERα and ERβ). This is often determined through competitive binding assays, where the compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher binding affinity.
| Compound | Receptor Subtype | IC50 | Source |
| This compound | Mixed ER (Mouse Uterine Cytosol) | 3,940 nM | [5] |
| Tamoxifen | ERα | ~10-20 µM | [5] |
| 4-Hydroxytamoxifen (Active Metabolite) | ERα | ~19-27 µM | [5] |
| Raloxifene | ERα | 1.8 nM | [6] |
| 17β-Estradiol (Endogenous Ligand) | Mixed ER (Mouse Uterine Cytosol) | 1.09 nM | [5] |
Note: The binding affinity of Tamoxifen itself is lower than its active metabolite, 4-hydroxytamoxifen.
Effects on Breast Cancer Cell Proliferation (MCF-7 Cells)
The impact on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line, is a key indicator of a SERM's potential anti-cancer activity. The IC50 value here represents the concentration at which cell proliferation is inhibited by 50%.
| Compound | Effect | IC50 | Source |
| This compound | Biphasic: Stimulatory at <10 µg/mL, Inhibitory at >30 µg/mL | >30 µg/mL | [5] |
| Tamoxifen | Inhibitory | ~10-20 µM | [5][7] |
| 4-Hydroxytamoxifen (Active Metabolite) | Inhibitory | 27 µM | [7] |
| Raloxifene | Inhibitory | Data not directly comparable, but effective in reducing breast cancer risk. | [5] |
Impact on Cell Cycle and Apoptosis
Beyond inhibiting proliferation, the ability to induce cell cycle arrest and apoptosis (programmed cell death) is a critical aspect of anti-cancer agents.
| Compound | Effect on Cell Cycle | Effect on Apoptosis | Source |
| This compound | Can induce G0/G1 arrest | Induces apoptosis and reduces the Bcl-2/Bax ratio | [8] |
| Tamoxifen | Primarily induces G0/G1 phase arrest | Induces apoptosis, down-regulates Bcl-2, and activates caspases | [2][8][9] |
| Raloxifene | Can induce G2/M phase arrest | Induces apoptosis | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of the key assays used to characterize this compound and other SERMs.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer solution (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound, Tamoxifen, Raloxifene).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to reach equilibrium. The receptor-bound radiolabeled estradiol is then separated from the unbound fraction, often using a hydroxylapatite (HAP) slurry.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and expressed as the IC50 value.
References
- 1. Genistein inhibits tamoxifen effects on cell proliferation and cell cycle arrest in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tamoxifen on human breast cancer cell cycle kinetics: accumulation of cells in early G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 4. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines | MDPI [mdpi.com]
- 10. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of Raloxifene Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raloxifene reduces triple-negative breast cancer tumor growth and decreases EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Glycetein Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of Glycetein, an O-methylated isoflavone (B191592) found in soy products, across various cell lines. This document summarizes key experimental findings, presents comparative data on its anti-cancer, anti-inflammatory, and estrogenic effects, and provides detailed methodologies for the key experiments cited.
Summary of this compound's Biological Activities
This compound has demonstrated a range of biological effects that are often cell-type dependent. Its activities include the inhibition of cancer cell proliferation, modulation of inflammatory responses, and exertion of weak estrogenic effects. The following sections provide a detailed comparison of these activities in different cell lines, supported by available quantitative data.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the quantitative data on the effects of this compound on cell viability, DNA synthesis, and estrogen receptor binding. It is important to note that experimental conditions such as incubation time can influence IC50 and EC50 values.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Biological Effect | Metric | Value | Incubation Time |
| SKBR-3 | Human Breast Carcinoma | Inhibition of DNA Synthesis | IC50 | 36.4 µM | Not Specified |
| SKBR-3 | Human Breast Carcinoma | Inhibition of Cell Proliferation | ~50% inhibition | 40 µg/mL | 1 day |
| AGS | Human Gastric Cancer | Cytotoxicity | Not Specified | Significant | Not Specified |
Table 2: Estrogenic Activity of this compound
| Assay Type | Cell Line/System | Metric | Value |
| Estrogen Receptor Competitive Binding | Mouse Uterine Cytosol | IC50 | 3.94 µM |
| Estrogen-Responsive Reporter Gene | T47D (Human Breast Cancer) | EC50 | ~100 nM |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Below are diagrams illustrating its influence on the NF-κB, MAPK, and PI3K/Akt pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Glycitein and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in a sample.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Estrogen-Responsive Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the estrogen receptor.[1][2]
Materials:
-
A suitable cell line expressing the estrogen receptor (e.g., MCF-7 or T47D)
-
A luciferase reporter plasmid containing an estrogen-responsive element (ERE)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the ERE-luciferase reporter plasmid.[1]
-
Seed the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of Glycitein, a positive control (e.g., 17β-estradiol), and a vehicle control.[3]
-
After the desired incubation period, lyse the cells and add the luciferase assay reagent.[1]
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Generate a dose-response curve and determine the EC50 value.[3]
Conclusion
This compound exhibits a diverse range of biological activities that are dependent on the cell line and the specific biological context. Its anti-cancer effects are evident in breast and gastric cancer cell lines, where it can induce apoptosis and inhibit cell proliferation.[4][5] The anti-inflammatory properties of this compound are mediated through the inhibition of key signaling pathways such as NF-κB and PI3K/Akt.[6][7] Furthermore, this compound demonstrates weak estrogenic activity by binding to the estrogen receptor and activating downstream signaling.[8][9] The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this soy isoflavone. Further studies are warranted to create a more comprehensive comparative profile of this compound's activity across a wider range of cell lines and to elucidate the full spectrum of its mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
In Vivo Comparative Analysis: Glycetein vs. its Glycoside, Glycitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the soy isoflavone (B191592) glycetein and its glycoside precursor, glycitin (B1671906). The biological activity of glycitin is primarily attributed to its metabolic conversion to the aglycone form, this compound. This document synthesizes available experimental data to objectively compare their metabolic fate, bioavailability, and pharmacodynamic effects, with a focus on estrogenic activity. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development.
Executive Summary
Upon oral ingestion, glycitin, the glycoside form of the isoflavone found in soy products, undergoes hydrolysis by intestinal enzymes to its aglycone form, this compound, which is then absorbed.[1][2] Consequently, the in vivo biological effects of glycitin are intrinsically linked to its conversion to this compound.[1] Pharmacokinetic studies suggest that the bioavailability of this compound is comparable whether administered as the glycoside (glycitin) or the aglycone directly, indicating an efficient conversion process in the gut.[2] In vivo studies have demonstrated that this compound possesses significant estrogenic activity, in some cases surpassing that of other well-known isoflavones like genistein (B1671435).[3][4] While direct in vivo comparative studies administering purified glycitin versus purified this compound are limited, the existing body of evidence points to glycitin acting as a prodrug for the biologically active this compound.
Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Study Population | Administration Details | Source(s) |
| Tmax (h) | 8.8 ± 2.5 | Healthy young Caucasian men | Single intake of a soy germ supplement | [1] |
| Cmax (µmol/L) | 0.46 ± 0.21 | Healthy young Caucasian men | Single intake of a soy germ supplement | [1] |
| AUC (0→24h) (µmol·h/L) | 4.88 ± 2.21 | Healthy young Caucasian men | Single intake of a soy germ supplement | [1] |
| T½ (h) | 7.9 ± 3.9 | Healthy young Caucasian men | Single intake of a soy germ supplement | [1] |
| Bioavailability | Similar to daidzein | Healthy young Caucasian men | Single intake of a soy germ supplement | [2][5][6] |
| Urinary Excretion (48h) | ~55% of ingested amount | Healthy human volunteers | Glycitein-rich diet (soy germ) | [7] |
In Vivo Estrogenic Activity
The uterotrophic bioassay in rodents is a standard method for assessing the in vivo estrogenic activity of a compound by measuring the increase in uterine weight.
| Treatment (Dose per day for 4 days) | Uterine Weight Increase (%) | p-value | Source |
| Control (5% Tween 80) | - | - | [3][4] |
| Glycitein (B1671905) (3 mg) | 150% | < 0.001 | [3][4] |
| Genistein (3 mg) | 50% | < 0.001 | [3][4] |
| Diethylstilbestrol (DES) (0.03 µg) | 60% | < 0.001 | [3][4] |
Metabolic and Signaling Pathways
Metabolic Conversion of Glycitin
The metabolic journey from dietary glycitin to its biologically active form, this compound, and subsequent metabolites is a critical determinant of its in vivo effects. This process begins in the gastrointestinal tract and continues in the liver.
Caption: Metabolic conversion of glycitin to glycitein and its subsequent metabolites.
Estrogen Receptor Signaling Pathway
This compound exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which initiates a cascade of cellular events leading to the modulation of gene expression.
Caption: Simplified estrogen receptor signaling pathway activated by this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo study designed to determine the pharmacokinetic profile of an isoflavone.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Uterotrophic Bioassay in Rodents
This protocol is a standard in vivo method to assess the estrogenic activity of a test compound.
Objective: To determine the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature female mice (e.g., B6D2F1, 21 days old)
-
Test compound (Glycitein)
-
Positive control (e.g., Diethylstilbestrol - DES)
-
Vehicle (e.g., 5% Tween 80)
-
Gavage needles
-
Analytical balance
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, glycitein, positive control).
-
Dosing: The test compound, positive control, and vehicle are administered daily by oral gavage for a period of 4 consecutive days.[3][4] Doses are calculated based on the specific study design.
-
Observation: Animals are monitored daily for any signs of toxicity.
-
Necropsy: On the day after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and blotted to remove excess fluid.
-
Measurement: The wet weight of the uterus is recorded.
-
Data Analysis: The mean uterine weight for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in uterine weight relative to the control group indicates estrogenic activity.
Conclusion
The in vivo biological activities of glycitin are fundamentally dependent on its metabolic conversion to this compound.[1] Pharmacokinetic evidence, although mostly indirect, suggests that this conversion is efficient, leading to comparable bioavailability of this compound regardless of whether the glycoside or aglycone is ingested.[2] In vivo studies demonstrate that this compound is a potent phytoestrogen, capable of eliciting a stronger uterotrophic response in mice than genistein at the same dosage.[3][4]
A significant gap in the literature remains concerning direct in vivo comparative studies of purified glycitin and its aglycone, this compound. Future research should focus on head-to-head comparisons of the pharmacokinetic and pharmacodynamic profiles of these two compounds in their purified forms. Such studies would provide a more definitive understanding of the potential influence of the glycosidic linkage on absorption kinetics and overall efficacy, further clarifying the therapeutic potential of glycitin-rich soy products and purified isoflavone-based agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of glycitein relatively to other soy isoflavones in healthy young Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Comparative analysis of Glycetein content in different soy products
For immediate release:
[City, State] – [Date] – A comprehensive comparative guide on the glycetein content of various soy products has been published today, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of this compound levels in both fermented and unfermented soy foods, supported by experimental data and standardized analytical protocols.
This compound, an O-methylated isoflavone (B191592) found in soy, has garnered significant scientific interest for its potential therapeutic applications, including roles in cardiovascular health and cancer prevention.[1] The concentration of this bioactive compound varies considerably across different soy products, influenced by factors such as the soybean variety, processing methods, and fermentation.[1][2] This guide aims to provide a clear and concise comparison to aid in the selection of soy-based materials for research and development.
Comparative Analysis of this compound Content
The following table summarizes the quantitative data for this compound content in a range of soy products. The data has been compiled from various studies and is presented in micrograms per gram (µg/g) of the product's wet weight unless otherwise specified. It is important to note that isoflavone content can vary significantly between brands and even different batches of the same product.[3][4]
| Soy Product Category | Soy Product | This compound Content (µg/g) | Total Isoflavones (mg/100g) | Reference(s) |
| Unfermented Soy Products | Raw Soybeans | 109.4 | Varies significantly | [5] |
| Soy Flour | Varies (e.g., 7.8% of total isoflavones) | ~150.94 | [2][6] | |
| Soymilk | 0.13 mg/100ml (average) | 2.4 - 3.0 | [3] | |
| Tofu | 0.07 - 0.34 mg/g (as part of daidzein/glycitein) | 3.3 - 4.7 | [4][7] | |
| Edamame (Green Soybeans) | - | ~6.0 | [8] | |
| Soy Protein Isolate | Varies, can be lower due to processing | Varies | [9] | |
| Fermented Soy Products | Miso | 40.5 - 110.2 | 6.0 - 25.0 | [1][8] |
| Tempeh | 37.0 - 65.8 | ~3.7 | [1][10] | |
| Natto | 55.3 - 98.6 | 6.0 - 25.0 | [1][8] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for research. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods.[1][11]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a general framework for the quantification of this compound in soy products.
1. Sample Preparation:
-
Homogenization: Homogenize a known weight (e.g., 1-5 g) of the soy product sample.
-
Extraction: Extract the homogenized sample with a solvent, typically 80% methanol (B129727) in water, at a specific ratio (e.g., 1:10 w/v).[1] The extraction is often facilitated by shaking or sonication for a set period.
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[1][11]
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient elution with a mixture of (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile (B52724) with the same acid concentration is typically employed.[12]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[12]
-
Detection: UV detection is performed at a wavelength of approximately 260 nm.[5]
-
Quantification: A standard curve is generated using pure this compound standards of known concentrations to quantify the amount in the samples.[1]
Key Signaling Pathways Modulated by this compound
Glycitein (B1671905) exerts its biological effects by modulating several key signaling pathways, which is fundamental to understanding its potential health benefits.
One of the primary mechanisms of action for isoflavones, including this compound, is through their interaction with estrogen receptors (ERs), classifying them as phytoestrogens.[3][9][13] Glycitein has been shown to have weak estrogenic activity.[13]
In the context of cancer, particularly breast and prostate cancer, isoflavones can influence signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors).[14][15] For instance, glycitein has been observed to activate the extracellular signal-regulated kinase (ERK) pathway via the vascular endothelial growth factor receptor (VEGFR) in prostate epithelial cells.[14] In gastric cancer cells, glycitein has been shown to induce apoptosis through the MAPK/STAT3/NF-κB pathway.[16]
Furthermore, research suggests that glycitein can have anti-inflammatory and antioxidant effects, which are relevant to cardiovascular health.[17]
This comparative guide serves as a foundational tool for the scientific community, providing essential data and methodologies to facilitate further research into the multifaceted roles of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous estimation of glycosidic isoflavones in fermented and unfermented soybeans by TLC-densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Showing report on Soy and soy products - Phenol-Explorer [phenol-explorer.eu]
- 9. Soy Isoflavones | Learn More | SNI Institute [sniglobal.org]
- 10. Changes of Soybean Protein during Tofu Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycitein activates extracellular signal-regulated kinase via vascular endothelial growth factor receptor signaling in nontumorigenic (RWPE-1) prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycitein Mitigates Doxorubicin-Induced Cardiotoxicity by Mitigating Apoptosis and Inflammatory Responses in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Glycetein's interaction with estrogen receptors
For researchers and drug development professionals investigating the therapeutic potential of phytoestrogens, understanding the specific molecular interactions with estrogen receptor subtypes is paramount. This guide provides a comparative analysis of glycetein's binding specificity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), placing its performance in context with other well-characterized phytoestrogens and the endogenous ligand, 17β-estradiol.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of this compound and comparable compounds for estrogen receptors. It is important to note that while data for this compound from a mixed estrogen receptor source is available, direct comparative data on purified human ERα and ERβ is limited. Data for the structurally related isoflavone (B191592), genistein (B1671435), is included to provide a broader context for isoflavone-receptor interactions, which shows a strong preference for ERβ.[1]
| Compound | IC50 (nM) * | Receptor Source | Binding Affinity (in silico docking score, Kcal/mol) ** |
| This compound | 3,940[2][3][4] | Mouse Uterine Cytosol (Mixed ERα/ERβ) | -8.60 (ERα)[5] |
| Genistein | 220[2][3][4] | Mouse Uterine Cytosol (Mixed ERα/ERβ) | -8.50 (ERα)[5] |
| Daidzein (B1669772) | 4,000[2][3][4] | Mouse Uterine Cytosol (Mixed ERα/ERβ) | -8.47 (ERα)[5] |
| 17β-Estradiol | 1.09[2][3][4] | Mouse Uterine Cytosol (Mixed ERα/ERβ) | Not Applicable |
| Diethylstilbestrol (DES) | 1.15[2][3][4] | Mouse Uterine Cytosol (Mixed ERα/ERβ) | Not Applicable |
*IC50 (Inhibitory Concentration 50) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
**The in-silico docking score represents the predicted binding energy between the ligand and the estrogen receptor alpha. A more negative value suggests a stronger binding affinity.
Estrogen Receptor Signaling Pathway
Upon binding to either ERα or ERβ, this compound can initiate a cascade of molecular events. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, thereby modulating the transcription of target genes. Non-genomic pathways involving rapid, membrane-initiated steroid signaling have also been described.
Experimental Protocols
To validate the binding specificity of this compound, two key experimental approaches are commonly employed: the Competitive Radioligand Binding Assay and the Reporter Gene Assay.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) is incubated with the estrogen receptor (ERα or ERβ) in the presence of increasing concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand that remains bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.
Detailed Methodology:
-
Receptor Preparation:
-
Express and purify full-length human ERα and ERβ proteins using a suitable expression system (e.g., baculovirus-infected insect cells or in vitro transcription/translation).
-
Alternatively, prepare uterine cytosol from ovariectomized rats, which contains a mixture of estrogen receptors.[1]
-
-
Binding Reaction:
-
In a 96-well plate, combine the purified receptor protein or uterine cytosol with a fixed concentration of [³H]-17β-estradiol (typically in the low nanomolar range).[1]
-
Add increasing concentrations of unlabeled this compound or other competitor compounds.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite (B223615) adsorption or filtration through glass fiber filters.[6]
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Reporter Gene Assay
This cell-based assay measures the transcriptional activation of estrogen receptors by a test compound.
Principle: A suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express estrogen receptors) is transfected with a reporter plasmid.[7][8] This plasmid contains an Estrogen Response Element (ERE) that drives the expression of a reporter gene, such as luciferase. When an estrogenic compound like this compound binds to the ER, the complex activates the ERE, leading to the production of the reporter protein, which can be quantified.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., MCF-7 or HEK293) in appropriate media.[7] For cells not endogenously expressing the desired receptor, co-transfect with a plasmid expressing either ERα or ERβ.
-
Transfect the cells with a reporter plasmid containing an ERE-driven luciferase gene.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).[8]
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the cellular components, including the expressed luciferase.[6]
-
Add a luciferase substrate to the cell lysate.
-
-
Quantification:
-
Measure the luminescence produced by the luciferase reaction using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve.
-
Conclusion
The available data from competitive binding assays using mixed estrogen receptors indicate that this compound possesses a weak binding affinity for these receptors, comparable to daidzein but significantly lower than genistein and the endogenous hormone 17β-estradiol.[2][3][4] In-silico docking studies with ERα suggest a favorable binding energy for this compound.[5] However, to definitively establish the specificity of this compound for ERα versus ERβ, further studies utilizing purified human receptor subtypes in both competitive binding and functional reporter gene assays are necessary. The strong ERβ preference observed for the closely related isoflavone genistein suggests that this compound may exhibit a similar selectivity, a hypothesis that warrants direct experimental validation.[1] Such data will be crucial for elucidating its precise mechanism of action and guiding its potential development as a selective estrogen receptor modulator.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Estrogenic activity of glycitein, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. tjpps.org [tjpps.org]
- 6. benchchem.com [benchchem.com]
- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Dose-Response Analysis of Glycetein, Genistein, and Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationships of three key soy isoflavones: glycetein, genistein (B1671435), and daidzein (B1669772). The following sections present quantitative data from various in vitro studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by these compounds.
Data Presentation
The biological activities of this compound, genistein, and daidzein, including their anti-proliferative, antioxidant, and anti-inflammatory effects, are dose-dependent. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Anti-Proliferative Activity
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented below, indicating the concentration of each isoflavone (B191592) required to inhibit the proliferation of cancer cells by 50%. Lower values signify greater potency.
| Isoflavone | Cell Line | EC50 (µM) | Source |
| Genistein | MCF-7 (ER+) | 66.98 ± 4.87 | [1] |
| MDA-MB-231 (ER-) | 93.75 ± 5.15 | [1] | |
| Daidzein | MCF-7 (ER+) | 130.14 ± 2.10 | [1] |
| MDA-MB-231 (ER-) | > 200 | [1] | |
| Glycitein (B1671905) | MCF-7 (ER+) | 190.67 ± 5.65 | [1] |
| MDA-MB-231 (ER-) | 142.67 ± 5.88 | [1] | |
| AGS (gastric cancer) | 30 | [2] | |
| SKBR-3 (breast cancer) | ~36.4 (for DNA synthesis) | [2] |
ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative
Glycitein has been observed to exhibit a biphasic effect on cell proliferation, where low concentrations can stimulate growth, while higher concentrations are inhibitory.[3]
Antioxidant Activity
The antioxidant capacity of these isoflavones is often evaluated by their ability to scavenge free radicals. The IC50 value represents the concentration required to scavenge 50% of the radicals. In vitro studies suggest the general order of antioxidant activity is genistein > daidzein > glycitein.[1]
| Isoflavone | Assay | IC50 | Source |
| Genistein | Superoxide Radical Scavenging | 0.391 ± 0.012 mM | [4] |
| Hydroxyl Radical Scavenging | 0.621 ± 0.028 mM | [4] | |
| DPPH Radical Scavenging | 1.89 ± 0.16 mM | [4] | |
| DPPH Radical Scavenging | ~10-30 µg/mL | [5] | |
| Daidzein | Superoxide Radical Scavenging | 1.924 ± 0.011 mM | [4] |
| Hydroxyl Radical Scavenging | 0.702 ± 0.012 mM | [4] | |
| DPPH Radical Scavenging | 2.81 ± 0.03 mM | [4] | |
| DPPH Radical Scavenging | ~30-100 µg/mL | [5] | |
| Glycitein | DPPH Radical Scavenging | - | - |
| ABTS Radical Scavenging | - | - |
Data for this compound's IC50 in DPPH and ABTS assays from a direct comparative study was not available in the searched literature.
Anti-inflammatory Activity
The anti-inflammatory properties of these isoflavones are demonstrated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Isoflavone | Effect | Potency | Source |
| Genistein | Inhibition of NO production | IC50 of 30 µM | [6] |
| Inhibition of iNOS and COX-2 expression | Dose-dependent | [6][7] | |
| Daidzein | Inhibition of NO production | Required ~10-fold higher concentration than genistein for significant inhibition | [8] |
| Inhibition of iNOS and COX-2 expression | Dose-dependent | [7][9] | |
| Glycitein | Inhibition of NO production | Dose-dependent suppression | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Isoflavone stock solutions (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the isoflavones in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of isoflavones. Include a vehicle control (medium with the same concentration of DMSO used for the highest isoflavone concentration, typically ≤ 0.1%).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DPPH Radical Scavenging Assay
This assay measures the ability of the isoflavones to donate a hydrogen atom and scavenge the stable DPPH radical.[11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (analytical grade)
-
Isoflavone stock solutions
-
Reference antioxidants (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5]
-
Sample Preparation: Prepare serial dilutions of the isoflavones and reference antioxidants in methanol or ethanol.
-
Reaction: In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the isoflavone.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Isoflavone stock solutions
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that allows for confluence after 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of isoflavones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant and 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by these isoflavones and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound, Genistein, and Daidzein.
Caption: General experimental workflow for dose-response analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Independent Verification of Glycetein's Anti-inflammatory Properties: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Glycetein against other soy isoflavones and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The information is supported by experimental data and detailed methodologies for key assays.
Executive Summary
This compound, an O-methylated isoflavone (B191592) found in soy products, has demonstrated notable anti-inflammatory potential. Its mechanism of action primarily involves the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt. This guide synthesizes available data to compare the efficacy of this compound with its structural analogs, Genistein and Daidzein, as well as the widely used NSAID, Ibuprofen. While direct comparative studies are limited, this guide provides a comprehensive overview based on existing in vitro and in vivo data.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its alternatives have been evaluated across various experimental models. The following tables summarize the quantitative data on their inhibitory activities against key inflammatory mediators.
In Vitro Inhibition of Inflammatory Markers
| Compound | Target | Cell Line/Enzyme | Stimulant | IC50 Value | Reference |
| Glycitein (B1671905) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 36.4 µM | [1] |
| Genistein | TNF-α Production | RAW 264.7 Macrophages | LPS | Approx. 10 µM | [2] |
| IL-6 Production | RAW 264.7 Macrophages | LPS | > 10 µM | [2] | |
| Daidzein | TNF-α Production | RAW 264.7 Macrophages | LPS | > 10 µM | [2] |
| IL-6 Production | RAW 264.7 Macrophages | LPS | > 10 µM | [2] | |
| Ibuprofen | COX-1 | Ovine COX-1 | - | 13 µM | [3] |
| COX-2 | Human recombinant COX-2 | - | 370 µM | [3] | |
| COX-1 | - | - | 2.9 µM | [4] | |
| COX-2 | - | - | 1.1 µM | [4] |
LPS: Lipopolysaccharide, COX: Cyclooxygenase, TNF-α: Tumor Necrosis Factor-alpha, IL-6: Interleukin-6, IC50: Half-maximal inhibitory concentration.
Note: A direct comparison of the anti-inflammatory effects of Glycitein, Genistein, and Daidzein on TNF-α and IL-6 production in LPS-activated RAW264.7 cells showed that at concentrations of 1, 5, and 10 µM, all three compounds exhibited some inhibitory activity, with Genistein being the most potent inhibitor of TNF-α at 10 µM.[5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Treatment | Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Soybean Polar Fraction (Containing Glycitein) | 100 mg/kg (oral) | 2 hours | 40.0% | |
| 3 hours | 23.0% | |||
| 200 mg/kg (oral) | 2 hours | 51.0% | ||
| 3 hours | 38.0% | |||
| Indomethacin (Positive Control) | 10 mg/kg (oral) | 2 hours | 61.0% | |
| 3 hours | 52.0% |
Note: This data is from a study using a polar fraction of soybean extract containing Glycitein, among other compounds. Therefore, the observed effects cannot be solely attributed to this compound.
Key Signaling Pathways in this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in the inflammatory response. This compound has been demonstrated to suppress the phosphorylation and activation of these kinases.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation, and its dysregulation can contribute to inflammatory conditions. This compound has been shown to inhibit this pathway.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to inflammatory stimuli and to assess the inhibitory potential of compounds like this compound.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
This compound, Genistein, Daidzein, and Ibuprofen stock solutions (in DMSO)
-
TNF-α or LPS
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: One day before transfection, seed HEK293 cells at a density of 3 x 10^4 cells/well in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, Genistein, Daidzein, or Ibuprofen. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells to induce NF-κB activation. Incubate for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for NSAIDs.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound, Genistein, Daidzein, and Ibuprofen stock solutions (in DMSO)
-
EIA buffer and prostaglandin (B15479496) screening EIA kit
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare the necessary dilutions of the COX-2 enzyme, heme, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compounds at various concentrations or the vehicle control. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. While direct quantitative comparisons with other isoflavones and NSAIDs are not always available, the data presented in this guide provides a valuable starting point for researchers. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound as an anti-inflammatory agent. The detailed experimental protocols provided herein offer a foundation for conducting such investigations.
References
- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Glycetein Disposal Protocol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Glycetein, a naturally occurring isoflavone. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
While some Safety Data Sheets (SDS) may classify this compound as non-hazardous, others identify it as a potential skin and eye irritant. Therefore, it is imperative to handle this compound with a degree of caution, treating it as a potentially hazardous substance.
Immediate Safety and Handling
Before beginning any work with this compound, consult your institution's specific safety protocols and the product's SDS. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: When handling solid this compound, which is typically a crystalline powder, work in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid generating dust and collect it in a designated, labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container. Thoroughly decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
This compound Waste Characterization and Disposal Plan
All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash receptacles.
Waste Classification
Since this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), its classification must be determined based on its characteristics. The four characteristics of hazardous waste are:
| Characteristic | Description | Relevance to this compound |
| Ignitability (D001) | Liquids with a flash point <140°F, solids that can cause fire through friction or spontaneous chemical changes. | This compound is a solid and not expected to be ignitable. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | This compound itself is not corrosive, but solutions may be depending on the solvent. |
| Reactivity (D003) | Unstable under normal conditions, may react violently with water, or generate toxic gases. | This compound is stable under normal laboratory conditions. |
| Toxicity (D004-D043) | Harmful if ingested or absorbed and can leach toxic constituents into groundwater. | As a bioactive compound, and in the absence of definitive data, it is prudent to consider this compound potentially toxic and handle it accordingly. |
Based on this, this compound waste should be managed as toxic hazardous waste as a precautionary measure.
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused, expired, or contaminated solid this compound in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or dimethylformamide) should be collected in a separate, clearly labeled, sealed container for liquid hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the solvent if it is a liquid waste.
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Segregate this compound waste from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not accumulate hazardous waste for more than one year.
-
Experimental Protocol for Laboratory-Scale Decontamination of this compound Solutions
For small-scale decontamination of aqueous solutions containing this compound, an oxidative degradation method can be employed. This protocol is based on the known susceptibility of phenolic compounds to oxidation.
Objective: To chemically degrade this compound in an aqueous solution to less harmful byproducts prior to collection as hazardous waste.
Materials:
-
This compound solution (in a compatible solvent miscible with water)
-
30% Hydrogen Peroxide (H₂O₂)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips or pH meter
-
Stir plate and stir bar
-
Appropriate glass reaction vessel
Procedure:
-
Dilution and pH Adjustment:
-
Dilute the this compound solution with water to a concentration of less than 1 mg/mL in a suitable reaction vessel.
-
Adjust the pH of the solution to between 9 and 10 using 1 M NaOH. This alkaline condition facilitates the oxidation of phenolic compounds.
-
-
Oxidation:
-
While stirring the solution, slowly add a 10-fold molar excess of 30% hydrogen peroxide. For example, for every 1 mL of a 1 mg/mL this compound solution (approximately 3.5 µmol), add approximately 3.5 µL of 30% H₂O₂.
-
Allow the reaction to proceed at room temperature for at least 2 hours with continuous stirring. The solution may change color, indicating a chemical reaction.
-
-
Neutralization:
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by adding 1 M HCl dropwise while monitoring with a pH meter or indicator strips.
-
-
Disposal of Treated Solution:
-
Even after treatment, the resulting solution should be collected as hazardous liquid waste. The degradation process reduces the hazard but does not guarantee complete mineralization to non-hazardous components.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS office.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
